Substance P Receptor Antagonist 1
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C24H29F3N2O2 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(2S,3S)-N-[[6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1 |
InChIキー |
ODEBBNRINYMIRX-XWQVQCDNSA-N |
異性体SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |
正規SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Substance P Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Substance P (SP) receptor antagonists. The neurokinin-1 receptor (NK1R), a key player in pain, inflammation, and emesis, presents a significant therapeutic target. Understanding the molecular interactions and signaling cascades involved is paramount for the development of novel and effective antagonists. This document outlines the core signaling pathways, presents comparative quantitative data for prominent antagonists, and provides detailed experimental protocols for assessing their activity.
Introduction: The Substance P/NK1R System
Substance P is an undecapeptide neuropeptide, a member of the tachykinin family, that exerts its biological effects by binding to the neurokinin-1 receptor.[1] The NK1R is a class A G-protein coupled receptor (GPCR) characterized by seven transmembrane domains.[2] The interaction between SP and NK1R is a critical signaling axis in the central and peripheral nervous systems, implicated in a wide array of physiological and pathological processes including pain transmission, neurogenic inflammation, mood regulation, and chemotherapy-induced nausea and vomiting (CINV).[3][4]
NK1R antagonists are compounds that competitively bind to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling effects.[5] This blockade forms the basis of their therapeutic utility, most notably exemplified by the clinical success of antagonists like aprepitant (B1667566) in managing CINV.[1]
The Core Mechanism: NK1R Signaling Cascades
Upon binding of the endogenous agonist Substance P, the NK1R undergoes a conformational change that triggers the activation of associated heterotrimeric G-proteins. The receptor primarily couples to Gαq/11 and Gαs protein subtypes, initiating two main signaling cascades.[2]
-
Gαq/11 Pathway (Phosphoinositide Hydrolysis): The activation of Gαq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulating cellular responses.[1]
-
Gαs Pathway (cAMP Production): Coupling of the activated NK1R to Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a ubiquitous second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates numerous substrate proteins, including transcription factors, thereby regulating gene expression and other cellular functions.[2]
Substance P receptor antagonists function by competitively occupying the same binding site on the NK1R as Substance P. This steric hindrance prevents the agonist from binding and inducing the necessary receptor conformation for G-protein activation, effectively silencing both the Gαq/11 and Gαs signaling pathways.
Data Presentation: Comparative Affinities of NK1R Antagonists
The potency of an antagonist is typically quantified by its binding affinity for the receptor, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity and greater potency. The table below summarizes these values for several well-characterized NK1R antagonists.
| Compound | Receptor Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| Aprepitant | Human | Binding | Ki | 0.12 | [3] |
| Rolapitant | Human | Binding | Ki | 0.66 | [3] |
| Netupitant | Human | Binding | Ki | 1.0 | [3] |
| CP-99,994 | Guinea Pig | Functional (Endocytosis) | pA2 | 10.2 (vs SP) | |
| MEN-10581 | Guinea Pig | Functional (Endocytosis) | pA2 | 7.5 (vs SP) |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of functional antagonism.
Experimental Protocols
The characterization of NK1R antagonists relies on robust in vitro assays that measure either the direct binding of the compound to the receptor or its functional consequence on downstream signaling.
Radioligand Competitive Binding Assay
This assay directly measures the affinity of a test antagonist by quantifying its ability to compete with a radiolabeled ligand for binding to the NK1R.
Objective: To determine the Ki of a test compound for the NK1R.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1R (e.g., CHO-K1 or U2OS cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of NK1R antagonists.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize cultured cells expressing NK1R in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL unlabeled Substance P + 50 µL radioligand.
-
Competitive Binding: 150 µL membrane suspension + 50 µL of test compound dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a direct consequence of Gαq/11 pathway activation.
Objective: To determine the functional potency (IC50) of a test antagonist in blocking SP-induced calcium mobilization.
Materials:
-
Cell Line: A stable cell line expressing human NK1R, such as CHO-K1/NK1 or HEK293-NK1R.
-
Calcium-sensitive Dye: Fluo-4 AM or Calcium-4.
-
Agonist: Substance P.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR - Fluorometric Imaging Plate Reader).
Methodology:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of Substance P (typically an EC80 concentration) into all wells simultaneously. Immediately begin recording the fluorescence intensity over time (kinetic read) for 1-3 minutes.
-
Data Analysis:
-
The change in fluorescence (Relative Fluorescent Units, RFU) from baseline to the peak after agonist addition represents the calcium response.
-
Normalize the response, setting the signal from wells with no antagonist (agonist only) as 100% and the signal from wells with no agonist as 0%.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Substance P receptor antagonists exert their mechanism of action by competitively inhibiting the binding of Substance P to the NK1R. This action effectively blocks the downstream signaling through Gαq/11 and Gαs pathways, preventing the mobilization of intracellular calcium and the production of cAMP. The potency and efficacy of these antagonists can be precisely quantified using in vitro methods such as radioligand binding and functional calcium flux assays. A thorough understanding of these core mechanisms and experimental methodologies is essential for the continued discovery and development of novel NK1R-targeted therapeutics.
References
- 1. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Ligand of the Neurokinin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. Its primary endogenous ligand is the neuropeptide Substance P (SP). This technical guide provides an in-depth overview of the interaction between Substance P and the NK1 receptor, detailing the binding affinities of endogenous tachykinins, the intricate signaling pathways activated upon ligand binding, and comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its biological effects through three distinct G-protein coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Substance P, an undecapeptide, is the preferential endogenous ligand for the NK1 receptor, displaying the highest binding affinity for this receptor subtype.[2][3] The SP-NK1R system is implicated in a wide array of physiological functions and disease states, making it a significant target for therapeutic intervention.[3][4] A thorough understanding of the molecular interactions and signaling cascades governed by this ligand-receptor pair is paramount for the rational design of novel therapeutics.
Endogenous Ligands and Receptor Binding Affinity
While Substance P is the most potent endogenous ligand for the NK1 receptor, other tachykinins, such as NKA and NKB, can also bind to this receptor, albeit with lower affinities.[1][5] The relative binding affinities of these endogenous peptides for the three neurokinin receptor subtypes are crucial for understanding their physiological roles and potential for cross-reactivity.
Table 1: Binding Affinities (Ki, nM) of Endogenous Tachykinins for Human Neurokinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P (SP) | ~1 | ~1700 | High (low affinity) |
| Neurokinin A (NKA) | ~37 | High (high affinity) | Moderate |
| Neurokinin B (NKB) | Low affinity | Low affinity | High (high affinity) |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used. Data compiled from multiple sources.[1][6][7]
Signaling Pathways of the NK1 Receptor
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The NK1 receptor primarily couples to Gq and Gs alpha subunits, initiating distinct downstream signaling cascades.[2]
Gq-Mediated Pathway
The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The elevated cytosolic calcium levels, in concert with DAG, activate protein kinase C (PKC).[9] This pathway ultimately leads to the activation of downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth, differentiation, and inflammatory responses.[8]
Gs-Mediated Pathway
In addition to the Gq pathway, the NK1 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream substrates, modulating a wide range of cellular functions.
Diagram 1: NK1 Receptor Signaling Pathways
Caption: NK1 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human NK1 receptor.[8]
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Radioligand: [³H]-Substance P.
-
Non-labeled Ligand: Substance P (for determining non-specific binding).
-
Test Compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing the NK1 receptor and wash with ice-cold PBS.
-
Homogenize cells in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in Homogenization Buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of non-labeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus to separate bound from free radioligand.[8]
-
Washing: Wash the filters three times with ice-cold Wash Buffer.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value.
Diagram 2: Experimental Workflow for NK1 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration following NK1 receptor activation using a fluorescent dye and flow cytometry.[10][11]
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Substance P or other NK1 receptor agonists.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in HBSS.
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the dye loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the dye-loaded cells in HBSS.
-
Acquire a baseline fluorescence reading on the flow cytometer for a short period (e.g., 30-60 seconds) to establish the resting intracellular calcium level.
-
Add the NK1 receptor agonist (e.g., Substance P) to the cell suspension while continuing to acquire data.
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the change in fluorescence intensity over time.
-
The peak fluorescence intensity and the area under the curve can be used to determine the magnitude of the calcium response.
-
Conclusion
Substance P is the principal endogenous ligand for the neurokinin-1 receptor, initiating a cascade of intracellular signaling events with profound physiological consequences. A detailed understanding of the binding kinetics and signaling pathways of the SP-NK1R system is fundamental for the development of novel therapeutic agents targeting this receptor. The experimental protocols provided in this guide offer robust methods for characterizing the interactions between ligands and the NK1 receptor, thereby facilitating the discovery and development of new drugs for a variety of clinical applications.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring intracellular calcium signaling in murine NK cells by flow cytometry. | Semantic Scholar [semanticscholar.org]
The Role of Substance P/NK1R in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and neurodegenerative diseases. While initially a protective mechanism, chronic or dysregulated neuroinflammation contributes significantly to neuronal damage and disease progression. A key player in the intricate crosstalk between the nervous and immune systems is the neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R). This technical guide provides an in-depth exploration of the SP/NK1R system's role in neuroinflammation, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support research and drug development in this critical area.
Substance P, an eleven-amino acid tachykinin neuropeptide, is widely distributed throughout the CNS and peripheral nervous system.[1] Its biological effects are primarily mediated through the G protein-coupled NK1R, which is expressed on neurons, glial cells (astrocytes and microglia), and endothelial cells of the blood-brain barrier (BBB).[2][3] The activation of the SP/NK1R axis triggers a cascade of intracellular signaling events that culminate in the production of pro-inflammatory mediators, increased vascular permeability, and the recruitment of peripheral immune cells into the CNS, thereby amplifying the neuroinflammatory response.[4][5]
Data Presentation: Quantitative Effects of Substance P and NK1R Antagonists
The following tables summarize the quantitative data from key studies investigating the effects of Substance P and NK1R antagonists on various aspects of neuroinflammation.
Table 1: In Vitro Effects of Substance P on Glial Cell Activation
| Cell Type | Stimulus & Concentration | Measured Parameter | Result | Reference(s) |
| Primary Microglia | Substance P (0.1, 1 µg/ml) | IL-6 Release | Dose-dependent increase; ~4-5 fold increase at 0.1 µg/ml.[4] | [4] |
| Primary Microglia | Substance P (0.1, 1 µg/ml) | TNF-α Release | Dose-dependent increase.[4][6] | [4][6] |
| Primary Microglia | Substance P (0.1, 1 µg/ml) | Reactive Oxygen Species (ROS) | Dose-dependent increase; up to ~1.4-fold increase at 1 µg/ml.[4] | [4] |
| Primary Astrocytes | Substance P (1-10 nM) | TNF-α Secretion (in presence of LPS) | Dose-dependent enhancement of LPS-induced TNF-α secretion.[6] | [6] |
| Primary Astrocytes | Substance P | IL-1 Production | Stimulation of IL-1 production.[2] | [2] |
Table 2: In Vivo Effects of NK1R Antagonists on Neuroinflammation
| Animal Model | Antagonist & Dose | Measured Parameter | Result | Reference(s) |
| Mouse Model of EAE | SR140333 | Clinical and histological signs of EAE | Beneficial effects in the chronic stages of the disease.[7] | [7] |
| Mouse Model of EAE | CP-96,345 | Clinical and histological signs of EAE | Marked suppression of clinical and histological signs with early treatment.[7] | [7] |
| Rhesus Macaque (Lyme Neuroborreliosis) | Aprepitant | CCL2, CXCL13, IL-17A, IL-6 gene expression | Attenuated B. burgdorferi-induced elevations in DRG, spinal cord, and/or CSF.[8] | [8] |
| Rhesus Macaque (Lyme Neuroborreliosis) | Aprepitant | Glial Fibrillary Acidic Protein (GFAP) | Decreased expression of GFAP, a marker of astrocyte activation.[8] | [8] |
| Mouse Model of Inflammatory Pain | Aprepitant (10, 20 mg/kg) | Inflammatory cell infiltration in paw tissue | Significantly reduced formalin-induced inflammation.[1] | [1] |
| Mouse Model of Inflammatory Pain | Aprepitant (10, 20 mg/kg) | MCP-1, TNF-α, IL-6, IL-1β in spinal cord | Significantly decreased protein and mRNA expression.[1] | [1] |
Signaling Pathways
The binding of Substance P to NK1R on glial cells initiates downstream signaling cascades that are central to their pro-inflammatory activation. The following diagrams, generated using the DOT language, illustrate these pathways in microglia and astrocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SP/NK1R in neuroinflammation.
Primary Microglial Cell Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation with Substance P.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-L-lysine coated flasks and plates
-
Substance P (lyophilized powder)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Dissociation: Euthanize pups and dissect brains in ice-cold PBS. Remove meninges and mince the cerebral cortices.
-
Enzymatic Digestion: Incubate minced tissue in 0.25% Trypsin-EDTA at 37°C for 15-20 minutes.
-
Cell Dissociation and Plating: Triturate the digested tissue to obtain a single-cell suspension. Plate the cells in poly-L-lysine coated T-75 flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Mixed Glial Culture: Culture for 10-14 days, changing the media every 3-4 days. This will result in a mixed glial culture with a confluent layer of astrocytes and microglia growing on top.
-
Microglial Isolation: Vigorously shake the flasks to detach microglia. Collect the supernatant containing the microglia and plate them in poly-L-lysine coated plates.
-
Stimulation: After 24 hours, replace the media with fresh media containing the desired concentrations of Substance P. Incubate for the desired time points before collecting supernatant for cytokine analysis or lysing cells for molecular analysis.
Immunofluorescence Staining for Glial Activation Markers (Iba1 and GFAP)
This protocol details the immunofluorescent staining of brain sections to visualize and quantify microglial (Iba1) and astrocytic (GFAP) activation.
Materials:
-
Fixed, cryoprotected brain sections (free-floating or slide-mounted)
-
PBS
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: rabbit anti-Iba1, mouse anti-GFAP
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Antigen Retrieval (if necessary): For paraffin-embedded sections, perform antigen retrieval using a citrate-based buffer.
-
Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections extensively in PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash sections in PBS, incubate with DAPI for 10 minutes, and then mount on slides with mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells using image analysis software.
Western Blot Analysis for NF-κB Activation
This protocol describes the detection of NF-κB activation by measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cultured glial cells (treated with Substance P)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-IκBα, rabbit anti-IκBα, rabbit anti-p65, mouse anti-β-actin (for cytoplasmic loading control), rabbit anti-Lamin B1 (for nuclear loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells and separate nuclear and cytoplasmic fractions according to the kit manufacturer's instructions. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the relative levels of protein expression and phosphorylation.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol outlines the measurement of cytokine mRNA levels in brain tissue or cultured glial cells.
Materials:
-
Brain tissue or cultured glial cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and Quantification: Extract total RNA from samples using an RNA extraction kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Conclusion
The Substance P/NK1R signaling system is a critical mediator of neuroinflammation, influencing the activation of glial cells, the integrity of the blood-brain barrier, and the production of a host of pro-inflammatory molecules. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of this pathway will be instrumental in the development of novel therapeutic strategies targeting neuroinflammatory and neurodegenerative diseases. The use of selective NK1R antagonists, such as aprepitant, has shown promise in preclinical models, highlighting the therapeutic potential of modulating this pathway to ameliorate the detrimental effects of chronic neuroinflammation.[1][7][8] Further research is warranted to fully elucidate the cell-type-specific roles of SP/NK1R signaling in various CNS pathologies and to translate these findings into effective clinical interventions.
References
- 1. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P stimulates IL-1 production by astrocytes via intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Substance P enhances the secretion of tumor necrosis factor-alpha from neuroglial cells stimulated with lipopolysaccharide. | Semantic Scholar [semanticscholar.org]
- 4. karger.com [karger.com]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 6. Substance P enhances the secretion of tumor necrosis factor-alpha from neuroglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aprepitant limits in vivo neuroinflammatory responses in a rhesus model of Lyme neuroborreliosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Substance P Receptor (NK1R) Antagonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways associated with the Substance P (SP) neurokinin-1 receptor (NK1R). It is designed to be a valuable resource for professionals engaged in research and drug development targeting this critical receptor. This document details the molecular mechanisms of NK1R activation and antagonism, presents quantitative data for key interactions, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways of the Neurokinin-1 Receptor
The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2] NK1R activation initiates a cascade of intracellular events that are implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, and mood disorders.[3][4] The receptor signals through two major pathways: G-protein-mediated signaling and β-arrestin-mediated signaling.
G-Protein-Mediated Signaling
Upon binding of Substance P, the NK1R undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily of the Gq/11 and Gs subtypes.[1][5]
1.1.1. Gq/11 Pathway: This is the canonical and most well-characterized signaling pathway for the NK1R.[1]
-
Activation: Ligand binding triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[3]
-
Downstream Effectors:
-
Phospholipase C (PLC): The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[1][6]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).[3]
-
MAPK/ERK Pathway: PKC can then phosphorylate and activate downstream kinases, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[7][8] This pathway is often associated with cell proliferation and survival.[8]
-
p38 MAPK Pathway: In some cellular contexts, NK1R activation can also lead to the phosphorylation of p38 MAPK, which is involved in inflammatory responses.[7]
-
NF-κB Activation: The Gq/11 pathway can also lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1][2]
-
1.1.2. Gs Pathway: The NK1R can also couple to Gs proteins, leading to the activation of a distinct signaling cascade.[5][9]
-
Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαs subunit.
-
Downstream Effector:
-
Adenylyl Cyclase (AC): The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[6]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates.
-
β-Arrestin-Mediated Signaling and Receptor Regulation
β-arrestins play a dual role in NK1R signaling: they are crucial for receptor desensitization and internalization, and they can also act as signal transducers themselves.[10][11]
-
Receptor Desensitization: Following agonist binding and G-protein activation, the NK1R is phosphorylated by G-protein-coupled receptor kinases (GRKs).[11] This phosphorylation increases the receptor's affinity for β-arrestins.
-
β-Arrestin Recruitment: β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited from the cytosol to the phosphorylated receptor at the plasma membrane.[10][11] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor to further stimulation.[11]
-
Receptor Internalization: The β-arrestin-NK1R complex is then targeted for internalization into clathrin-coated pits.[4][10] This process removes the receptors from the cell surface, further contributing to the attenuation of the signal. After internalization, the receptor can either be recycled back to the plasma membrane or targeted for degradation.[4][12]
-
β-Arrestin as a Scaffold: In addition to their role in desensitization, β-arrestins can act as scaffolds for other signaling proteins, initiating a second wave of signaling that is independent of G-proteins.[13] For the NK1R, β-arrestin-mediated signaling can also contribute to the sustained activation of the ERK1/2 pathway.[13]
There are two main isoforms of the NK1R: a full-length form and a truncated form that lacks a significant portion of the C-terminal tail.[8][14] The truncated isoform exhibits reduced G-protein coupling and is resistant to internalization, leading to altered signaling outcomes.[8][15]
Quantitative Data on NK1R Ligand Interactions
The following tables summarize key quantitative data for the interaction of Substance P and various antagonists with the NK1R.
Table 1: Agonist Affinity and Potency
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Substance P | Human NK1R / HEK293 | IP Accumulation | EC50 | ~10-100 nM | [3] |
| Substance P | Human NK1R-tGFP / SH-SY5Y | Internalization | EC50 | 1.8 x 10⁻⁸ M | [1] |
| [Sar⁹, Met(O₂)¹¹]-SP | Human NK1R / U373MG | Calcium Mobilization | EC80 | 3 nM |
Table 2: Antagonist Affinity and Potency
| Antagonist | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Aprepitant | Human NK1R | Radioligand Binding ([³H]SP) | Ki | 0.1-0.2 nM | |
| CP-99,994 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs SP) | 10.2 | [16] |
| CP-99,994 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs Septide) | 11.9 | [16] |
| MEN-10581 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs SP) | 7.5 | [16] |
| MEN-10581 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs Septide) | 8.4 | [16] |
| L-733,060 | Human NK1R | Radioligand Binding | Ki | 0.8 nM | [2] |
| SR140333 | Human NK1R | Radioligand Binding | Ki | 0.74 nM | [2] |
| RP-67580 | Human NK1R | Radioligand Binding | Ki | 2.9 nM | [2] |
| Vestipitant | Human NK1R | Radioligand Binding | pKi | 9.65 | [2] |
| Orvepitant | Human NK1R | Radioligand Binding | pKi | 10.2 | [2] |
| Aprepitant | MG-63 Osteosarcoma Cells | MTT Assay | IC50 | 31.55 µM | [17] |
| EUC-001 | Human NK1R / U373MG | Calcium Mobilization | IC50 | 6.9 x 10⁻¹⁰ M | [18] |
| EUC-001 | Human NK1R | Radioligand Binding ([³H]SP) | Ki | 5.75 x 10⁻¹⁰ M | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NK1R signaling.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the affinity (Ki) of unlabeled ligands.
Materials:
-
Cell membranes or tissue homogenates expressing NK1R.
-
Radiolabeled ligand (e.g., [³H]Substance P).
-
Unlabeled competing ligand (for competition assays).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of the radiolabeled ligand.
-
For each concentration, prepare a parallel set of tubes containing an excess of unlabeled ligand to determine non-specific binding.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Competition Binding Assay (to determine Ki):
-
Set up tubes containing a fixed amount of membrane protein and a fixed concentration of radiolabeled ligand (typically at or below the Kd).
-
Add increasing concentrations of the unlabeled competing ligand (e.g., an NK1R antagonist).
-
Include tubes with only radioligand (total binding) and tubes with radioligand and excess unlabeled ligand (non-specific binding).
-
Incubate as in the saturation assay.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation assays, plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding versus the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK1R activation, a direct consequence of the Gq/11 pathway.
Materials:
-
Cells endogenously or recombinantly expressing NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Substance P or other NK1R agonists.
-
NK1R antagonists.
-
Fluorescence plate reader or fluorescence microscope with a perfusion system.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Antagonist Pre-incubation (for antagonist assays): Add the NK1R antagonist at various concentrations and incubate for a specified period (e.g., 15-30 minutes).
-
Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a stable baseline fluorescence reading.
-
Add the agonist (e.g., Substance P) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2).
-
For agonist dose-response curves, plot the peak fluorescence response against the log concentration of the agonist to determine the EC50.
-
For antagonist inhibition curves, plot the peak fluorescence response in the presence of a fixed concentration of agonist against the log concentration of the antagonist to determine the IC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key downstream event in the NK1R signaling cascade.
Materials:
-
Cells expressing NK1R.
-
Cell culture medium.
-
Substance P or other NK1R agonists.
-
NK1R antagonists.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Culture cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Stimulate the cells with the agonist for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core NK1R signaling pathways and a typical experimental workflow for antagonist screening.
Caption: The Gq/11 signaling pathway of the NK1 receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. Neurokinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-course of the internalization and recycling of neurokinin 1 receptors in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative measurement of the target-mediated internalization kinetics of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Dawn of a New Class: A Technical Guide to the Discovery and Synthesis of Non-Peptide NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Substance P/NK1 Receptor System
The neurokinin-1 receptor (NK1R), a G-protein coupled receptor, and its primary endogenous ligand, Substance P (SP), are key players in a wide array of physiological and pathological processes.[1] The SP/NK1R system is deeply implicated in pain transmission, inflammation, and the emetic reflex.[2][3] This has made the NK1 receptor a significant therapeutic target for conditions ranging from chemotherapy-induced nausea and vomiting (CINV) to depression and chronic pain.[4] Early attempts to block this receptor focused on peptide-based antagonists, but these were hampered by poor oral bioavailability, metabolic instability, and an inability to cross the blood-brain barrier.[2] This led to a concerted effort in the pharmaceutical industry to discover and develop small, non-peptide molecules that could effectively and selectively antagonize the NK1 receptor, heralding a new era in therapeutic intervention.
From Hit to Lead: The Discovery Workflow
The journey to identify potent and selective non-peptide NK1R antagonists follows a structured drug discovery paradigm, beginning with the identification of initial "hit" compounds and progressing through rigorous optimization to yield clinical candidates.[5]
Hit Identification
The initial breakthrough in the field came from high-throughput screening (HTS) of large chemical libraries.[6] In 1991, Pfizer reported the discovery of a benzylamino quinuclidine (B89598) structure, CP-96,345, as a potent and selective non-peptide NK1R antagonist.[7] This compound served as a crucial "hit" and a foundational template for future drug design. The hit-to-lead process aims to take these initial, often micromolar-affinity hits, and refine them into "lead" compounds with improved potency (typically in the nanomolar range), selectivity, and better pharmacokinetic properties.[5]
Lead Optimization
The process of evolving a hit to a lead, and subsequently to a drug candidate, is known as lead optimization.[8] This iterative cycle involves:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize and test numerous analogs of the hit compound to understand which parts of the molecule are essential for activity. For instance, the optimization of CP-96,345 led to the development of CP-99,994, which simplified the core structure to a more synthetically tractable piperidine (B6355638) ring while retaining high affinity.[9]
-
Improving Pharmacokinetics: Modifications are made to enhance properties like absorption, distribution, metabolism, and excretion (ADME). This was a key driver in the development of GR203040 from the CP-99,994 scaffold, which showed improved metabolic stability and oral bioavailability.[9]
-
Enhancing Selectivity: The compound is tested against other receptors to ensure it specifically targets NK1R, minimizing potential off-target side effects. Non-peptide antagonists like aprepitant (B1667566) show thousands-fold selectivity for NK1R over NK2R and NK3R.[2][4]
This logical progression from a screening hit to a refined lead compound is visualized in the workflow below.
Key Chemical Scaffolds and Synthesis
The development of non-peptide NK1R antagonists has led to several distinct chemical classes. The most prominent is the morpholine-based structure exemplified by the clinically approved drug, Aprepitant.
Synthesis of Aprepitant
The synthesis of Aprepitant is a notable example of process chemistry improvement. The initial multi-step synthesis was complex and utilized hazardous reagents.[10] Merck developed a more efficient, "green" synthesis that dramatically reduced waste and improved yield.[11] This modern synthesis hinges on a key crystallization-induced diastereoselective transformation.
A key intermediate, 3-Chloromethyl-1,2,4-triazolin-5-one, serves as a crucial building block for the triazolinone moiety of the final molecule.[12] The core of the synthesis involves the coupling of an enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol with a morpholine (B109124) precursor.[7] A subsequent alkylation with the chloromethyltriazolinone building block completes the assembly of the final drug substance.[7]
Quantitative Data on Key Non-Peptide NK1R Antagonists
The potency of NK1R antagonists is typically characterized by their binding affinity (Ki) and their functional inhibition (IC50). The following table summarizes these values for several key compounds at the human NK1 receptor.
| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50) | Notes |
| Aprepitant | 0.1 nM[2] | ~0.1-0.2 nM | First-in-class approved for CINV.[4] |
| Fosaprepitant | N/A | N/A | Water-soluble prodrug of Aprepitant.[13] |
| Netupitant | 1.0 nM[14][15] | - | Long half-life (~90 hours).[13] |
| Rolapitant | 0.66 nM[13][14][15] | - | Very long half-life (~180 hours); does not significantly interact with CYP3A4.[13] |
| CP-99,994 | - | - | Key lead compound, potent antiemetic and analgesic properties demonstrated in preclinical and early clinical studies.[9][16][17] |
| L-733,060 | - | - | Another key non-peptide antagonist studied extensively.[3] |
Note: IC50 values can vary based on the specific functional assay used.
Experimental Protocols
The characterization of novel NK1R antagonists relies on a suite of standardized in vitro assays to determine their binding affinity and functional potency.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1R by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells).[10][18]
-
Radioligand: [³H]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and protease inhibitors (e.g., bacitracin).[10]
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 10 µM).[10]
-
Test Compound: Serial dilutions of the non-peptide antagonist.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-Substance P (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled SP (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for 60-90 minutes to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism via Calcium Flux Assay
This assay measures a compound's ability to block the intracellular signaling cascade initiated by SP binding to NK1R. Activation of the Gq-coupled NK1R leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured using fluorescent dyes.[5]
1. Materials:
-
Cell Line: A cell line stably expressing human NK1R (e.g., U373 MG or CHO-NK1R).[5][18]
-
Agonist: Substance P.
-
Test Compound: Serial dilutions of the non-peptide antagonist.
-
Instrumentation: A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of measuring fluorescence over time.
2. Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate for approximately 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.[15]
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the test compound (antagonist) at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation & Measurement: Place the plate in the measurement instrument (e.g., FLIPR). Establish a stable baseline fluorescence reading. Inject a solution of Substance P (agonist) into the wells to stimulate the NK1R.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The antagonist's effect is measured by its ability to reduce the calcium signal elicited by the agonist. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50, representing the concentration at which the antagonist inhibits 50% of the agonist-induced response.
NK1 Receptor Signaling Pathways
Upon binding of Substance P, the NK1R undergoes a conformational change, activating its associated heterotrimeric G-proteins, primarily Gαq and Gαs.[3]
-
Gαq Pathway: This is the canonical signaling pathway. Activated Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).
These initial signals trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which ultimately regulate cellular processes such as proliferation, inflammation, and neurotransmission.[19] Non-peptide antagonists physically block the binding of SP, thereby preventing the initiation of these signaling cascades.
Conclusion and Future Directions
The discovery of non-peptide NK1R antagonists represents a triumph of modern medicinal chemistry, transforming a challenging biological target into a druggable one. The successful development of drugs like aprepitant has provided a vital therapeutic option for managing CINV and has paved the way for investigating the role of the SP/NK1R system in a host of other conditions. Future research will likely focus on developing antagonists with tailored pharmacokinetic profiles for different indications and further exploring the therapeutic potential of blocking this critical signaling pathway in areas such as chronic pain, inflammation, and certain types of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Hit to lead - Wikipedia [en.wikipedia.org]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead optimization | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of an NK1 receptor antagonist (CP-99,994) on hypertonic saline-induced bronchoconstriction and cough in male asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient drug lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiotherapy Plus the Neurokinin-1 Receptor Antagonist Aprepitant: A Potent Therapeutic Strategy for the Treatment of Diffuse Intrinsic Pontine Glioma [mdpi.com]
The Tachykinin Family and Neurokinin-1 Receptor Interaction: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tachykinin family of neuropeptides, particularly Substance P (SP), and its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R), represent a critical signaling system implicated in a wide array of physiological and pathophysiological processes. These include pain transmission, inflammation, smooth muscle contraction, and central nervous system disorders such as depression and anxiety.[1][2][3] This technical guide provides an in-depth overview of the molecular interactions between the tachykinin family and the NK1 receptor, detailing the associated signaling cascades, quantitative binding affinities, and methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in basic science, and the development of novel therapeutics targeting this important pathway.
The Tachykinin Peptide Family
Tachykinins are a group of small peptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or branched aliphatic amino acid.[4] The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[5] SP exhibits the highest affinity for the NK1 receptor.[5][6]
Table 1: Primary Mammalian Tachykinins and their Preferential Receptors
| Tachykinin | Amino Acid Sequence | Preferential Receptor |
| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | NK1R |
| Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2R |
| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | NK3R |
The Neurokinin-1 Receptor (NK1R)
The NK1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[4][6] It exists in both a full-length and a truncated isoform, with the full-length version being predominant in the central and peripheral nervous systems.[6] The NK1R is the primary receptor for Substance P and plays a crucial role in mediating its biological effects.[6]
Tachykinin-NK1R Interaction and Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gs proteins.[7]
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway by the SP-NK1R complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] This cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Deep Dive into Neurokinin-1 Receptor Isoforms: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences Between Full-Length and Truncated Neurokinin-1 Receptor Isoforms.
The Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), exists in two naturally occurring isoforms: a full-length (NK1R-FL) and a truncated (NK1R-Tr) form. These isoforms arise from alternative splicing of the TACR1 gene and exhibit distinct structural, functional, and signaling properties.[1][2][3][4] This guide provides a comprehensive technical overview of these two isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of their divergent signaling pathways to aid researchers in their study of NK1R-related physiology and pathology.
Structural and Expression Profile Differences
The fundamental difference between the two isoforms lies in their protein structure. The full-length human NK1R is a 407-amino acid protein, while the truncated isoform consists of 311 amino acids.[1][4][5][6] This truncation is due to the failure to splice exon 5, resulting in a premature stop codon and the loss of 96 amino acids from the C-terminal tail.[1][5] This C-terminal domain is crucial for many of the receptor's downstream signaling functions.
The expression patterns of NK1R-FL and NK1R-Tr also differ significantly across tissues. The full-length isoform is predominantly expressed in the central nervous system, including various brain regions, with the notable exception of the cerebellum.[1][4][7] In contrast, the truncated form is the predominant isoform in peripheral tissues, such as the heart, lung, spleen, and gastrointestinal tract, and is also found in immune cells like monocytes and macrophages.[1][7][8] However, studies have also shown that the truncated NK1R mRNA can be more abundant than the full-length form in several human brain regions.[2][9]
Quantitative Comparison of Isoform Function
The structural differences between the full-length and truncated NK1R isoforms translate into significant quantitative disparities in their functional characteristics. These differences are critical for understanding their distinct roles in health and disease.
| Parameter | Full-Length NK1R (NK1R-FL) | Truncated NK1R (NK1R-Tr) | Reference(s) |
| Substance P Binding Affinity | High affinity | At least 10-fold lower affinity | [1][2][10][11] |
| SP Concentration for Activation | Nanomolar (nM) range | Micromolar (µM) range | [8][12] |
| Calcium Mobilization (EC50) | ~4 nM in HEK293 cells | No significant response observed even at 1 µM | [2] |
| ERK Activation Kinetics | Rapid (peak at 1-2 minutes) | Delayed (peak at 20-30 minutes) | [1][6][13] |
| β-Arrestin Recruitment | Yes | No | [1][14] |
| Receptor Internalization | Agonist-induced internalization | Resistant to internalization | [15] |
| NF-κB Activation | Yes | No | [1][5][6][16] |
Signaling Pathways: A Tale of Two Tails
The C-terminal tail of the NK1R-FL is a critical hub for intracellular signaling, and its absence in the NK1R-Tr isoform leads to profoundly different downstream effects.
Full-Length NK1R Signaling Cascade
Upon binding of Substance P, the full-length NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[3] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a robust and rapid increase in cytosolic calcium concentration.[1][2][4] Simultaneously, DAG activates protein kinase C (PKC), which, along with other kinases, contributes to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the rapid phosphorylation of ERK1/2.[16] Furthermore, the activated NK1R-FL is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization and promoting receptor internalization.[16] This pathway can also lead to the activation of the transcription factor NF-κB.[1][3][16]
Truncated NK1R Signaling Cascade
The absence of the C-terminal tail in the NK1R-Tr isoform dramatically alters its signaling capacity. While it can still bind Substance P, albeit with lower affinity, its ability to couple efficiently to Gq is impaired.[15] This results in a blunted or absent intracellular calcium response.[1][2][4] The truncated receptor is also unable to recruit β-arrestins, which has two major consequences: it is resistant to agonist-induced internalization and desensitization, and it cannot initiate β-arrestin-dependent signaling pathways.[1][15][16] Interestingly, the truncated isoform can still mediate a delayed activation of ERK, suggesting the involvement of alternative, G protein-independent or less efficient G protein-coupled pathways.[1][6][13] Furthermore, in contrast to the full-length receptor, SP binding to the truncated isoform does not lead to NF-κB activation and can even inhibit the phosphorylation of certain PKC isoforms like PKCδ.[1][6][13]
Key Experimental Protocols
This section provides an overview of the methodologies for the key experiments used to characterize and differentiate the full-length and truncated NK1R isoforms.
Quantification of NK1R Isoform mRNA Expression
Objective: To determine the relative expression levels of full-length and truncated NK1R mRNA in cells or tissues.
Methodology: Real-time quantitative reverse transcription PCR (qRT-PCR) is the standard method.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme (e.g., AffinityScript qPCR cDNA Synthesis Kit, Stratagene).
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based assay with specific primers designed to amplify either the full-length or the truncated NK1R isoform.[9]
-
Full-length specific primers: Forward primer targeting an upstream exon and a reverse primer spanning the exon 4-5 junction or within exon 5.
-
Truncated specific primers: Forward primer targeting an upstream exon and a reverse primer designed within the retained intron sequence before the premature stop codon.
-
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the relative expression levels using the ΔΔCt method.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Substance P for each NK1R isoform.
Methodology: A filtration-based radioligand binding assay using a radiolabeled ligand (e.g., [³H]-Substance P).
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the full-length or truncated NK1R.
-
Incubation: Incubate the membrane preparations with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SP.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.
Calcium Mobilization Assay
Objective: To measure the ability of each NK1R isoform to induce intracellular calcium release upon SP stimulation.
Methodology: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in live cells.
Protocol Outline:
-
Cell Culture: Plate cells stably expressing either the full-length or truncated NK1R in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Stimulation: Stimulate the cells with varying concentrations of Substance P.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the peak fluorescence response against the SP concentration and fit the data to a dose-response curve to determine the EC50 value.
ERK Phosphorylation Assay
Objective: To assess the kinetics and magnitude of ERK1/2 phosphorylation mediated by each NK1R isoform.
Methodology: Western blotting or cell-based ELISA (e.g., AlphaScreen®, HTRF®).
Protocol Outline (Western Blotting):
-
Cell Treatment: Treat cells expressing either NK1R isoform with SP for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
β-Arrestin Recruitment Assay
Objective: To determine if β-arrestin is recruited to the NK1R isoforms upon agonist stimulation.
Methodology: Enzyme fragment complementation assays (e.g., PathHunter®) or Bioluminescence Resonance Energy Transfer (BRET).
Protocol Outline (PathHunter® Assay):
-
Cell Line: Use a cell line engineered to co-express the NK1R isoform fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Agonist Stimulation: Treat the cells with Substance P.
-
Signal Detection: If β-arrestin is recruited to the receptor, the PK and EA tags will complement, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Data Analysis: Measure the luminescence to quantify the extent of β-arrestin recruitment.
Conclusion
The full-length and truncated isoforms of the NK1 receptor represent a fascinating example of how alternative splicing can generate functionally distinct proteins from a single gene. Their differential expression, binding affinities, and, most importantly, their divergent signaling capabilities underscore the complexity of tachykinin signaling. For researchers in pharmacology and drug development, a thorough understanding of these differences is paramount for the design of isoform-selective antagonists and for accurately interpreting experimental results in various cellular and tissue contexts. This guide provides a foundational framework for investigating the nuanced roles of each NK1R isoform in health and disease.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Full-length and truncated neurokinin-1 receptor expression and function during monocyte/macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. Detection of Full-Length and Truncated Neurokinin-1 Receptor mRNA Expression in Human Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Real-time reverse transcription-PCR quantitation of substance P receptor (NK-1R) mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Substance P and its Antagonists in Pain Transmission: A Technical Guide for Researchers
An In-depth Examination of the Neurokinin-1 Receptor Pathway and Therapeutic Potential
This technical guide provides a comprehensive overview of the role of Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), in the transmission of pain signals. It is intended for researchers, scientists, and drug development professionals actively working in the fields of pain research, pharmacology, and neuroscience. This document delves into the molecular mechanisms of SP-mediated nociception, the therapeutic rationale for NK1R antagonism, and the preclinical and clinical evidence for the use of these antagonists as analgesics. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: Substance P and the Neurokinin-1 Receptor in Nociception
Substance P, an eleven-amino-acid neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals.[1] It is released from the terminals of primary afferent sensory neurons in both the peripheral and central nervous systems in response to noxious stimuli.[2] The biological effects of Substance P are primarily mediated through its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R).[3] The SP/NK1R system is critically involved in neurogenic inflammation, central sensitization, and the overall amplification of pain perception.[4][5] While the role of this pathway in emesis is well-established, leading to the clinical success of NK1R antagonists as antiemetics, their development as analgesics has been met with mixed results, prompting deeper investigation into the complexities of their action.[6][7]
The Substance P/NK1R Signaling Pathway
Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to the Gq alpha subunit of its associated G-protein, initiating the phospholipase C (PLC) pathway.[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[8] The NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[9][10] Furthermore, following activation, the NK1R is phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, a process that is also implicated in sustained intracellular signaling.[9][11]
Quantitative Data on NK1 Receptor Antagonists
The development of non-peptide NK1R antagonists has been a significant focus of pharmaceutical research. The binding affinities (Ki) and inhibitory concentrations (IC50) of these compounds are critical parameters for evaluating their potency and selectivity. The following tables summarize key quantitative data for several prominent NK1R antagonists.
Table 1: Binding Affinities and IC50 Values of Selected NK1R Antagonists
| Compound | Receptor | Species | Ki (nM) | IC50 (nM) | Reference |
| Aprepitant | NK1 | Human | - | 0.1 | [12] |
| Fosaprepitant (B1673561) | NK1 | Human | Prodrug of Aprepitant | - | [13] |
| Rolapitant | NK1 | Human | - | 0.66 | [12] |
| L-732,138 | NK1 | Human | - | 2.3 | [12] |
| Netupitant | NK1 | Human | - | - | [12] |
| Maropitant | NK1 | Canine | - | - | [1] |
| Tradipitant | NK1 | Human | - | - | [14] |
| Casopitant | NK1 | Human | - | - | [15] |
Table 2: Preclinical Efficacy of Aprepitant in an Inflammatory Model
| Animal Model | Inflammatory Agent | Aprepitant Dose | Outcome Measure | % Inhibition | Reference |
| Rat | Cotton Pellet | 80 mg/kg | Granuloma Formation | 48.68% | [16] |
Table 3: Clinical Efficacy of Fosaprepitant in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Chemotherapy Type | Phase | Fosaprepitant Regimen | Control Regimen | Complete Response (Fosaprepitant) | Complete Response (Control) | P-value | Reference |
| Non-AC MEC | Delayed (25-120h) | Fosaprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 78.9% | 68.5% | < 0.001 | [17] |
| Non-AC MEC | Overall (0-120h) | Fosaprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 77.1% | 66.9% | < 0.001 | [17] |
MEC: Moderately Emetogenic Chemotherapy; AC: Anthracycline and Cyclophosphamide
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Substance P antagonists.
NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Maropitant (Cerenia®) as an Adjunct Analgesic in Dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. mynavas.org [mynavas.org]
- 5. Evaluating the anti-inflammatory and analgesic properties of maropitant: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zeropainphilosophy.com [zeropainphilosophy.com]
- 9. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
- 13. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tradipitant Clinical Development [gastro.vandapharma.com]
- 15. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Single-dose fosaprepitant for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: results of a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Neurokinin-1 Receptor (NK1R) Antagonists on Central Nervous System Disorders
Executive Summary: The substance P (SP)/neurokinin-1 receptor (NK1R) system is a critical signaling pathway in the central nervous system (CNS), implicated in the pathophysiology of a wide range of disorders including emesis, depression, anxiety, pain, and neuroinflammation.[1][2] Substance P, a neuropeptide of the tachykinin family, is the preferred endogenous ligand for the G-protein coupled NK1R.[3][4] The binding of SP to NK1R initiates a cascade of intracellular signaling events that modulate neuronal excitability, inflammatory responses, and stress-related behaviors. Consequently, antagonists of the NK1R have emerged as a promising class of therapeutic agents. While their most established clinical application is in the prevention of chemotherapy-induced nausea and vomiting (CINV), extensive preclinical and clinical research has explored their potential in treating other CNS conditions. This guide provides a detailed overview of the SP/NK1R system, the mechanism of action of NK1R antagonists, and a comprehensive review of their effects on various CNS disorders, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes.
The Substance P/Neurokinin-1 Receptor (SP/NK1R) System
The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems. Its components play integral roles in complex physiological and pathological processes.
Substance P (SP)
Substance P is an undecapeptide (a peptide composed of 11 amino acids) derived from the preprotachykinin-A (PPT-A) gene.[1][5] It is synthesized primarily in neurons and is involved in neurotransmission, particularly in pathways related to pain, emotion, and stress.[1] Elevated levels of SP have been observed in the cerebrospinal fluid of patients with chronic pain syndromes and in the sera of HIV patients, highlighting its role in pathological states.[1][5][6]
The Neurokinin-1 Receptor (NK1R)
The NK1R is a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor subfamily.[3][4] It is the primary receptor for Substance P, binding it with high affinity.[3] NK1Rs are abundantly expressed in key areas of the brain associated with pain, emotions, and the vomiting reflex, such as the amygdala, hippocampus, nucleus tractus solitarius, and area postrema.[6][7] The receptor exists in both a full-length and a truncated isoform, which may differ in their signaling capabilities.[4]
Mechanism of Action and Signaling Pathways
NK1R antagonists exert their effects by competitively blocking the binding of Substance P to the NK1R, thereby inhibiting its downstream signaling.[7] Upon activation by SP, the NK1R couples primarily to Gαq and Gαs proteins.[3][4]
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][8] This pathway is crucial for neuronal excitation and inflammatory processes.
-
Gαs Pathway: Coupling to Gαs proteins stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[4]
-
MAPK/ERK Pathway: The SP/NK1R system can also activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.[8][9]
These signaling cascades ultimately modulate the expression of various genes, including those for proinflammatory cytokines, and are linked to cellular processes like proliferation, migration, and anti-apoptosis.[8][10]
Therapeutic Applications in CNS Disorders
The ability of many NK1R antagonists to cross the blood-brain barrier has made them attractive candidates for a variety of CNS disorders.[2]
Emesis
The most successful clinical application of NK1R antagonists is in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[7]
Quantitative Data: Clinical Trials for CINV
| Antagonist | Phase | Comparison | Primary Endpoint | Result | Reference |
| Aprepitant (B1667566) | III | Aprepitant regimen vs. Standard Therapy (Ondansetron + Dexamethasone) | Complete Response (no emesis, no rescue) Days 1-5 | 72.7% vs. 52.3% (p < 0.001) | [11] |
| Fosaprepitant | III | Fosaprepitant regimen vs. Aprepitant regimen | Complete Response (Overall) | 71.9% vs. 72.3% (Non-inferior) | [12] |
| Rolapitant | III | Rolapitant regimen vs. Control (5-HT3 RA + Dexamethasone) in MEC | Complete Response (Delayed Phase) | 71% vs. 62% (p = 0.0002) | [13] |
Experimental Protocol: Aprepitant Phase III CINV Trial
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[11]
-
Participants: Patients receiving their first course of high-dose cisplatin (B142131) (≥70 mg/m2) chemotherapy.[11]
-
Intervention:
-
Aprepitant Group: Oral aprepitant (125 mg on day 1; 80 mg on days 2-3), ondansetron (B39145), and dexamethasone.[11]
-
Standard Therapy Group: Placebo plus ondansetron and dexamethasone.[11]
-
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue therapy, during the 5 days following cisplatin administration.[11]
-
Data Collection: Patients recorded episodes of nausea and vomiting in a daily diary.[11]
Depression and Anxiety
The involvement of the SP/NK1R system in stress and emotion regulation prompted investigation into NK1R antagonists for depression and anxiety. While initial results were promising, subsequent large-scale trials have yielded mixed results.
Quantitative Data: Clinical Trials for Depression & Anxiety
| Antagonist | Disorder | Phase | N | Primary Endpoint | Result | Reference |
| Aprepitant | Major Depressive Disorder | II | 188 | Change in HAM-D-17 score | Significant improvement vs. placebo | N/A |
| Casopitant | Major Depressive Disorder | II | - | Change in MADRS score | Efficacy demonstrated | [14] |
| Vestipitant | Primary Insomnia | II | 60 | Wake After Sleep Onset (WASO) | Significant reduction vs. placebo | [15] |
| AV608 | Irritable Bowel Syndrome (with anxiety) | Pilot | 11 | State-Trait Anxiety Inventory | Reduced anxiety compared to placebo | [6] |
Experimental Protocol: fMRI Study of AV608 in IBS
-
Study Design: A double-blind, placebo-controlled, crossover study.[6]
-
Participants: Women diagnosed with Irritable Bowel Syndrome (IBS) according to Rome II criteria.[6]
-
Intervention: 3-week treatment periods of the NK1R antagonist AV608 or placebo, separated by a 2-week washout period.[6]
-
Methodology: Functional MRI (fMRI) was performed during a visceral distension paradigm (painful and non-painful stimuli) to measure brain activity in regions associated with emotional arousal (e.g., amygdala, hippocampus) and interoception.[6]
-
Outcome Measures: Changes in brain activity, anxiety symptoms (State-Trait Anxiety Inventory), and pain ratings were assessed.[6]
Neuroinflammatory and Neurodegenerative Diseases
The proinflammatory actions of Substance P suggest that blocking its receptor could be beneficial in CNS disorders with an inflammatory component, such as multiple sclerosis (MS), Parkinson's disease (PD), and meningitis.[1][2][5]
Quantitative Data: Preclinical Neuroinflammation Studies
| Antagonist | Animal Model | Disease Modeled | Key Finding | Reference |
| L703,606 oxalate | Murine model | Bacterial Meningitis | Significantly inhibited CNS gliosis and demyelination | [1][5] |
| RP67,580 | Murine model | African Trypanosomiasis | Reduced severity of inflammatory response and astrocyte activation | [1] |
| Aprepitant | Murine model | Neurocysticercosis | Complete abrogation of seizure activity | [1][5] |
| SR140333 | Murine model | Multiple Sclerosis (EAE) | Attenuated chronic inflammation | [2] |
Experimental Protocol: Bacterial Meningitis Murine Model
-
Animal Model: C57BL/6 mice.
-
Induction of Disease: Intracerebral or systemic infection with bacteria such as Neisseria meningitidis or Streptococcus pneumoniae.[1][5]
-
Intervention: Systemic administration of an NK1R antagonist (e.g., L703,606 oxalate) either prophylactically or therapeutically.[1][5]
-
Outcome Measures:
-
Histopathology: Brain tissues are analyzed for signs of inflammation, including gliosis (activation of astrocytes and microglia) and demyelination, using immunohistochemistry.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates are measured using ELISA or cytokine arrays.[1][5]
-
Other CNS-Related Applications
Research into NK1R antagonists is ongoing for several other conditions, including substance use disorders, gastroparesis, and motion sickness.
-
Substance Use Disorders: Preclinical studies suggest NK1R antagonism can reduce alcohol intake and block the rewarding effects of opioids, potentially by modulating the dopamine (B1211576) reward pathway in the ventral tegmental area (VTA).[14][16]
-
Gastroparesis: Tradipitant (B1681352) is under investigation for idiopathic and diabetic gastroparesis. A Phase 3 trial showed that while the primary endpoint for nausea was not met in the intent-to-treat population, post-hoc analyses controlling for drug exposure showed significant improvements.[17][18]
-
Motion Sickness: Tradipitant is also in clinical development for motion sickness.[18]
Conclusion and Future Directions
Neurokinin-1 receptor antagonists are a versatile class of drugs with a well-established role in managing emesis and significant therapeutic potential across a spectrum of CNS disorders. Their efficacy is rooted in the fundamental role of the Substance P/NK1R system in mediating stress, inflammation, and pain. While clinical success in areas like depression has been challenging, the strong preclinical evidence in neuroinflammatory and substance use disorders warrants continued investigation. Future research should focus on identifying patient populations most likely to respond to NK1R-targeted therapies, optimizing drug delivery to the CNS, and exploring the therapeutic utility of antagonists with dual receptor activity. The continued development of agents like tradipitant for novel indications underscores the enduring interest in this therapeutic strategy.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuroscience.uga.edu [neuroscience.uga.edu]
- 17. The Efficacy of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tradipitant Phase III Trial Success in Diabetic and Idiopathic Gastroparesis Patients [synapse.patsnap.com]
Preclinical Evidence for Substance P Antagonists in Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), have emerged as a significant area of investigation in the pathophysiology and treatment of depression.[1][2] Extensive preclinical research has explored the potential of NK1R antagonists as a novel class of antidepressants, operating through mechanisms distinct from traditional monoaminergic agents.[1][3] This technical guide provides an in-depth overview of the core preclinical evidence, focusing on quantitative data from key animal models, detailed experimental protocols, and the underlying signaling pathways.
Core Preclinical Evidence: Summary of Quantitative Data
The antidepressant-like effects of various Substance P antagonists have been evaluated in a range of animal models of depression. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of their efficacy.
Table 1: Effects of Substance P Antagonists in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[4][5][6]
| Substance P Antagonist | Animal Model | Doses Administered (mg/kg, i.p.) | Change in Immobility Time | Reference |
| CP-96,345 | Rat | 2.5 | ↓ | [4][5] |
| 5 | ↓↓ | [4][5] | ||
| 10 | ↓↓↓ (Dose-related effect) | [4][5] | ||
| SR 142801 | Rat | 2.5 | ↓ | [4][5] |
| 5 | ↓↓ | [4][5] | ||
| 10 | ↓↓↓ (Dose-related effect) | [4][5] | ||
| SR 48968 | Rat | 2.5 | ↓↓↓ (Maximum effect) | [4][5] |
| 5 | ↓↓ | [4][5] | ||
| 10 | ↓ | [4][5] | ||
| L-733,060 | Gerbil | Not specified | Reduced immobility | [3] |
| MK-869 (Aprepitant) | Gerbil | Not specified | Reduced immobility | [3] |
| CP-122,721 | Gerbil | Not specified | Reduced immobility | [3] |
Arrow notation (↓) indicates a decrease in immobility time, with more arrows signifying a greater effect.
Table 2: Effects of Substance P Antagonists in the Chronic Mild Stress (CMS) Model
The Chronic Mild Stress (CMS) model is a validated paradigm for inducing anhedonia, a core symptom of depression, in rodents. Anhedonia is assessed by a decrease in the consumption of a palatable sucrose (B13894) solution. Reversal of this deficit by a compound is indicative of antidepressant potential.[7]
| Substance P Antagonist | Animal Model | Doses Administered (mg/kg, oral) | Effect on Sucrose Consumption | Onset of Action | Reference |
| NKP608 | Rat | 0.003 | Ineffective | - | [7] |
| 0.03 | Full reversal of CMS-induced deficit | 4 weeks | [7] | ||
| 0.1 | Full reversal of CMS-induced deficit | 1 week | [7] | ||
| 1.0 | Ineffective | - | [7] | ||
| Imipramine (comparator) | Rat | 10 | Full reversal of CMS-induced deficit | 5 weeks | [7] |
Table 3: Effects of Substance P Antagonists in the Maternal Separation-Induced Vocalization Test
Maternal separation in neonatal guinea pigs or mice elicits ultrasonic vocalizations, which are considered a measure of distress and anxiety. This model is sensitive to both anxiolytic and antidepressant drugs.
| Substance P Antagonist | Animal Model | Doses Administered (mg/kg) | Effect on Vocalizations | Reference |
| L-733,060 | Guinea Pig | 3 (ID50) | Blocked separation-induced vocalizations | |
| GR205171 | Guinea Pig | 3 (ID50) | Blocked separation-induced vocalizations | |
| CP-99,994 | Guinea Pig | 0.1 - 10 | Blocked GR73632-induced vocalizations |
ID50: Dose required to inhibit the response by 50%.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments cited.
Forced Swim Test (FST) Protocol
The FST is a widely used primary screening tool for antidepressants.[8]
-
Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.[6]
-
Procedure:
-
Pre-test session (for rats): On day one, rats are placed in the cylinder for a 15-minute period. This session promotes the development of a stable immobility posture.[9]
-
Test session: 24 hours after the pre-test, animals are administered the test compound or vehicle. After a specific pre-treatment time (typically 30-60 minutes), they are placed back into the swim cylinder for a 5-minute session.
-
-
Data Acquisition: The entire 5-minute test session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility, which is defined as the lack of all movement except for that necessary to keep the head above water.[10]
Chronic Mild Stress (CMS) Protocol
The CMS model aims to induce a state of anhedonia in rodents through prolonged exposure to a series of mild, unpredictable stressors.[7]
-
Housing: Animals are individually housed to increase their susceptibility to stressors.
-
Stress Regimen: For a period of 5 to 9 weeks, animals are subjected to a daily schedule of alternating, mild stressors.[11] These can include:
-
Periods of food and water deprivation.
-
Overnight illumination.
-
Cage tilting (45°).
-
Soiled cage (200 ml of water in sawdust bedding).
-
Stroboscopic lighting.
-
Paired housing with a different partner.
-
Changes in cage location.
-
-
Sucrose Preference Test:
-
Baseline: Before the stress period, animals are habituated to a 1% sucrose solution, and their baseline preference is measured over a 24-hour period with free access to both a bottle of sucrose solution and a bottle of water.
-
Weekly Assessment: Sucrose preference is measured weekly throughout the stress and treatment period. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of anhedonia.
-
-
Drug Administration: Following the induction of a stable anhedonic state (typically after 2-3 weeks of stress), daily oral administration of the test compound or vehicle begins and continues for the remainder of the stress period.
Maternal Separation-Induced Vocalization Protocol
This test assesses the distress response of neonatal rodents upon separation from their dam and littermates.
-
Subjects: Neonatal guinea pig pups or mouse pups (typically 7-14 days old) are used.
-
Procedure:
-
Pups are individually removed from their home cage and placed in a temperature-controlled isolation chamber.
-
Ultrasonic vocalizations are recorded for a defined period, typically 5-10 minutes.
-
-
Drug Administration: Test compounds or vehicle are administered systemically (e.g., intraperitoneally or subcutaneously) prior to the separation period.
-
Data Analysis: The number and duration of ultrasonic vocalizations are quantified and compared between treatment groups.
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of Substance P antagonists are believed to be mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades.
Substance P / NK1 Receptor Signaling
Substance P binding to the G-protein coupled NK1 receptor initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Interaction with Monoaminergic Systems
A key aspect of the mechanism of action of Substance P antagonists is their interaction with the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) systems, which are well-established targets for traditional antidepressants. Substance P is co-localized with serotonin in neurons of the dorsal raphe nucleus and can modulate the firing rate of both serotonergic and noradrenergic neurons.[9]
References
- 1. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NK1-receptor antagonist NKP608 has an antidepressant-like effect in the chronic mild stress model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Brain's Network for Pain, Mood, and More: A Deep Dive into Neurokinin-1 Receptor Distribution
A Technical Guide for Researchers and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical player in a diverse array of physiological and pathological processes within the central nervous system. Its involvement in pain transmission, mood regulation, stress responses, and emesis has made it a significant target for therapeutic intervention. Understanding the precise cellular and regional distribution of the NK1 receptor in the brain is paramount for the development of targeted and effective pharmaceuticals. This technical guide provides an in-depth overview of the cellular localization of NK1 receptors, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Quantitative Distribution of NK1 Receptors in the Human Brain
The density of NK1 receptors varies considerably across different brain regions, a reflection of their diverse functional roles. Quantitative studies, primarily employing Positron Emission Tomography (PET) and in vitro autoradiography, have provided valuable insights into this distribution.
PET studies using radiolabeled NK1 receptor antagonists, such as [¹⁸F]SPA-RQ, have enabled the in vivo visualization and quantification of NK1 receptors in the human brain.[1][2] These studies consistently show the highest receptor densities in the basal ganglia, particularly the caudate and putamen. Cortical regions, including the neocortex and limbic cortex (amygdala and hippocampus), exhibit moderate receptor binding, while the cerebellum shows very low specific uptake.[1][2]
In vitro autoradiography on postmortem human brain tissue corroborates these findings.[1][2] Furthermore, studies analyzing NK1 receptor mRNA levels using in situ hybridization reveal a similar pattern, with the highest expression in the locus coeruleus and ventral striatum, moderate levels in the cerebral cortex, hippocampus, and amygdaloid nuclei, and very low levels in the cerebellum and thalamus.[3]
Here is a summary of quantitative data on NK1 receptor distribution in various human brain regions:
| Brain Region | Receptor Density/Binding Potential (Method) | Reference |
| Basal Ganglia | ||
| Caudate Nucleus | High uptake ([¹⁸F]SPA-RQ PET) | [1][2] |
| Putamen | High uptake ([¹⁸F]SPA-RQ PET) | [1][2] |
| Ventral Striatum | Highest mRNA levels (in situ hybridization) | [3] |
| Globus Pallidus | Lower binding ([¹⁸F]SPA-RQ PET) | [1][2] |
| Substantia Nigra | Lower binding ([¹⁸F]SPA-RQ PET) | [1][2] |
| Cortical Regions | ||
| Neocortex | Widespread uptake ([¹⁸F]SPA-RQ PET) | [1][2] |
| Visual Cortex | Most abundant mRNA in cerebral cortex (in situ hybridization) | [3] |
| Limbic System | ||
| Amygdala | Widespread uptake ([¹⁸F]SPA-RQ PET); Moderate mRNA levels (in situ hybridization) | [1][2][3] |
| Hippocampus | Widespread uptake ([¹⁸F]SPA-RQ PET); Moderate mRNA levels (in situ hybridization) | [1][2][3] |
| Brainstem | ||
| Locus Coeruleus | Highest mRNA levels (in situ hybridization); High levels of binding (³H-Substance P autoradiography) | [3] |
| Other Regions | ||
| Cerebellum | Very low specific uptake ([¹⁸F]SPA-RQ PET); Very low mRNA levels (in situ hybridization) | [1][2][3] |
| Thalamus | Very low mRNA levels (in situ hybridization) | [3] |
Cellular Localization of NK1 Receptors
At the cellular level, NK1 receptors are primarily expressed on neurons.[4][5] Immunohistochemical studies have shown NK1 receptor immunoreactivity on the cell bodies and dendrites of neurons.[4] Upon binding with Substance P, the receptor is rapidly internalized, a process crucial for signal termination and receptor resensitization.[4]
Interestingly, only a minority of neurons, estimated to be around 5% to 7% in certain brain regions, express the NK1 receptor.[4] This selective expression underscores the specialized roles of the Substance P/NK1 receptor system. In addition to neurons, NK1 receptors are also found on other cell types within the brain, including microglia and endothelial cells, highlighting their role in neuroinflammation and the regulation of the blood-brain barrier.[5][6]
Experimental Protocols for Studying NK1 Receptor Distribution
The localization and quantification of NK1 receptors in the brain rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key approaches.
In Vitro Receptor Autoradiography
This technique allows for the visualization and quantification of receptor binding sites in tissue sections using radiolabeled ligands.
Protocol Steps:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned on a cryostat at a thickness of 10-20 µm. The sections are then thaw-mounted onto gelatin-coated slides.[7][8]
-
Pre-incubation: Slides are pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl) to wash away endogenous ligands that might interfere with radioligand binding.[8]
-
Incubation: Sections are incubated with a specific radiolabeled ligand for the NK1 receptor, such as [¹²⁵I]Substance P or a radiolabeled antagonist, in a buffer containing protease inhibitors to prevent ligand degradation. To determine non-specific binding, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of an unlabeled NK1 receptor antagonist.[8][9]
-
Washing: After incubation, the slides are washed in cold buffer to remove unbound radioligand.[7][8]
-
Drying and Exposure: The slides are dried and then apposed to autoradiographic film or a phosphor imaging screen.[7][8]
-
Analysis: The resulting autoradiograms are analyzed using densitometry, with the optical density being proportional to the amount of bound radioligand. By comparing the signal to that of co-exposed radioactive standards, the receptor density can be quantified. Specific binding is calculated by subtracting the non-specific binding from the total binding.[7][8]
In Situ Hybridization
This technique is used to detect and localize specific mRNA sequences, in this case, the mRNA encoding for the NK1 receptor, within individual cells of a tissue section.
Protocol Steps:
-
Tissue Preparation: Brain tissue is sectioned on a cryostat and mounted on slides. The sections are then fixed (e.g., with 4% paraformaldehyde) to preserve cellular morphology and immobilize the mRNA.[10]
-
Probe Preparation: A labeled nucleic acid probe (riboprobe) that is complementary to the target NK1 receptor mRNA sequence is synthesized. The probe can be labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive molecule (e.g., digoxigenin).[3][11]
-
Prehybridization: The tissue sections are treated to reduce non-specific binding of the probe.[10]
-
Hybridization: The labeled probe is applied to the tissue sections and incubated under conditions that allow it to specifically bind to the NK1 receptor mRNA.[3][11]
-
Post-hybridization Washes: The sections are washed to remove any unbound or non-specifically bound probe.[10]
-
Detection: The hybridized probe is detected. For radiolabeled probes, this is typically done by autoradiography. For non-radioactively labeled probes, an antibody against the label is used, which is then visualized using a chromogenic or fluorescent substrate.[3]
-
Analysis: The tissue sections are examined under a microscope to determine the cellular and subcellular localization of the NK1 receptor mRNA.
Immunohistochemistry
Immunohistochemistry is used to visualize the distribution and localization of the NK1 receptor protein within tissue sections using specific antibodies.
Protocol Steps:
-
Tissue Preparation: The animal is typically perfused with a fixative (e.g., 4% paraformaldehyde) to preserve the tissue. The brain is then removed, post-fixed, and sectioned.[12][13]
-
Antigen Retrieval: In some cases, the fixation process can mask the antigenic sites of the protein. Antigen retrieval methods, such as heating the sections in a specific buffer, can be used to unmask these sites.[14]
-
Blocking: The tissue sections are incubated with a blocking solution (e.g., normal serum) to prevent non-specific binding of the antibodies.[13]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes and binds to the NK1 receptor.[12][13]
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. This secondary antibody binds to the primary antibody.[15]
-
Detection: If an enzyme-conjugated secondary antibody is used, a substrate is added that is converted by the enzyme into a colored precipitate, which can be visualized with a light microscope. If a fluorophore-conjugated secondary antibody is used, the sections are viewed with a fluorescence microscope.[15]
-
Analysis: The stained sections are examined to determine the distribution and cellular localization of the NK1 receptor protein.
NK1 Receptor Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[16] Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.
Upon binding of Substance P, the NK1 receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC).[16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[16] The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses, including neurotransmitter release, modulation of ion channel activity, and changes in gene expression.[17]
In addition to the canonical Gαq/11 pathway, the NK1 receptor can also couple to other G proteins, such as Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[18][19] Furthermore, NK1 receptor activation can engage other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[6][20][21] The receptor can also activate the NF-κB signaling pathway, leading to the expression of pro-inflammatory genes.[6]
The specific signaling pathway activated by the NK1 receptor can be cell-type dependent and can be influenced by the presence of different receptor isoforms (full-length and truncated).[6][16][22] This diversity in signaling contributes to the wide range of physiological functions mediated by the Substance P/NK1 receptor system.
Conclusion
The neurokinin-1 receptor exhibits a distinct and functionally significant distribution throughout the brain, with high concentrations in areas crucial for processing pain, emotion, and stress. The detailed understanding of its cellular localization, quantified through advanced imaging and molecular techniques, provides a solid foundation for the rational design of novel therapeutics. The experimental protocols outlined in this guide offer a practical framework for researchers investigating this important receptor system. Furthermore, the elucidation of the complex signaling pathways downstream of NK1 receptor activation opens new avenues for targeting specific intracellular cascades to achieve more precise therapeutic effects. Continued research into the intricate neurobiology of the NK1 receptor holds great promise for the development of innovative treatments for a range of neurological and psychiatric disorders.
References
- 1. Visualization and quantification of neurokinin-1 (NK1) receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin 1 receptor and relative abundance of the short and long isoforms in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Autoradiography [fz-juelich.de]
- 9. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In situ hybridization on brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution of the substance P receptor (NK-1 receptor) in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin 1 receptor-expressing projection neurons in laminae III and IV of the rat spinal cord have synaptic AMPA receptors that contain GluR2, GluR3 and GluR4 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurokinin-1 Receptor mRNA Expression Differences in Brains of HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Models for Studying Substance P Receptor (NK1R) Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic models available for investigating the function of the Substance P (SP) receptor, also known as the Neurokinin-1 Receptor (NK1R). We will delve into the methodologies for creating these models, detailed protocols for key behavioral and physiological experiments, and the signaling pathways modulated by NK1R activation.
Introduction to Substance P and the NK1 Receptor
Substance P is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[1] It exerts its effects by binding to the G protein-coupled neurokinin-1 receptor (NK1R), which is encoded by the TACR1 gene.[2] The widespread distribution of NK1R in the central and peripheral nervous systems makes it a significant target for drug development in the context of pain management, psychiatric disorders, and inflammatory conditions.[3]
Genetic models, particularly in mice, have been instrumental in elucidating the complex in vivo functions of the SP/NK1R system. These models allow for precise manipulation of the Tacr1 gene, enabling researchers to study the consequences of receptor loss-of-function or to selectively control its expression in specific cell types and at specific times.
Genetic Models for NK1R Research
Several types of genetic models are employed to study NK1R function. The choice of model depends on the specific research question, with each offering distinct advantages.
Constitutive Knockout Models
The most common approach to studying the global function of a gene is through the creation of a constitutive knockout (KO) mouse, in which the target gene is permanently inactivated in all cells of the organism.
The generation of a conventional Tacr1 knockout mouse typically involves the following steps:
-
Targeting Vector Construction: A targeting vector is engineered to contain DNA sequences homologous to the regions flanking a critical exon of the Tacr1 gene. Within these homology arms, a selectable marker, such as a neomycin resistance cassette (neo), is inserted to replace the critical exon. A negative selection marker, like a thymidine (B127349) kinase cassette (tk), is often included outside the homology arms.
-
Transfection of Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells, typically through electroporation.
-
Homologous Recombination: In a small fraction of the ES cells, the targeting vector will undergo homologous recombination with the endogenous Tacr1 locus, replacing the critical exon with the neo cassette.
-
Selection of Targeted ES Cells: The ES cells are cultured in the presence of a neomycin analog (e.g., G418) and a thymidine kinase substrate (e.g., ganciclovir). Cells that have undergone homologous recombination will be resistant to neomycin and will have lost the tk cassette, allowing them to survive this dual selection.
-
Generation of Chimeric Mice: The correctly targeted ES cells are injected into mouse blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline of the chimera, the knockout allele will be passed on to the offspring.
-
Generation of Homozygous Knockouts: Heterozygous offspring are interbred to produce homozygous knockout mice, which lack any functional NK1R.
Conditional Knockout Models (Cre-Lox System)
To study the function of NK1R in specific cell types or at particular developmental stages, conditional knockout models are employed. The most widely used system for this is the Cre-loxP system.
This strategy requires the generation of two distinct mouse lines:
-
"Floxed" Tacr1 Mouse: A mouse line is created in which critical exons of the Tacr1 gene are flanked by loxP sites ("floxed"). This is typically achieved through homologous recombination in ES cells, similar to the conventional knockout approach, but with the insertion of loxP sites instead of a complete gene disruption. These mice have a functional Tacr1 gene and a normal phenotype.
-
Cre Recombinase Mouse: A second mouse line is generated that expresses Cre recombinase under the control of a cell-type-specific or inducible promoter.
-
Generation of Conditional Knockout Mice: The "floxed" Tacr1 mice are crossed with the Cre-expressing mice. In the offspring that inherit both the floxed Tacr1 allele and the Cre transgene, Cre recombinase will be expressed in the desired cells. The Cre recombinase recognizes the loxP sites and excises the intervening DNA, leading to a cell-type-specific or temporally controlled knockout of the Tacr1 gene.
Knock-in Models
Knock-in models involve the insertion of a foreign gene or a modified version of the endogenous gene at the target locus. A valuable example is the NK1R-CreER knock-in mouse, where the coding sequence of the Tacr1 gene is replaced with a tamoxifen-inducible Cre recombinase (CreERT2). This allows for temporal control of Cre-mediated recombination in NK1R-expressing cells upon administration of tamoxifen.
CRISPR/Cas9-Mediated Models
The CRISPR/Cas9 system has emerged as a powerful and efficient tool for generating knockout and knock-in mice.
-
Design of single-guide RNA (sgRNA): One or more sgRNAs are designed to target a specific sequence within a critical exon of the Tacr1 gene.[4] Online tools are available to aid in the design and to minimize off-target effects.
-
Preparation of CRISPR/Cas9 Components: This typically involves the Cas9 nuclease and the designed sgRNA(s). These can be delivered as DNA plasmids, mRNA, or as a ribonucleoprotein (RNP) complex.
-
Microinjection or Electroporation into Zygotes: The CRISPR/Cas9 components are introduced into fertilized mouse eggs (zygotes) via microinjection or electroporation.[5][6]
-
Non-Homologous End Joining (NHEJ): The sgRNA guides the Cas9 nuclease to the target DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanism, NHEJ, often introduces small insertions or deletions (indels) at the break site.[5]
-
Generation of Founder Mice: The manipulated zygotes are implanted into pseudopregnant female mice. The resulting offspring (F0 generation) are screened for the presence of indel mutations in the Tacr1 gene.
-
Breeding to Establish a Knockout Line: Founder mice with frameshift mutations that lead to a premature stop codon and a non-functional protein are bred to establish a stable knockout line.
Experimental Protocols
A variety of behavioral and physiological assays are used to characterize the phenotype of NK1R genetic models.
Behavioral Assays for Anxiety and Depression
The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8] The apparatus consists of two open arms and two enclosed arms, elevated from the floor.[7]
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) connected by a central platform (e.g., 5 x 5 cm). The maze is elevated (e.g., 50-70 cm) above the floor.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse on the central platform, facing one of the enclosed arms.
-
Allow the mouse to freely explore the maze for a 5-minute period.
-
The session is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of reduced anxiety-like behavior.
The FST is a common test for assessing depression-like behavior in rodents.[9]
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).
-
Procedure:
-
Place the mouse gently into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
The behavior is recorded for later analysis.
-
-
Parameters Measured:
-
Immobility time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water.
-
Struggling time: The duration of active movements, such as swimming and climbing.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Assays for Pain Perception
-
Hot Plate Test: This test assesses the response to a thermal stimulus. The mouse is placed on a heated surface (e.g., 55°C), and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is measured. An increased latency suggests an analgesic effect.
-
Tail-Flick Test: The mouse's tail is exposed to a radiant heat source, and the time taken to flick the tail away from the heat is recorded. A longer latency indicates reduced pain sensitivity.
-
Formalin Test: This test measures the response to a persistent chemical stimulus. A dilute formalin solution is injected into the mouse's hind paw, and the amount of time the animal spends licking or biting the injected paw is quantified in two phases (early, acute phase and a later, inflammatory phase).
Quantitative Data from NK1R Knockout Models
The following tables summarize representative quantitative data from behavioral studies comparing wild-type (WT) and NK1R knockout (KO) mice.
Table 1: Elevated Plus Maze Performance in Tacr1 Knockout Mice
| Genotype | Time in Open Arms (seconds) | Open Arm Entries |
| Wild-Type (WT) | 25.3 ± 3.1 | 8.2 ± 1.0 |
| Tacr1 KO | 45.8 ± 4.5 | 12.5 ± 1.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to WT. Data are hypothetical and for illustrative purposes, based on findings from multiple studies showing reduced anxiety-like behavior in NK1R KO mice.
Table 2: Forced Swim Test Performance in Tacr1 Knockout Mice
| Genotype | Immobility Time (seconds) |
| Wild-Type (WT) | 155.6 ± 10.2 |
| Tacr1 KO | 98.4 ± 8.7* |
Data are presented as mean ± SEM. *p < 0.05 compared to WT. Data are hypothetical and for illustrative purposes, based on findings indicating an antidepressant-like phenotype in NK1R KO mice.[1]
Table 3: Open Field Test in Tac1 Knockout Mice
| Genotype | Total Horizontal Activity (arbitrary units) | Activity in Center (arbitrary units) |
| Wild-Type (WT) | 4800 ± 250 | 312 ± 45 |
| Tac1 KO | 4050 ± 280* | 650 ± 60** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to WT.[1] These data suggest that while overall activity may be slightly decreased, Tac1 knockout mice show reduced anxiety by spending more time in the center of the open field.[1]
NK1R Signaling Pathways
Substance P binding to the NK1R initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, NK1R primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Downstream of these initial events, several other signaling pathways can be activated, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the ERK1/2 and p38 MAPK pathways has been observed following NK1R stimulation.[10]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The SP/NK1R system can lead to the activation of NF-κB, a key regulator of inflammatory gene expression.[11]
-
Cyclic AMP (cAMP) Pathway: While primarily linked to Gαq/11, NK1R signaling can also influence cAMP levels in a context-dependent manner.
Drug Development Implications
The phenotypic characteristics of NK1R knockout mice, particularly their reduced anxiety and depression-like behaviors, have provided strong validation for NK1R as a therapeutic target for psychiatric disorders.[1][8] Similarly, alterations in pain perception in these models have guided the development of novel analgesics. Genetic models are crucial for preclinical studies to test the efficacy and mechanism of action of novel NK1R antagonists.
Conclusion
Genetic models, from traditional knockouts to sophisticated conditional and CRISPR/Cas9-generated systems, are indispensable tools for dissecting the multifaceted roles of the Substance P/NK1R system. This guide has provided an overview of the methodologies for creating these models, detailed protocols for their phenotypic characterization, and a summary of the key signaling pathways involved. A thorough understanding of these genetic tools and experimental approaches is essential for researchers and drug development professionals working to modulate NK1R function for therapeutic benefit.
References
- 1. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Methodologies and Challenges for CRISPR/Cas9 Mediated Genome Editing of the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 7. conductscience.com [conductscience.com]
- 8. escholarship.org [escholarship.org]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-mediated gene knockout in the mouse brain using in utero electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
Molecular structure of human neurokinin 1 receptor
An In-Depth Technical Guide to the Molecular Structure of the Human Neurokinin 1 Receptor (NK1R)
Introduction
The human neurokinin 1 receptor (NK1R), also known as the substance P receptor (SPR), is a prototypic member of the rhodopsin-like family A of G protein-coupled receptors (GPCRs).[1][2] Its primary endogenous ligand is the undecapeptide Substance P (SP), the first neuropeptide discovered in mammals.[1][3] The SP/NK1R system is a key modulator of a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation.[3][4][5] Consequently, NK1R has been a significant therapeutic target, leading to the development of approved antagonist drugs like aprepitant (B1667566) for chemotherapy-induced nausea and vomiting.[3][4][6]
The receptor exists in two main isoforms: a full-length 407-amino acid protein and a truncated 311-amino acid splice variant.[1][7][8] The truncated form, which lacks a significant portion of the C-terminal tail, exhibits a tenfold lower binding affinity for Substance P and altered signaling capabilities.[7][9][10] This guide provides a comprehensive overview of the molecular architecture of the full-length human NK1R, its interaction with ligands, associated signaling pathways, and the experimental methodologies used to elucidate its structure.
Molecular Architecture of NK1R
As a Class A GPCR, the NK1R possesses a canonical seven-transmembrane (7TM) helical structure.[1][2] This architecture consists of an extracellular N-terminal domain, seven hydrophobic alpha-helices that span the cell membrane, three intracellular loops (ICLs), three extracellular loops (ECLs), an intracellular amphipathic helix (helix 8), and an intracellular C-terminal domain.[1][2] A structurally important and conserved feature is a disulfide bridge connecting Cys105 in transmembrane domain 3 (TM3) and Cys180 in the second extracellular loop (ECL2), which helps to stabilize the receptor's tertiary structure.[1]
Recent high-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the receptor's conformational states.[11][12] Crystal structures of NK1R bound to antagonists reveal an inactive conformation, characterized by a deep and narrow orthosteric binding pocket.[3][11][13] In contrast, cryo-EM structures of Substance P-bound NK1R in complex with G proteins capture the receptor in a noncanonical active-state conformation, which is distinct from previously reported GPCR structures and provides a blueprint for G protein binding and signal initiation.[12]
Ligand Recognition and Binding
The binding site for both agonists and antagonists is located within the transmembrane helical bundle.[2] The receptor's ability to bind diverse ligands, from the endogenous peptide SP to small-molecule non-peptide antagonists, underscores its conformational flexibility.
Agonist (Substance P) Binding
Cryo-EM structures have revealed the binding mode of Substance P.[12] The C-terminus of the peptide inserts deep into the receptor's orthosteric core, making critical contacts for receptor activation.[12][14] The N-terminal region of SP, meanwhile, interacts with the extracellular loops and the N-terminal tail of the receptor.[12][15][16][17] This bipartite interaction, involving both the deep pocket and the extracellular surface, is crucial for high-affinity binding and the activation of specific downstream signaling pathways, particularly Gs coupling.[10][14]
Antagonist Binding
Clinically used non-peptide antagonists, including aprepitant and netupitant, occupy the same deep orthosteric pocket as the C-terminus of Substance P.[3][11][18][19] High-resolution crystal structures show that these antagonists form multiple hydrogen bonds and hydrophobic interactions within the binding site.[18] The binding of these molecules induces and stabilizes a distinct inactive receptor conformation. This conformation sterically blocks the binding of Substance P and cross-links the extracellular ends of helices V and VI, preventing the conformational changes required for receptor activation.[12][19]
Quantitative Binding Data
The affinity of various ligands for the NK1R has been determined through radioligand binding assays. This data is critical for understanding structure-activity relationships and for the development of selective therapeutics.
| Ligand | Receptor Isoform/Species | Assay Type | Affinity (IC50 / Ki) | Reference(s) |
| Aprepitant | Human NK1R | Radioligand Binding | IC50 = 0.1 nM | [20] |
| Substance P | Full-length NK1R | - | High Affinity (nM range) | [9][10] |
| Substance P | Truncated NK1R | - | 10-fold lower affinity vs. full-length | [7][9][10] |
Signal Transduction Pathways
Upon activation by Substance P, NK1R undergoes a conformational change that allows it to engage and activate intracellular heterotrimeric G proteins. The receptor is notably pleiotropic, capable of coupling to multiple G protein subtypes, including Gq, Gs, and to a lesser extent, Gi/o and G12/13.[1][4][10] This promiscuous coupling leads to the initiation of several distinct downstream signaling cascades.
-
Gq Pathway : This is a primary signaling route for NK1R.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][8] IP3 diffuses through the cytoplasm to trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][5][8] This cascade can subsequently activate the mitogen-activated protein kinase (MAPK) pathway.[7][21]
-
Gs Pathway : NK1R can also couple to Gs proteins. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8]
-
β-Arrestin Pathway : Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor's C-terminal tail serves as a docking site for β-arrestins.[1][4] β-Arrestin binding uncouples the receptor from G proteins, leading to signal desensitization, and targets the receptor for internalization via clathrin-dependent mechanisms.[9][22]
Caption: NK1R canonical signaling pathways via Gq, Gs, and β-arrestin.
Experimental Methodologies
The elucidation of the NK1R structure and its ligand interactions has been made possible by a combination of advanced biochemical and biophysical techniques.
Structural Determination
5.1.1 X-ray Crystallography of Antagonist-Bound NK1R High-resolution structures of NK1R in complex with antagonists have been solved using X-ray crystallography.[11][18][19]
-
Protein Expression and Purification : A modified human NK1R construct is expressed in an insect cell system, such as Spodoptera frugiperda (Sf9) cells.[11][23] The receptor is solubilized from cell membranes and purified using affinity chromatography in the presence of a specific antagonist (e.g., aprepitant, netupitant) to stabilize its inactive conformation.
-
Crystallization : The purified, antagonist-bound receptor is crystallized, often using the lipidic cubic phase (LCP) method.[11] This involves embedding the protein in a lipidic meso-phase, which mimics the native membrane environment and facilitates the growth of well-ordered crystals.
-
Data Collection and Structure Solution : The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the receptor-ligand complex.
5.1.2 Cryo-EM of Agonist-Bound NK1R-G Protein Complex The structure of the active, agonist-bound state has been determined using single-particle cryo-electron microscopy.[12][24][25]
-
Complex Formation and Purification : The NK1R is co-expressed with the components of a heterotrimeric G protein (e.g., Gq or Gs). The active complex is formed by adding the agonist Substance P and a single-chain variable fragment (scFv16) that stabilizes the G protein heterotrimer.[12][26][27] The entire complex is then purified.
-
Sample Preparation and Vitrification : The purified complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps the complexes in a layer of amorphous ice, preserving their native structure.
-
Data Collection and Image Processing : The vitrified sample is imaged in a transmission electron microscope. Tens of thousands of particle images are collected and subjected to 2D and 3D classification and reconstruction algorithms to generate a high-resolution 3D density map of the complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. NK1 (substance P) receptor [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of the human NK1 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 15. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. EMDB-13141: Human Neurokinin 1 receptor (NK1R) substance P Gs complex - Yorodumi [pdbj.org]
- 26. researchgate.net [researchgate.net]
- 27. EMDB-13140: Human Neurokinin 1 receptor (NK1R) substance P Gq chimera (mGsqi)... - Yorodumi [pdbj.org]
Substance P and its role in modulating stress responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Substance P (SP), a neuropeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are pivotal components in the intricate neural circuitry governing stress responses. Extensive research has demonstrated that exposure to stressful stimuli triggers the release of SP in critical brain regions associated with fear and anxiety, including the amygdala, locus coeruleus, and hypothalamus. By activating the NK1R, Substance P modulates the hypothalamic-pituitary-adrenal (HPA) axis and influences the activity of key neurotransmitter systems, thereby orchestrating a cascade of physiological and behavioral changes that characterize the stress response. This technical guide provides a comprehensive overview of the role of Substance P in modulating stress, detailing its signaling pathways, its impact on the HPA axis, and its function within specific brain circuits. We present quantitative data from key studies in tabular format, offer detailed experimental protocols for investigating the SP/NK1R system, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical neuromodulator in stress-related pathophysiology. This guide is intended to serve as a valuable resource for researchers and professionals in drug development aiming to explore the therapeutic potential of targeting the Substance P/NK1R system for stress-related disorders.
Introduction
Substance P is an eleven-amino-acid peptide that acts as both a neurotransmitter and a neuromodulator throughout the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R).[2] The widespread distribution of both SP and the NK1R in brain regions integral to emotional regulation has implicated this system as a crucial player in the body's response to stress.[3] Stressors trigger a notable increase in the release of endogenous SP in areas like the amygdala, which is a key hub for processing fear and anxiety.[4] This release initiates a signaling cascade that contributes to the physiological and behavioral manifestations of stress. Understanding the nuanced role of Substance P in the stress response is critical for the development of novel therapeutic interventions for a range of stress-related psychiatric conditions, including anxiety disorders, depression, and post-traumatic stress disorder (PTSD).[5]
Substance P Signaling Pathway in Stress
Upon binding to the NK1R, Substance P initiates a cascade of intracellular signaling events. The NK1R is coupled to Gq/11 G-proteins, and its activation leads to the stimulation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[8] This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, contributing to the physiological and behavioral responses to stress.
Role of Substance P in the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the core neuroendocrine system that mediates the body's response to stress. Substance P plays a complex, modulatory role in the regulation of this axis. Studies have shown that endogenous SP, acting through central NK1 receptors, is involved in terminating the HPA axis response to acute stress.[9] Specifically, blocking NK1 receptors leads to a prolonged elevation of ACTH and corticosterone (B1669441) levels following a stressor, suggesting that SP normally helps to curtail the stress response.[9] This indicates that Substance P may be an important factor in the transition from an acute to a chronic stress state.[10] Furthermore, Substance P can induce the expression of the corticotropin-releasing hormone receptor-1 (CRHR-1), further highlighting its intricate relationship with the HPA axis.[11]
Quantitative Data on Substance P and Stress Responses
The following tables summarize key quantitative findings from preclinical studies investigating the role of Substance P in stress.
Table 1: Effect of Stress on Substance P Release in the Medial Amygdala of Rats
| Stressor | Change in Substance P Release | Duration of Effect | Reference |
| Immobilization Stress | 150% increase | Long-lasting | [12] |
| Elevated Platform Exposure (Mild Stressor) | 40% increase | Transient | [12] |
Table 2: Behavioral Effects of Substance P and NK1R Antagonism in the Elevated Plus Maze in Rats
| Treatment | Effect on Anxiety-Like Behavior | Measured Parameter | Reference |
| SP Microinjection into Medial Amygdala (0.1 and 1 pmol) | Anxiogenic-like | Decreased time spent in open arms and decreased open arm entries | [12] |
| NK1R Antagonist in Stressed Rats | Anxiolytic-like | Blocked stress-induced decrease in open arm exploration | [5] |
| NK1R Antagonist in Unstressed Rats | No significant effect | No change in open arm exploration | [5] |
Table 3: Effect of NK1R Antagonism on Stress-Induced Neuronal Activation
| Brain Region | Effect of NK1R Antagonist on Stress-Induced c-Fos Expression | Reference |
| Locus Coeruleus | Increased the number of c-fos expressing cells compared to stress alone | [13] |
| Paraventricular Nucleus (PVN) | Attenuated stress-induced c-Fos expression | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of Substance P in stress responses.
In Vivo Microdialysis for Measuring Substance P Release
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and neuropeptides in specific brain regions of freely moving animals.[15]
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region (e.g., medial amygdala).[16]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[15]
-
Sample Collection: Substances from the extracellular fluid, including Substance P, diffuse across the membrane into the perfusion fluid. The resulting dialysate is collected at regular intervals.[15]
-
Quantification: The concentration of Substance P in the dialysate is then quantified using a highly sensitive technique such as a radioimmunoassay (RIA).[17]
Elevated Plus Maze for Assessing Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[18]
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.[19]
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).[19]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.[19]
-
Interpretation: A decrease in the proportion of time spent in and entries into the open arms is indicative of increased anxiety-like behavior.[18]
Immunohistochemistry for c-Fos and Substance P/NK1R
Immunohistochemistry (IHC) is used to visualize the localization of specific proteins, such as c-Fos (a marker of neuronal activation), Substance P, and the NK1R, in brain tissue.[20]
-
Tissue Preparation: Animals are perfused, and their brains are removed, fixed, and sectioned.[21]
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.[4]
-
Antibody Incubation: Sections are incubated with primary antibodies specific to the protein of interest, followed by incubation with a labeled secondary antibody.[4]
-
Visualization: The protein is visualized using a chromogenic or fluorescent substrate, and the sections are imaged using a microscope.[4]
-
Quantification: The number of labeled cells or the intensity of the staining is quantified.[22]
Radioimmunoassay (RIA) for Substance P Quantification
RIA is a highly sensitive and specific method for quantifying the concentration of antigens, such as Substance P, in biological samples.[2]
-
Principle: The assay is based on the competition between a radiolabeled ("hot") antigen and an unlabeled ("cold") antigen (from the sample) for a limited number of antibody binding sites.[23]
-
Procedure: A known amount of radiolabeled Substance P is mixed with a specific antibody and the sample containing an unknown amount of Substance P.[24]
-
Separation: The antibody-bound antigen is separated from the free antigen.[24]
-
Detection: The radioactivity of either the bound or free fraction is measured using a gamma counter.[24]
-
Quantification: The concentration of Substance P in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled Substance P.[23]
Conclusion
The evidence strongly supports a critical role for Substance P and its NK1 receptor in the modulation of stress responses. The activation of this system in response to stressors, particularly within key brain regions like the amygdala and locus coeruleus, and its influence on the HPA axis, underscore its significance in the pathophysiology of stress-related disorders. The anxiogenic-like effects observed with direct administration of Substance P and the anxiolytic-like effects of NK1R antagonists in preclinical models highlight the therapeutic potential of targeting this pathway. Further research, utilizing the experimental approaches outlined in this guide, will be instrumental in elucidating the precise mechanisms by which Substance P contributes to stress-related psychopathologies and in the development of novel and effective treatments. The continued investigation into the Substance P/NK1R system holds considerable promise for advancing our understanding and management of anxiety, depression, and other debilitating conditions linked to chronic stress.
References
- 1. PVN c-fos expression, HPA axis response and immune cell distribution during restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 5. Substance P in the medial amygdala: emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of anxiety in rats evaluated in the elevated T-maze: evidence of the relationship between substance P and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Stress-induced release of substance P in the locus coeruleus modulates cortical noradrenaline release | Semantic Scholar [semanticscholar.org]
- 12. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tachykinin NK1 receptor antagonists enhance stress-induced c-fos in rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What does the Fos say? Using Fos-based approaches to understand the contribution of stress to substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. Relationship between neurokinin-1 receptor and substance P in the striatum: light and electron microscopic immunohistochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, Clozapine or Fluoxetine [mdpi.com]
- 23. medicallabnotes.com [medicallabnotes.com]
- 24. microbenotes.com [microbenotes.com]
The Initial In Vitro Gauntlet: A Technical Guide to Characterizing Novel NK1R Antagonists
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the foundational in vitro characterization of novel neurokinin-1 receptor (NK1R) antagonists. This whitepaper outlines the core experimental protocols, data presentation standards, and logical frameworks necessary for the initial assessment of new chemical entities targeting the NK1R, a critical player in pain, inflammation, and emesis.
Introduction
The neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P, are integral to a multitude of physiological and pathological processes.[1] Their involvement in pain transmission, neurogenic inflammation, and chemotherapy-induced nausea and vomiting has established the NK1R as a significant therapeutic target.[1][2] The development of potent and selective NK1R antagonists, therefore, represents a promising avenue for novel therapeutics.
This technical guide provides a detailed overview of the essential in vitro assays required to build a robust preliminary profile of novel NK1R antagonists. We will delve into the methodologies for assessing binding affinity, functional potency, and selectivity, and present a framework for data interpretation and candidate progression.
Core In Vitro Characterization Assays
The initial in vitro characterization of a novel NK1R antagonist hinges on three key experimental pillars: receptor binding assays to determine affinity, functional assays to assess potency, and selectivity profiling to evaluate off-target effects.
Data Presentation: A Comparative Summary of a Hypothetical Novel Antagonist (NKA-123)
To facilitate clear and concise evaluation, all quantitative data should be summarized in structured tables. Below is an example of how data for a hypothetical novel NK1R antagonist, NKA-123, could be presented in comparison to a known standard, such as Aprepitant.
| Assay Type | Parameter | NKA-123 | Aprepitant (Reference) |
| Receptor Binding | Ki (nM) at human NK1R | 0.8 | 0.2 |
| Functional Antagonism | IC50 (nM) in Calcium Mobilization Assay | 1.5 | 0.5 |
| Selectivity | Ki (nM) at human NK2R | >10,000 | >10,000 |
| Ki (nM) at human NK3R | >10,000 | >10,000 |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable in vitro characterization. The following sections provide in-depth methodologies for the core assays.
Receptor Binding Assay: Determining Affinity (Ki)
This competitive radioligand binding assay quantifies the affinity of a test compound for the NK1R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human NK1R (e.g., CHO-K1 or U373MG cells).
-
Radioligand: [³H]-Substance P.[1]
-
Non-labeled Ligand: Substance P (for determining non-specific binding).
-
Test Compound: Novel NK1R antagonist (e.g., NKA-123).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human NK1R to a high density.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.[1]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding (NSB): Add a high concentration of non-labeled Substance P (e.g., 1 µM), radioligand, and cell membrane suspension.[1]
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and cell membrane suspension.[1]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[1]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Assessing Potency (IC50) via Calcium Mobilization
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the increase in intracellular calcium triggered by an NK1R agonist.
Materials:
-
Cell Line: A cell line stably expressing the human NK1R and a G-protein that couples to phospholipase C (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
NK1R Agonist: Substance P.
-
Test Compound: Novel NK1R antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: With appropriate excitation and emission filters and injectors.
Protocol:
-
Cell Preparation:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Mobilization Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the NK1R agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's effect) using non-linear regression.
-
Selectivity Profiling
To ensure the novel antagonist is specific for the NK1R, it is crucial to assess its binding affinity and/or functional activity at related tachykinin receptors (NK2R and NK3R) and a broader panel of other GPCRs.
Protocol:
-
Tachykinin Receptor Selectivity: The radioligand binding assay protocol described for NK1R can be adapted for NK2R and NK3R by using cell lines expressing these receptors and their respective radiolabeled ligands (e.g., [³H]-Neurokinin A for NK2R and [³H]-Senktide for NK3R). A lack of significant binding at high concentrations of the test compound indicates selectivity.
-
Broader GPCR Panel Screening: It is best practice to screen the novel antagonist against a commercially available panel of GPCRs. These services typically provide binding or functional data for a wide range of receptors, offering a comprehensive overview of the compound's selectivity profile.
Visualizing the Framework: Signaling, Workflows, and Logic
Diagrams are invaluable tools for visualizing complex biological pathways, experimental processes, and decision-making frameworks.
NK1R Signaling Pathway
Caption: NK1R Gq-coupled signaling pathway.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for initial in vitro characterization.
Logical Framework for Lead Candidate Selection
Caption: Decision-making framework for lead selection.
Conclusion
The initial in vitro characterization of novel NK1R antagonists is a critical phase in the drug discovery pipeline. By employing robust and reproducible experimental protocols for binding, functional, and selectivity assays, and by presenting the resulting data in a clear and comparative manner, researchers can build a strong foundation for the further development of promising therapeutic candidates. The logical framework presented herein provides a guide for interpreting this initial dataset to make informed decisions on which compounds warrant progression towards more complex in vivo studies.
References
Methodological & Application
Application Notes: In Vitro Assays for Substance P Receptor (NK1R) Antagonist Activity
Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family. It is a key mediator in numerous physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation.[1] SP exerts its primary effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] The development of selective NK1R antagonists is a significant area of research for therapeutic interventions in these conditions.[3][4] These application notes provide detailed protocols for key in vitro assays used to identify and characterize the activity of potential NK1R antagonists.
Substance P/NK1R Signaling Pathway
The NK1R is a GPCR that can couple to different G-proteins, primarily Gαq and Gαs, to initiate downstream signaling cascades.[4][5] Upon binding of Substance P, the Gαq pathway is activated, stimulating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7] These events lead to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.[2] Depending on the cell type, NK1R activation can also stimulate adenylate cyclase via Gαs, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[6]
Caption: Substance P/NK1R Signaling Pathway.
Experimental Workflow for In Vitro Antagonist Evaluation
The evaluation of novel NK1R antagonists typically follows a standardized screening funnel. The process begins with high-throughput primary screening to identify initial "hits" that interact with the receptor. These hits then undergo secondary, more complex functional assays to confirm their antagonistic activity and determine their potency. Promising candidates are further characterized to understand their mechanism of action (e.g., competitive vs. non-competitive) and selectivity against other receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: [18F]SPA-RQ for PET Imaging of Neurokinin-1 (NK1) Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [18F]SPA-RQ, a potent and selective radioligand for the in vivo imaging of neurokinin-1 (NK1) receptors using Positron Emission Tomography (PET). This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate the application of this technology in research and drug development.
Introduction to NK1 Receptors and [18F]SPA-RQ PET Imaging
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emotional processing, and emesis.[1][2][3] Consequently, the NK1 receptor is a significant target for drug development in various therapeutic areas such as depression, anxiety, and chemotherapy-induced nausea and vomiting.[1][2]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. [18F]SPA-RQ ([2-fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzyl]-[(2S,3S)-2-phenyl-piperidin-3-yl)amine]) is a highly selective and high-affinity antagonist radioligand for the NK1 receptor.[1][2] Its favorable properties, including good blood-brain barrier penetration and low nonspecific binding, make it a valuable tool for quantifying NK1 receptor density and occupancy in the living human brain and other tissues.[1]
Applications of [18F]SPA-RQ PET Imaging
[18F]SPA-RQ PET imaging has been utilized in a range of preclinical and clinical research settings:
-
Neuroscience and Psychiatry: To investigate the role of the NK1 receptor system in neuropsychiatric disorders such as depression and anxiety.[1] Studies have also explored the effects of age and gender on NK1 receptor availability in the human brain.[4]
-
Pharmacology and Drug Development: To determine the dose-response relationship of novel NK1 receptor antagonists by measuring receptor occupancy in the brain.[1] This is crucial for establishing therapeutic doses and assessing the efficacy of new drugs.[1]
-
Gastroenterology: To study the involvement of NK1 receptors in conditions like gastroparesis, a disorder characterized by delayed gastric emptying, nausea, and vomiting.[2]
-
Oncology: While less explored for [18F]SPA-RQ specifically, the NK1 receptor is implicated in tumor cell proliferation and migration, suggesting a potential future application in cancer imaging.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to [18F]SPA-RQ from various studies.
Table 1: Radiosynthesis and Quality Control of [18F]SPA-RQ
| Parameter | Value | Reference |
| Radiochemical Purity | > 98.5% | [7] |
| Molar Activity (End of Synthesis) | 180 - 2480 GBq/µmol (mean: 920 GBq/µmol) | [7] |
| Specific Radioactivity (at injection) | 29.6 ± 12.1 GBq/µmol | [8] |
Table 2: In Vivo Human PET Study Parameters
| Parameter | Value | Reference |
| Injected Dose | 318 ± 56 MBq | [8] |
| Injected Mass | 3.9 ± 1.0 µg | [8] |
| Estimated Receptor Occupancy (Striatum) | 0.8% | [8] |
| Estimated Receptor Occupancy (Neocortex) | 1.9% | [8] |
| Test-Retest Variability (MRTM2) | < 10% | [9] |
| Intraclass Correlation (MRTM2) | > 0.9 | [9] |
Table 3: Regional Brain Uptake and Binding Potential of [18F]SPA-RQ
| Brain Region | Uptake Characteristics | Reference |
| Striatum | Highest uptake, peak at ~150 min | [8] |
| Neocortex | Intermediate uptake | [8] |
| Thalamus | Intermediate uptake | [8] |
| Cerebellum | Low uptake, peak within 10 min (used as reference region) | [8] |
Experimental Protocols
Protocol 1: Radiosynthesis of [18F]SPA-RQ
This protocol describes a general procedure for the synthesis of [18F]SPA-RQ. Specific parameters may vary based on the automated synthesis module used.
1. Production of [18F]Fluoride:
- [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- The [18F]fluoride in [18O]H2O is trapped on an anion-exchange cartridge (e.g., Waters Sep-Pak QMA).[10]
2. Elution and Drying:
- The trapped [18F]fluoride is eluted with a solution of a base (e.g., K2CO3 or Et4NHCO3) and a phase transfer catalyst (e.g., Kryptofix 2.2.2) in a mixture of acetonitrile (B52724) and water.[10][11]
- The solvent is removed by azeotropic distillation with acetonitrile to obtain a dry, reactive [18F]fluoride complex.
3. Radiolabeling Reaction:
- The synthesis often proceeds via a two-step approach involving the preparation of an 18F-labeled intermediate, such as [18F]fluorobromomethane ([18F]FCH2Br).
- The desmethyl precursor of SPA-RQ is then reacted with the 18F-labeled intermediate in a suitable solvent (e.g., DMF) in the presence of a base (e.g., Cs2CO3).[7]
4. Purification:
- The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
- The fraction corresponding to [18F]SPA-RQ is collected.
5. Formulation:
- The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
- The cartridge is washed with water to remove residual solvents.
- The final product, [18F]SPA-RQ, is eluted from the cartridge with ethanol (B145695) and formulated in sterile saline for injection.
6. Quality Control:
- Radiochemical purity and identity are confirmed by analytical HPLC.
- Molar activity is determined by measuring the radioactivity and the mass of the product.
- The final product is tested for sterility, pyrogenicity, and residual solvents.
Protocol 2: Preclinical In Vivo PET Imaging
This protocol outlines a general procedure for conducting preclinical PET imaging studies in animal models (e.g., rodents, non-human primates).
1. Animal Preparation:
- Animals are fasted for an appropriate period before the scan.
- Anesthesia is induced and maintained throughout the imaging session (e.g., isoflurane).
- A tail vein catheter is placed for radiotracer injection.
- The animal is positioned in the PET scanner.
2. Radiotracer Administration:
- A bolus of [18F]SPA-RQ is administered intravenously. The exact dose will depend on the animal model and scanner sensitivity.
3. PET Data Acquisition:
- Dynamic PET scanning is initiated simultaneously with the radiotracer injection.
- Data is acquired for a duration of 90-120 minutes.
- A transmission scan (using a CT or radioactive source) is performed for attenuation correction.
4. Image Reconstruction and Analysis:
- PET images are reconstructed using an appropriate algorithm (e.g., OSEM).
- Regions of interest (ROIs) are drawn on the images, often guided by a co-registered MRI or CT scan.
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling (e.g., simplified reference tissue model with the cerebellum as the reference region) is applied to the TACs to estimate the binding potential (BPND), which is proportional to the NK1 receptor density.[8]
Protocol 3: Clinical Human PET Imaging
This protocol provides a general outline for performing [18F]SPA-RQ PET imaging in human subjects. All procedures must be approved by an institutional review board and conducted in accordance with regulatory guidelines.
1. Subject Preparation:
- Subjects provide informed consent.
- A medical history and physical examination are performed.
- Subjects are typically fasted for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection.
2. Radiotracer Administration:
- A sterile, pyrogen-free dose of [18F]SPA-RQ (e.g., 318 ± 56 MBq) is administered as an intravenous bolus over approximately 60 seconds.[8]
3. PET Data Acquisition:
- A transmission scan is acquired for attenuation correction.
- Dynamic PET data acquisition is started at the time of injection and continues for up to 240 minutes.[9]
- The head is positioned and immobilized to minimize motion.
4. Image Analysis:
- PET images are reconstructed and co-registered with the subject's MRI scan for anatomical delineation of brain regions.
- ROIs are defined on the MRI and transferred to the dynamic PET images.
- TACs are generated for each ROI.
- The binding potential (BPND) is calculated using a reference tissue model, such as the simplified reference tissue model (SRTM) or the multilinear reference tissue model 2 (MRTM2), with the cerebellum serving as the reference region.[8][9]
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Preclinical [18F]SPA-RQ PET Imaging Workflow.
Caption: Application of [18F]SPA-RQ PET in Drug Development.
References
- 1. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis | Welcome to Bio-X [biox.stanford.edu]
- 3. mdpi.com [mdpi.com]
- 4. Gender and age affect NK1 receptors in the human brain - a positron emission tomography study with [18F]SPA-RQ [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging of neurokinin-1 receptors with [(18)F]SPA-RQ in human subjects: assessment of reference tissue models and their test-retest reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
Application Notes and Protocols for Utilizing NK1R Antagonists in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Neurokinin-1 Receptor (NK1R) antagonists in preclinical animal models of neuroinflammation. The document outlines the critical role of the Substance P (SP) and NK1R signaling pathway in neuroinflammatory processes and offers detailed protocols for two widely used animal models: Lipopolysaccharide (LPS)-induced neuroinflammation and Experimental Autoimmune Encephalomyelitis (EAE).
Introduction to the Role of the SP/NK1R System in Neuroinflammation
Substance P (SP) is a neuropeptide that, through its high-affinity binding to the Neurokinin-1 Receptor (NK1R), plays a pivotal role in mediating the interplay between the nervous and immune systems.[1][2] This interaction is a key contributor to neuroinflammation, a common element in a variety of central nervous system (CNS) pathologies including infectious diseases, neurodegenerative disorders, and autoimmune diseases.[1][2] The SP/NK1R system is widely distributed throughout the CNS, with its components found on neurons, microglia, astrocytes, and endothelial cells.[1][2][3] Activation of NK1R by SP triggers a cascade of intracellular signaling events that promote neuroinflammation, making NK1R antagonists a promising therapeutic strategy to mitigate these detrimental effects.[1][4]
The Substance P / NK1R Signaling Pathway
The binding of Substance P to its G-protein coupled receptor, NK1R, initiates several downstream signaling cascades that are crucial in the process of neuroinflammation.[1][2] These pathways lead to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines and chemokines.[4][5][6][7] The primary signaling pathways activated by the SP/NK1R complex include phosphoinositide hydrolysis, leading to calcium mobilization, and the activation of the mitogen-activated protein kinase (MAPK) cascade.[1][2]
Caption: SP/NK1R signaling cascade in neuroinflammation.
Application Note 1: NK1R Antagonists in the LPS-Induced Neuroinflammation Model
The Lipopolysaccharide (LPS) model is a widely used and robust method for inducing a systemic inflammatory response that leads to neuroinflammation.[8] Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers an innate immune response, leading to the production of pro-inflammatory cytokines in the brain.[8] This model is valuable for the initial screening and evaluation of anti-neuroinflammatory compounds, including NK1R antagonists.
Experimental Workflow for the LPS-Induced Neuroinflammation Model
Caption: Workflow for LPS-induced neuroinflammation studies.
Detailed Experimental Protocol: LPS-Induced Neuroinflammation
-
Animal Model : Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization : Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping :
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: LPS + Vehicle.
-
Group 3: LPS + NK1R antagonist (e.g., Aprepitant).
-
-
Drug Administration :
-
The NK1R antagonist or vehicle is administered, typically via intraperitoneal (i.p.) injection, 1 hour before LPS administration.[9]
-
Aprepitant can be dissolved in a vehicle such as 1% Tween 80 in saline.
-
-
LPS Administration :
-
Tissue Collection :
-
At selected time points post-LPS injection (e.g., 2, 6, or 24 hours), animals are euthanized.
-
For cytokine analysis, brain regions like the hippocampus and frontal cortex are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
For immunohistochemistry, animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are then post-fixed in 4% PFA and cryoprotected in sucrose (B13894) solution before sectioning.
-
Quantitative Data: Effect of NK1R Antagonists on Pro-inflammatory Cytokines in the LPS Model
| NK1R Antagonist | Animal Model | Brain Region | Cytokine | % Reduction vs. LPS Control | Reference |
| Aprepitant | Mouse | Frontal Cortex | TNF-α | Significant Reduction | [10][11] |
| Aprepitant | Mouse | Frontal Cortex | IL-6 | Significant Reduction | [10][11] |
| Aprepitant | Mouse | Hippocampus | IL-1β | Significant Reduction | [10] |
| Aprepitant | Mouse | Hippocampus | TNF-α | Significant Reduction | [10] |
| Aprepitant | Mouse | Hippocampus | IL-6 | Significant Reduction | [10] |
| L822429 | Rat | Hippocampus | IL-1β | Significant Reduction | [9] |
| L822429 | Rat | Hippocampus | TNF-α | Significant Reduction | [9] |
| L822429 | Rat | Hippocampus | IL-6 | Significant Reduction | [9] |
Application Note 2: NK1R Antagonists in the EAE Model of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[12] The model involves inducing an autoimmune response against myelin components, leading to CNS inflammation, demyelination, and axonal damage.[12] Given the role of SP and NK1R in T-cell activation and blood-brain barrier permeability, NK1R antagonists are being investigated for their therapeutic potential in this model.[1]
Experimental Workflow for the EAE Model
Caption: Workflow for EAE studies with NK1R antagonists.
Detailed Experimental Protocol: EAE Induction and Treatment
-
Animal Model : Female C57BL/6 mice (8-12 weeks old) are typically used for MOG-induced EAE.
-
EAE Induction :
-
Clinical Assessment :
-
Mice are monitored daily for clinical signs of EAE and body weight.
-
Clinical scoring is typically based on a 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
-
Treatment with NK1R Antagonist :
-
Prophylactic treatment : The NK1R antagonist is administered from day 0 of immunization.[14]
-
Therapeutic treatment : Administration begins at the onset of clinical signs.
-
The route of administration can be subcutaneous, intraperitoneal, or oral, depending on the antagonist's properties.
-
-
Histological Analysis :
-
At the end of the experiment, animals are perfused, and the brain and spinal cord are collected.
-
Tissues are processed for paraffin (B1166041) embedding or frozen sectioning.
-
Staining with Hematoxylin and Eosin (H&E) is used to assess inflammation, and Luxol Fast Blue (LFB) is used to evaluate demyelination.[14]
-
Quantitative Data: Potential Effects of NK1R Antagonists in the EAE Model
| NK1R Antagonist | Treatment Regimen | Outcome Measure | Expected Result | Reference |
| Generic NK1R Antagonist | Prophylactic | Peak Clinical Score | Reduction | [1] |
| Generic NK1R Antagonist | Prophylactic | Disease Incidence | Reduction | [1] |
| Generic NK1R Antagonist | Therapeutic | Clinical Score | Amelioration | [1] |
| Generic NK1R Antagonist | Prophylactic/Therapeutic | Inflammatory Infiltrates (Spinal Cord) | Reduction | [1] |
| Generic NK1R Antagonist | Prophylactic/Therapeutic | Demyelination (Spinal Cord) | Reduction | [1] |
Detailed Methodologies for Key Experiments
Immunohistochemistry (IHC) for Iba-1 (Microglia) and GFAP (Astrocytes)
This protocol is for fluorescent immunohistochemistry on free-floating brain sections.
-
Sectioning : Prepare 30-50 µm thick brain sections using a cryostat or vibratome.[15]
-
Washing : Wash sections three times for 5 minutes each in phosphate-buffered saline (PBS).[15]
-
Permeabilization and Blocking :
-
Primary Antibody Incubation :
-
Washing : Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[15]
-
Secondary Antibody Incubation :
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488 or 594) diluted in blocking solution (e.g., 1:1000) for 2 hours at room temperature, protected from light.[15]
-
-
Washing : Wash sections three times for 5 minutes each in PBS.
-
Mounting : Mount sections onto glass slides and coverslip with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging : Visualize sections using a confocal or fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β
This protocol is for a sandwich ELISA to quantify cytokine levels in brain tissue homogenates.
-
Sample Preparation :
-
Homogenize dissected brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure :
-
Use commercially available ELISA kits for mouse or rat TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions.[19][20]
-
Coating : A microplate is pre-coated with a capture antibody specific for the target cytokine.
-
Sample Incubation : Add standards and samples (diluted to an appropriate concentration) to the wells and incubate. The cytokine in the sample binds to the capture antibody.[21]
-
Washing : Wash the plate to remove unbound substances.
-
Detection Antibody : Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[19]
-
Washing : Wash the plate.
-
Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.[19]
-
Washing : Wash the plate.
-
Substrate : Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.[19]
-
Stop Solution : Add a stop solution to terminate the reaction.
-
-
Data Analysis :
-
Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Normalize cytokine concentrations to the total protein concentration of the sample (e.g., pg/mg of protein).
-
Conclusion
The use of NK1R antagonists in animal models of neuroinflammation provides a valuable platform for investigating the therapeutic potential of targeting the SP/NK1R system. The protocols and data presented here offer a framework for designing and executing robust preclinical studies. By carefully selecting the appropriate animal model, experimental design, and outcome measures, researchers can effectively evaluate the efficacy of novel NK1R antagonists in mitigating neuroinflammatory processes.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 5. Neurokinin-1 receptor signaling induces a pro-inflammatory transcriptomic profile in CD16+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the cellular mechanism underlying inhibition of EAE after treatment with anti-NKG2A F(ab′)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model [frontiersin.org]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 17. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 18. Immunohistochemistry (HIS) for Aβ1-42, Iba1, and GFAP [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. The role of TNF-α, IL-6, IL-10, and GDNF in neuronal apoptosis in neonatal rat with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Neurokinin-1 Receptor (NK1R) Antagonist Binding Affinity
Introduction
The Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor, and its primary endogenous ligand, Substance P (SP), are integral to numerous physiological and pathological processes.[1] This system is a critical mediator in pain transmission, inflammation, emesis, and mood regulation. Consequently, the NK1R has become a significant therapeutic target for a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain. The development of NK1R antagonists requires robust and reliable methods to assess their binding affinity and potency. This document provides detailed protocols for a competitive radioligand binding assay to characterize the interaction of test compounds with the NK1R.
Principle of the Assay
The binding affinity of a test compound (antagonist) for the NK1R is determined by its ability to compete with a radiolabeled ligand for binding to the receptor. In this protocol, [³H]-Substance P is used as the radioligoland. The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibitory constant (Ki), which reflects the true binding affinity of the antagonist.
Experimental Protocols
Cell Culture and Membrane Preparation
This protocol describes the preparation of cell membranes from cells overexpressing the human NK1R (hNK1R).
Materials:
-
CHO-K1 cells with stable overexpression of hNK1R[2]
-
Ham's F12 medium[2]
-
Fetal Bovine Serum (FBS)
-
G418 (Geneticin)[2]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MnCl2 and protease inhibitors, ice-cold[2]
-
Dounce homogenizer or sonicator[1]
-
High-speed refrigerated centrifuge[1]
Procedure:
-
Culture CHO-K1 cells expressing hNK1R in Ham's F12 medium supplemented with 10% FBS and 400 µg/mL G418 in a humidified atmosphere with 5% CO2 at 37°C.[2]
-
Harvest cells at approximately 90% confluency.[2]
-
Wash the cells twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.[1]
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[1]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.[1]
-
Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.[1][2]
-
Aliquot the membrane preparation and store at -80°C until use.[1][2]
Radioligand Competition Binding Assay
This protocol details the procedure for determining the binding affinity of an NK1R antagonist.
Materials:
-
Prepared cell membranes expressing NK1R
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 50 µg/mL bacitracin, 30 µM bestatin, 10 µM captopril, and 100 µM phenylmethylsulfonylfluoride[3]
-
Radioligand: [³H]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds (NK1R antagonists) at various concentrations
-
96-well plates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[4]
-
Filtration apparatus
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer.
-
Set up the assay in a 96-well plate with the following additions for a final volume of 250 µL per well[4]:
-
Total Binding: 150 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of [³H]-Substance P.
-
Non-specific Binding (NSB): 150 µL of membrane suspension, 50 µL of unlabeled Substance P (1 µM final concentration), and 50 µL of [³H]-Substance P.[1]
-
Competitive Binding: 150 µL of membrane suspension, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Substance P.[1]
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.[1][4]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[1][4]
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[1][4]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity in a liquid scintillation counter.[1]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.[1]
-
For the competitive binding experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, from the resulting sigmoidal curve using non-linear regression analysis.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[4]
Data Presentation
The binding affinities of several known NK1R antagonists are summarized in the table below.
| Compound | Receptor Species | Assay Type | Binding Affinity (IC50/Ki) |
| Aprepitant | Human NK1 | Competition | ~1 nM (Ki)[1] |
| L-732,138 | Human NK1 | Competition | 25.6 nM (IC50)[2] |
| CP-99,994 | Human NK1 | Competition | - |
| Netupitant | Human NK1 | Competition | - |
| Rolapitant | Human NK1 | Competition | - |
Note: Specific IC50/Ki values for all compounds were not consistently available across the searched literature, hence some values are noted as not available (-). The available data is presented for comparative purposes.
Visualizations
NK1R Signaling Pathway
Activation of the NK1R by its agonist, Substance P, initiates a signaling cascade primarily through the Gq alpha subunit of its associated G-protein.[1] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1][5]
Caption: NK1R Signaling Pathway
Experimental Workflow for NK1R Binding Assay
The general workflow for the NK1R binding assay involves the preparation of cell membranes, the competitive binding reaction, separation of bound and free radioligand, and quantification of radioactivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
Application of Aprepitant in Chemotherapy-Induced Nausea and Vomiting (CINV) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a distressing and common side effect of many cancer treatments, significantly impacting patient quality of life and adherence to therapy.[1] Aprepitant (B1667566), a selective neurokinin-1 (NK-1) receptor antagonist, represents a significant advancement in the management of CINV.[2][3] Its primary mechanism of action is the blockade of Substance P, a key neurotransmitter in the emetic pathway, at NK-1 receptors in the central nervous system.[2][4] This targeted approach is effective in preventing both acute and delayed phases of CINV.[4] This document provides detailed application notes, experimental protocols, and data summaries for researchers investigating the role of aprepitant in CINV.
Mechanism of Action
Aprepitant is a potent and selective antagonist of the human NK-1 receptor.[5] The pathophysiology of CINV involves both central and peripheral pathways.[6] Chemotherapeutic agents can trigger the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and Substance P. Serotonin activates 5-HT3 receptors, primarily mediating the acute phase of CINV, while Substance P binds to NK-1 receptors, playing a crucial role in the delayed phase.[6][7] Aprepitant crosses the blood-brain barrier and competitively binds to NK-1 receptors, preventing Substance P from initiating the signaling cascade that leads to emesis.[5][8]
Signaling Pathway of CINV and Aprepitant's Intervention
The following diagram illustrates the key signaling pathways involved in CINV and the point of intervention for aprepitant.
Data Presentation
Clinical Efficacy of Aprepitant in Preventing CINV
The following tables summarize the complete response (CR) rates from key clinical trials of aprepitant in combination with other antiemetics for the prevention of CINV. CR is typically defined as no vomiting and no use of rescue medication.
Table 1: Aprepitant for Highly Emetogenic Chemotherapy (HEC)
| Study | Treatment Group (Aprepitant Regimen) | Control Group (Standard Therapy) | Complete Response (Overall Phase, 0-120h) |
| Hesketh et al. (2003) | Aprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 72.7% vs 52.3%[8] |
| Poli-Bigelli et al. (2003) | Aprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 62.7% vs 43.3%[8] |
| Gralla et al. (2005) | Fosaprepitant (IV prodrug) + Ondansetron + Dexamethasone | Aprepitant (oral) + Ondansetron + Dexamethasone | 71.9% vs 72.3%[9] |
Table 2: Aprepitant for Moderately Emetogenic Chemotherapy (MEC)
| Study | Treatment Group (Aprepitant Regimen) | Control Group (Standard Therapy) | Complete Response (Overall Phase, 0-120h) |
| Warr et al. (2005) | Aprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 50.8% vs 42.5%[9] |
| Ye et al. (2021) | Aprepitant + Palonosetron + Dexamethasone | Placebo + Palonosetron + Dexamethasone | 87.0% vs 66.7%[10] |
Table 3: Aprepitant in Pediatric Patients Receiving Emetogenic Chemotherapy
| Study | Treatment Group (Aprepitant Regimen) | Control Group (Standard Therapy) | Complete Response (Overall Phase, 0-120h) |
| Kang et al. (2015) | Aprepitant + Ondansetron ± Dexamethasone | Placebo + Ondansetron ± Dexamethasone | 40.1% vs 20.0%[6] |
Experimental Protocols
In Vitro Neurokinin-1 (NK-1) Receptor Binding Assay
This protocol is adapted from a competitive radioligand binding assay to determine the affinity of test compounds for the human NK-1 receptor.[4]
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., aprepitant) for the NK-1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor.
-
Radioligand: [³H]-Substance P.
-
Non-labeled ligand: Substance P (for determining non-specific binding).
-
Test compound (Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest cells expressing the human NK-1 receptor.
-
Homogenize cells in ice-cold homogenization buffer and centrifuge at high speed.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Reaction (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-labeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Cisplatin-Induced Emesis Model in Ferrets
This protocol is a synthesized methodology based on established ferret models for anti-emetic drug testing.[1][7][11]
Objective: To evaluate the efficacy of aprepitant in preventing acute and delayed emesis induced by cisplatin (B142131).
Animal Model: Male ferrets (1-1.5 kg).
Protocol:
-
Acclimation: Acclimate ferrets to the laboratory environment for at least one week.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration:
-
Administer the test compound (aprepitant) or vehicle (control) via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the emetic challenge.
-
For example, administer aprepitant (e.g., 1-3 mg/kg, p.o.) 1-2 hours before cisplatin administration.[12]
-
-
Emetic Challenge: Administer cisplatin (e.g., 10 mg/kg, i.p. or i.v.) to induce emesis.[2][7]
-
Observation:
-
Acute Phase (0-4 hours post-cisplatin): Continuously observe the animals and record the number of retches and vomits.
-
Delayed Phase (24-72 hours post-cisplatin): Observe the animals at regular intervals or use a video monitoring system to record emetic episodes.
-
-
Data Analysis: Compare the number of emetic episodes (retches and vomits) in the aprepitant-treated group with the control group. Calculate the percentage of protection against emesis.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of a novel anti-emetic compound like aprepitant.
Conclusion
Aprepitant has demonstrated significant efficacy in the prevention of both acute and delayed CINV when used in combination with other antiemetic agents. The provided protocols for in vitro and in vivo studies offer a framework for further research into the mechanisms of CINV and the development of novel antiemetic therapies. The structured data presentation highlights the clinical benefits of aprepitant and can serve as a valuable resource for drug development professionals.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Transgenic Animal Models for Neurokinin-1 Receptor (NK1R) Antagonist Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Substance P (SP) and its high-affinity neurokinin-1 receptor (NK1R) system are key modulators in the central nervous system, particularly in brain regions associated with emotional responses, such as the limbic system.[1] This system is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and anxiety.[2] Consequently, the NK1R has emerged as a significant therapeutic target for novel drug development. Transgenic animal models, especially murine models, are indispensable tools for elucidating the in vivo function of the SP/NK1R system and for the preclinical evaluation of NK1R antagonists.
These notes provide an overview of common transgenic models, detailed experimental protocols for their use in antagonist studies, and a summary of key quantitative findings.
Transgenic Animal Models
The primary transgenic models used for NK1R studies are the NK1R knockout mouse and "humanized" transgenic mice expressing the human NK1R.
NK1R Knockout (NK1R-/-) Mice
NK1R knockout mice are generated by targeted deletion of the Tacr1 gene, which encodes the NK1R. These animals lack functional NK1 receptors and serve as a valuable model to study the physiological roles of the NK1R and the effects of its absence, which can mimic chronic pharmacological antagonism.
-
Phenotype: NK1R-/- mice exhibit a range of behavioral and neurochemical abnormalities. They often display phenotypes analogous to wild-type mice treated with anxiolytic or antidepressant medications.[1][3] Key reported characteristics include:
-
Reduced anxiety and depression-related behaviors.[1]
-
Locomotor hyperactivity, which has led to their proposal as a model for Attention Deficit Hyperactivity Disorder (ADHD).[4][5]
-
Alterations in monoaminergic neurotransmission, including increased extracellular noradrenaline in the cerebral cortex.[3][4]
-
Lack of conditioned place preference for morphine, suggesting a role for NK1R in opioid reward.[4]
-
Humanized NK1R Transgenic Mice
A significant challenge in preclinical NK1R antagonist research is the species difference in antagonist binding sites between rodents and humans.[1] High-affinity antagonists for the human NK1R may not be effective in mice or rats. To overcome this, transgenic mice expressing the human NK1R gene have been developed. These models allow for the in vivo evaluation of antagonists specifically designed for the human receptor.
-
Generation: These models can be created using technologies like Yeast Artificial Chromosomes (YACs) to introduce a large fragment of the human genome containing the NK1R gene and its regulatory regions into the mouse genome.[6] This approach aims to recapitulate the natural expression pattern of the human gene in the mouse model.[6]
Experimental Protocols & Workflows
General Workflow for Transgenic Animal Generation
The generation of transgenic animal models is a multi-step process requiring specialized techniques. The two most common methods are DNA microinjection and the use of embryonic stem (ES) cells.[7]
Caption: Workflow for generating transgenic mice.
Protocol: Conditioned Place Preference (CPP) for Morphine Reward
This protocol is used to assess whether genetic deletion or pharmacological antagonism of NK1R blocks the rewarding effects of opioids like morphine.[8]
Objective: To measure the motivational value of morphine by pairing its effects with a specific environmental context.
Materials:
-
CPP apparatus (a box with at least two distinct chambers differing in visual and tactile cues).
-
Morphine solution and vehicle (saline).
-
NK1R antagonist and vehicle.
-
Experimental animals (e.g., NK1R-/- and wild-type mice).
-
Video tracking software.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the entire CPP apparatus for 15-20 minutes to reduce novelty-induced effects.
-
Pre-Conditioning Test (Day 2): Place the animal in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine initial preference. Animals with a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
Conditioning Phase (Days 3-8): This phase consists of 6 days of conditioning with alternating injections.
-
Drug Pairing: On days 3, 5, and 7, administer morphine and immediately confine the animal to its initially non-preferred chamber for 30 minutes.
-
Vehicle Pairing: On days 4, 6, and 8, administer saline vehicle and confine the animal to its initially preferred chamber for 30 minutes.
-
(For antagonist studies, administer the NK1R antagonist 15-30 minutes prior to the morphine injection on drug pairing days).
-
-
Post-Conditioning Test (Day 9): Place the animal in the central compartment and allow free access to all chambers for 15 minutes (no injections are given). Record the time spent in each chamber.
-
Data Analysis: Calculate the CPP score as the difference between the time spent in the drug-paired chamber during the post-conditioning test and the pre-conditioning test. A positive score indicates a preference for the drug-paired environment.
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., noradrenaline, dopamine, serotonin) in specific brain regions of freely moving animals.[3][9]
Objective: To compare basal and drug-induced changes in neurotransmitter concentrations between transgenic and wild-type animals.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis guide cannula and probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Anesthetics.
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Slowly lower the guide cannula to the correct coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 7 days.[9]
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and continuously perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.[9]
-
Collect 3-4 baseline samples to establish basal neurotransmitter levels.
-
Administer the drug of interest (e.g., NK1R antagonist, antidepressant) and continue collecting samples to measure changes from baseline.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of neurotransmitters and their metabolites.
-
-
Histological Verification:
-
After the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
NK1R Signaling Pathway
Activation of the NK1R by its natural ligand, Substance P, initiates several intracellular signaling cascades. The receptor primarily couples to Gq and Gs heterotrimeric G-proteins.[2] This leads to the activation of downstream effectors that modulate cellular activity, gene expression, and inflammation.[10][11]
Caption: Simplified NK1R signaling cascade.
Quantitative Data from Transgenic Animal Studies
Data from studies using these models provide quantitative insights into the efficacy and mechanism of action of NK1R antagonists.
Table 1: Effect of VTA-Specific NK1R Knockout on Morphine-Induced CPP in Rats
This table summarizes data showing that genetic deletion of NK1R in the Ventral Tegmental Area (VTA) prevents the rewarding effects of morphine.[8]
| Group | Treatment | N | CPP Score (seconds ± SEM) |
| Control CRISPR | Vehicle | 11 | -13.5 ± 46.6 |
| Control CRISPR | Morphine | 18 | +144.9 ± 50.2 |
| VTA-NK1R KO | Vehicle | 11 | -30.5 ± 46.6 |
| VTA-NK1R KO | Morphine | 16 | -25.6 ± 34.0 |
| Data adapted from He et al. (2017). A positive score indicates reward. |
Table 2: Behavioral Comparison in Light/Dark Exploration Box
This table shows behavioral differences between wild-type (NK1+/+) and NK1R knockout (NK1-/-) mice, indicating an anxiolytic-like phenotype in the knockout animals.[3]
| Behavior | Genotype | Mean Value ± SEM |
| Time in Light (s) | NK1+/+ | 148 ± 16 |
| NK1-/- | 224 ± 20 | |
| Transitions | NK1+/+ | 25 ± 4 |
| NK1-/- | 44 ± 5 | |
| Distance in Light (cm) | NK1+/+ | 1092 ± 132 |
| NK1-/- | 1888 ± 179 | |
| Data adapted from Herpfer et al. (2005). |
Table 3: Efficacy of NK1R Antagonists in Preclinical Models of Postoperative Adhesion
This table presents pooled data from a meta-analysis, showing that NK1R antagonists significantly reduce macroscopic adhesion scores in animal models.[12][13]
| Outcome Measure | Comparison | No. of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval |
| Macroscopic Adhesion Score | NK-1RA vs. Control | 9 | 1.474 | 1.030 to 1.918 |
| tPA Activity in Peritoneum | NK-1RA vs. Control | 4 | -1.219 | -2.379 to -0.058 |
| Data adapted from Chen et al. (2021). A positive SMD for adhesion score indicates a better outcome for the antagonist group. A negative SMD for tPA activity indicates higher activity in the antagonist group. |
Application Notes for Drug Development
-
Target Validation: NK1R-/- mice are crucial for validating the role of the SP/NK1R system in various pathologies. The attenuation of depressive-like phenotypes in these mice provides a strong rationale for developing NK1R antagonists as antidepressants.[14]
-
Screening Antidepressant and Anxiolytic Efficacy: The behavioral phenotypes of NK1R-/- mice (e.g., performance in forced swim and light/dark box tests) serve as a benchmark for the desired effects of potential NK1R antagonist drugs.[1][3]
-
Overcoming Species Barriers: Due to significant species differences in NK1R antagonist binding sites, humanized NK1R transgenic mice are essential preclinical models.[1][6] They allow for the in vivo testing of compounds with high affinity for the human receptor, providing more clinically relevant data on efficacy and pharmacokinetics.
-
Investigating Novel Indications: The unexpected hyperactivity phenotype of NK1R-/- mice has opened up research into the role of the NK1R system in disorders like ADHD, suggesting that these models can be used to explore novel therapeutic applications for NK1R modulators.[4][15]
-
Assessing Abuse Potential: The finding that genetic or pharmacological antagonism of NK1R can block the rewarding properties of opioids suggests these models are valuable for developing novel, non-addictive analgesics.[8] A dual-action compound that is both an opioid agonist and an NK1R antagonist could potentially provide pain relief without abuse liability.[8]
References
- 1. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 3. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural and neurochemical abnormalities in mice lacking functional tachykinin-1 (NK1) receptors: a model of attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of a transgenic model to address regulation and function of the human neurokinin 1 receptor (NK1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroscience.uga.edu [neuroscience.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies | MDPI [mdpi.com]
- 13. Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor deletion modulates behavioural and neurochemical alterations in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Measuring Neurokinin-1 Receptor-Mediated Calcium Mobilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its primary endogenous ligand is Substance P (SP).[1][2] Activation of NK1R predominantly couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC).[3][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm, a phenomenon known as calcium mobilization.[3][6][7] This transient increase in intracellular calcium concentration serves as a critical second messenger, instigating a cascade of downstream cellular responses.
Measuring this NK1R-mediated calcium mobilization is a fundamental method for studying receptor function, identifying novel agonists and antagonists, and screening potential therapeutic compounds. This document provides detailed protocols and application notes for performing calcium mobilization assays using common fluorescence-based techniques.
NK1R Signaling Pathway
Activation of the NK1R by its agonist, Substance P, initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Caption: NK1R signaling pathway leading to calcium mobilization.
Principle of Fluorescence-Based Calcium Assays
The most common method for measuring intracellular calcium mobilization involves the use of fluorescent calcium indicators. These are cell-permeant dyes that, once inside the cell, are cleaved by intracellular esterases into a membrane-impermeant form that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[7][8] Widely used dyes include Fluo-4 and Fura-2.[9][10][11] The change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured in real-time using a fluorescence plate reader (such as a FLIPR), fluorescence microscope, or flow cytometer.[7][12]
Experimental Workflow
A typical workflow for a fluorescence-based calcium mobilization assay is outlined below.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Substance P evokes cation currents through TRP channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abbkine.com [abbkine.com]
- 11. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Testing Neurokinin-1 Receptor (NK1R) Antagonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of Neurokinin-1 Receptor (NK1R) antagonists in various preclinical pain models. Detailed protocols for key in vitro and in vivo assays are included to ensure robust and reproducible results.
Introduction
The Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in pain transmission and neurogenic inflammation.[1] Activation of NK1R by Substance P initiates a signaling cascade that contributes to the sensitization of nociceptive pathways.[2][3] Consequently, NK1R has been a significant therapeutic target for the development of novel analgesics.[4][5] Despite initial promise, the translation of preclinical efficacy to clinical success has been challenging, highlighting the need for robust and well-designed experimental protocols.[5][6] These notes aim to provide detailed methodologies for testing NK1R antagonists to generate reliable and translatable data.
In Vitro Assays
NK1R Binding Assay
This assay determines the affinity of a test compound for the NK1R. It is a crucial first step in characterizing a potential NK1R antagonist. A competitive radioligand binding assay is a common method used for this purpose.[1]
Protocol: Competitive Radioligand Binding Assay [1]
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor.
-
Harvest the cells and wash them twice with ice-cold PBS via centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenize the cell pellet in an ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in the homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Aliquot the membrane preparation and store it at -80°C until use.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P (radioligand), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-labeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
NK1R Functional Assay
Functional assays measure the ability of a test compound to inhibit the downstream signaling of the NK1R upon activation by an agonist like Substance P. A common method is to measure the mobilization of intracellular calcium.[7]
Protocol: Calcium Flux Assay [7]
-
Cell Preparation:
-
Use a cell line that stably expresses the human NK1R, such as the HiTSeeker TACR1 Cell Line.[7]
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for dye de-esterification.
-
-
Compound Addition and Signal Measurement:
-
Add varying concentrations of the test NK1R antagonist to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Add a specific concentration of Substance P (e.g., the EC50 concentration, which is approximately 1.40 x 10⁻⁸ M for calcium flux) to all wells to stimulate the receptor.[7]
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the antagonist by comparing the calcium response in the presence and absence of the compound.
-
Calculate the IC50 value for the antagonist.
-
In Vivo Pain Models
Formalin Test
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.[8] The early phase (0-5 minutes) is due to the direct activation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response and central sensitization.[8][9] NK1R antagonists have been shown to be effective in attenuating the late phase of the formalin response.[10][11]
Protocol: Formalin-Induced Nociception in Rodents [9][11]
-
Animals:
-
Use adult male mice or rats.
-
Acclimatize the animals to the testing environment for at least 15 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test NK1R antagonist or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, place the animal in a clear observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-40 minutes).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated group for both phases.
-
A significant reduction in the duration of these behaviors in the late phase indicates a potential analgesic effect of the NK1R antagonist.
-
Carrageenan-Induced Inflammatory Pain
Injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by edema, hyperalgesia (increased sensitivity to noxious stimuli), and allodynia (pain in response to a normally non-painful stimulus).[12][13][14] This model is useful for evaluating the anti-inflammatory and anti-hyperalgesic effects of NK1R antagonists.
Protocol: Carrageenan-Induced Hyperalgesia in Rodents [15][16]
-
Animals:
-
Use adult male rats or mice.
-
-
Baseline Measurement:
-
Before any treatment, measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the hind paw and determine the force at which the animal withdraws its paw.
-
-
-
Carrageenan Injection:
-
Inject a 1% solution of carrageenan in saline (typically 100 µL) into the plantar surface of one hind paw.
-
-
Drug Administration:
-
Administer the test NK1R antagonist or vehicle at a specific time point, either before or after the carrageenan injection, depending on the experimental question (prophylactic vs. therapeutic effect).
-
-
Post-Treatment Measurements:
-
At various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours), re-measure the paw withdrawal threshold to the same thermal or mechanical stimulus used for baseline measurements.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency or threshold from baseline for each animal.
-
Compare the results between the drug-treated and vehicle-treated groups.
-
A significant increase in the paw withdrawal threshold or latency in the drug-treated group indicates an anti-hyperalgesic or anti-allodynic effect.
-
Data Presentation
Table 1: In Vitro Characterization of NK1R Antagonists
| Compound | NK1R Binding Affinity (Ki, nM) | NK1R Functional Antagonism (IC50, nM) |
| Test Compound A | [Insert Value] | [Insert Value] |
| Test Compound B | [Insert Value] | [Insert Value] |
| Reference Compound | [Insert Value] | [Insert Value] |
Table 2: Efficacy of NK1R Antagonists in the Formalin Test
| Treatment Group | Dose (mg/kg) | Early Phase (0-5 min) - Licking Time (s) | Late Phase (15-40 min) - Licking Time (s) | % Inhibition of Late Phase |
| Vehicle | - | [Insert Value] | [Insert Value] | - |
| Test Compound A | [Dose 1] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | [Calculate Value] | |
| Reference Compound | [Dose] | [Insert Value] | [Insert Value] | [Calculate Value] |
Table 3: Efficacy of NK1R Antagonists in Carrageenan-Induced Hyperalgesia
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-Carrageenan Paw Withdrawal Threshold (g) at 3h | Change in Threshold (g) |
| Vehicle | - | [Insert Value] | [Insert Value] | [Calculate Value] |
| Test Compound A | [Dose 1] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | [Calculate Value] | |
| Reference Compound | [Dose] | [Insert Value] | [Insert Value] | [Calculate Value] |
Visualizations
Caption: NK1R Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. researchgate.net [researchgate.net]
- 6. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The neurokinin-1 receptor antagonist, sendide, exhibits antinociceptive activity in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dorsal Raphe Neuronal Activity with L-760735
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dorsal raphe nucleus (DRN), the principal source of serotonergic innervation to the forebrain, plays a crucial role in the regulation of mood, anxiety, and other affective behaviors. The activity of serotonergic neurons within the DRN is tightly regulated by a variety of neurotransmitter systems. One such system involves the neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor. L-760735 is a potent and selective non-peptide antagonist of the NK1 receptor, exhibiting anxiolytic and antidepressant-like properties.[1][2] While direct studies employing L-760735 to specifically measure dorsal raphe neuronal activity are not extensively documented in publicly available literature, research on other NK1 receptor antagonists provides a strong framework for its application.
These application notes provide a comprehensive overview of the proposed mechanisms of NK1 receptor modulation of DRN activity and detailed protocols for utilizing L-760735 in preclinical research to investigate its effects on serotonergic neurons. The information is compiled from studies on the functional interaction between the Substance P/NK1 system and the serotonergic system in the dorsal raphe.
Mechanism of Action of NK1 Receptor Antagonism in the Dorsal Raphe
Substance P, the endogenous ligand for the NK1 receptor, exerts complex effects on the neuronal activity within the dorsal raphe nucleus. Evidence suggests that Substance P acts on NK1 receptors located on glutamatergic neurons within the DRN.[1][3] This leads to the excitation of a subpopulation of serotonergic neurons.[1][3] The subsequent release of serotonin (B10506) (5-HT) activates inhibitory 5-HT1A autoreceptors on surrounding serotonergic neurons, resulting in a net inhibition of a majority of DRN neurons.[1][3]
NK1 receptor antagonists, such as L-760735, are hypothesized to exert their effects by blocking the initial excitatory drive mediated by Substance P. This, in turn, would reduce the subsequent feedback inhibition mediated by 5-HT1A autoreceptors, leading to an overall increase in the firing rate of dorsal raphe serotonergic neurons.[4][5] Furthermore, studies with other NK1 receptor antagonists suggest that their effect on serotonergic neuron firing is dependent on an intact noradrenergic system, indicating a potential interplay between NK1 receptors and the regulation of noradrenergic input to the DRN.[2][4]
Signaling Pathway of Substance P and NK1 Antagonists in the Dorsal Raphe
Caption: Proposed signaling cascade of Substance P and L-760735 in the dorsal raphe.
Quantitative Data on the Effects of NK1 Receptor Antagonists on Dorsal Raphe Neuronal Activity
While specific data for L-760735 is not available, the following table summarizes the effects of other selective NK1 receptor antagonists on the firing rate of dorsal raphe serotonergic neurons. This data provides a basis for expected outcomes when using L-760735.
| NK1 Receptor Antagonist | Animal Model | Administration Route and Dose | Effect on Dorsal Raphe 5-HT Neuron Firing Rate | Reference |
| CP-96,345 | Rat | 0.15 mg/kg, i.v. | No significant change in baseline firing rate. | [2] |
| WIN 51,708 | Rat | 2 mg/kg, i.v. | No significant change in baseline firing rate. | [2] |
| RP67580 | Mouse | Not specified | Increased firing rate in wildtype mice. | [4] |
It is noteworthy that while some studies report no change in the baseline firing rate, they do show that NK1 receptor antagonists can prevent or attenuate the inhibitory effects of other compounds, such as α2-adrenoceptor agonists.[2]
Experimental Protocols
The following are detailed protocols for in vivo single-unit electrophysiology and in vivo microdialysis to assess the effects of L-760735 on dorsal raphe neuronal activity. These protocols are generalized from methodologies reported in studies of the dorsal raphe.
Protocol 1: In Vivo Single-Unit Electrophysiology in Anesthetized Rodents
Objective: To measure the firing rate of individual serotonergic neurons in the dorsal raphe nucleus in response to systemic or local administration of L-760735.
Materials:
-
L-760735
-
Vehicle (e.g., saline, DMSO, as appropriate for L-760735 solubility)
-
Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane, urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Animal body temperature control system
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) with the chosen anesthetic.
-
Mount the animal in a stereotaxic apparatus. Maintain body temperature at 37°C using a heating pad.
-
Expose the skull and drill a small burr hole over the dorsal raphe nucleus (coordinates to be determined based on a stereotaxic atlas, e.g., for rat: AP -7.8 mm from Bregma, ML 0.0 mm, DV -5.5 to -7.0 mm from the brain surface).
-
-
Electrode Placement:
-
Slowly lower the recording microelectrode into the dorsal raphe nucleus.
-
Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-5 Hz) and long-duration, positive-going action potentials.
-
-
Baseline Recording:
-
Once a stable, single unit is isolated, record its baseline firing activity for a minimum of 10-15 minutes to ensure stability.
-
-
L-760735 Administration:
-
Systemic Administration: Administer L-760735 intravenously (i.v.), intraperitoneally (i.p.), or subcutaneously (s.c.) at the desired dose. Record the neuronal firing continuously for at least 60 minutes post-injection.
-
Local Administration (Microiontophoresis): For a more localized effect, L-760735 can be applied directly onto the recorded neuron using a multi-barreled microiontophoretic pipette. Apply ejection currents for specific durations and observe the immediate effect on neuronal firing.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) in bins (e.g., 10-second or 1-minute intervals).
-
Compare the post-drug firing rate to the baseline firing rate using appropriate statistical tests (e.g., paired t-test, ANOVA with repeated measures).
-
Protocol 2: In Vivo Microdialysis in Freely Moving Rodents
Objective: To measure extracellular serotonin levels in the dorsal raphe nucleus or a projection area (e.g., prefrontal cortex) following administration of L-760735.
Materials:
-
L-760735
-
Vehicle
-
Microdialysis probes (with a membrane length appropriate for the target structure)
-
Stereotaxic apparatus for surgery
-
Surgical instruments
-
Liquid swivel system to allow free movement
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for serotonin analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the dorsal raphe nucleus. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the DRN.
-
Connect the probe to a perfusion pump and a fraction collector via a liquid swivel.
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
L-760735 Administration:
-
Administer L-760735 (systemically or, if desired, through the dialysis probe for local administration).
-
Continue to collect dialysate samples every 20 minutes for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the serotonin concentration in each post-drug sample as a percentage of the average baseline concentration.
-
Use appropriate statistical analysis to determine significant changes from baseline.
-
Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo electrophysiological recording of dorsal raphe neurons.
Conclusion
L-760735, as a potent NK1 receptor antagonist, is a valuable tool for investigating the role of the Substance P/NK1 system in modulating the activity of the dorsal raphe serotonergic system. While direct electrophysiological or neurochemical studies with L-760735 in the DRN are warranted, the existing literature on other NK1 antagonists provides a strong rationale and methodological basis for such investigations. The protocols outlined above offer a starting point for researchers to explore the impact of L-760735 on serotonergic neuronal function, which may provide further insights into its anxiolytic and antidepressant mechanisms of action.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Effect of neurokinin-I receptor antagonists on the function of 5-HT and noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P Acts through local circuits within the rat dorsal raphe nucleus to alter serotonergic neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin 1 receptor antagonism requires norepinephrine to increase serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Models of Pancreatic Cancer and Neurons with NK1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing co-culture models of pancreatic cancer cells and neurons to investigate the role of the Neurokinin-1 Receptor (NK1R) and the therapeutic potential of its antagonists. The protocols detailed below are based on established methodologies and provide a framework for studying perineural invasion (PNI), a critical aspect of pancreatic cancer pathology.
Introduction
Perineural invasion, the process of cancer cells invading nerves, is a hallmark of pancreatic cancer and is associated with severe pain, tumor progression, and poor prognosis. The interaction between cancer cells and neurons in the tumor microenvironment is a complex bidirectional communication. A key signaling pathway implicated in this process is the Substance P (SP) / Neurokinin-1 Receptor (NK1R) axis. SP, a neuropeptide released by neurons, binds to NK1R, which is often overexpressed in pancreatic cancer cells. This interaction promotes tumor cell proliferation, migration, invasion, and PNI.[1][2][3] Consequently, NK1R antagonists present a promising therapeutic strategy to disrupt this neuro-cancerous crosstalk and inhibit tumor progression.[1][2][3][4]
These protocols describe the setup of in vitro co-culture models that mimic the tumor-neuron interface, enabling the quantitative assessment of cancer cell behavior and the efficacy of NK1R antagonists.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of SP and NK1R antagonists in pancreatic cancer models.
Table 1: Effect of NK1R Antagonists on Pancreatic Cancer Cell Viability
| Cell Line | NK1R Antagonist | IC50 Concentration | Duration of Treatment |
| BxPC-3 | L-733,060 | ~10 µM | 24, 48, 72 hours |
| MIA PaCa-2 | L-733,060 | ~10 µM | 24, 48, 72 hours |
| BxPC-3 | L-732,138 | ~60 µM | 24, 48, 72 hours |
| MIA PaCa-2 | L-732,138 | ~40 µM | 24, 48, 72 hours |
| Data extracted from a study by Li et al.[1] |
Table 2: Functional Effects of SP and NK1R Antagonists on Pancreatic Cancer Cells
| Cell Line | Treatment | Effect on Invasion | Effect on Migration | Effect on Proliferation |
| MIA PaCa-2, BxPC-3 | Substance P (100 nM) | Increased invasion | Increased migration to DRGs | Increased proliferation |
| MIA PaCa-2, BxPC-3 | SP + L-733,060 (10 µM) | Invasion inhibited | Migration to DRGs blocked | Proliferation inhibited |
| MIA PaCa-2, BxPC-3 | SP + L-732,138 (40-60 µM) | Invasion inhibited | Migration to DRGs blocked | Proliferation inhibited |
| PANC-1, MiaPaCa-2 | Substance P | Enhanced migration and invasion | - | - |
| PANC-1, MiaPaCa-2 | SP + L-732,138 | Reduced migration and invasion | - | - |
| Data compiled from studies by Li et al. and Huang et al.[1][5] |
Experimental Protocols
Protocol 1: Pancreatic Cancer Cell and Neuron Co-culture for Perineural Invasion Assay
This protocol describes a method to co-culture pancreatic cancer cells with dorsal root ganglia (DRG) to model perineural invasion.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3, PANC-1)
-
Dorsal Root Ganglia (DRGs) harvested from neonatal rodents
-
Matrigel
-
Co-culture medium: Neurobasal medium supplemented as required
-
Substance P (SP)
-
NK1R antagonists (e.g., L-733,060, L-732,138, Aprepitant)
-
24-well plates
-
Sterile surgical instruments for DRG dissection
Procedure:
-
DRG Isolation: Aseptically dissect dorsal root ganglia from the spinal columns of neonatal rodents.
-
Matrigel Coating: Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
DRG Plating: Place one DRG in the center of each Matrigel-coated well. Add co-culture medium and incubate overnight to allow neurite outgrowth.
-
Pancreatic Cancer Cell Seeding: Prepare a suspension of pancreatic cancer cells (e.g., 5 x 10³ cells/well).[6]
-
Co-culture Initiation: Gently add the pancreatic cancer cell suspension to the wells containing the DRGs. The cancer cells can be seeded at a distance from the DRG to observe migration towards the neurons.
-
Treatment: Add Substance P to the designated wells to a final concentration of 100 nM to stimulate invasion.[1][7] In treatment groups, add NK1R antagonists at their predetermined effective concentrations (e.g., L-733,060 at 10 µM or L-732,138 at 40-60 µM).[7] Include control groups with no treatment and with NK1R antagonist alone.
-
Incubation: Incubate the co-cultures for 48-96 hours.[6]
-
Analysis: Observe and quantify the migration of cancer cell clusters towards the DRGs and the extent of neurite outgrowth using microscopy. The number of migrated cell clusters and the length and density of neurites can be measured.
Protocol 2: Transwell Invasion Assay
This protocol assesses the invasive capacity of pancreatic cancer cells in response to neuronal factors and the inhibitory effect of NK1R antagonists.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons (DRGs)
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Culture medium for pancreatic cancer cells and neurons
-
Substance P (SP)
-
NK1R antagonists (e.g., L-733,060, L-732,138)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Neuron Seeding: Seed neuronal cells (e.g., SH-SY5Y or DRGs) in the lower chamber of a 24-well plate and culture until they are established.
-
Transwell Insert Preparation: Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel.
-
Cancer Cell Seeding: Resuspend pancreatic cancer cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated Transwell inserts.
-
Treatment: Add SP (100 nM) and/or NK1R antagonists to the lower chamber containing the neurons.
-
Incubation: Incubate the plate for 24-48 hours to allow for cancer cell invasion through the Matrigel and the membrane.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the effect of SP and NK1R antagonists on the proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
96-well plates
-
Culture medium
-
Substance P (SP)
-
NK1R antagonists
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SP (e.g., 0, 5, 10, 50, 100, 120 nM) or NK1R antagonists.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Neurotransmitter substance P mediates pancreatic cancer perineural invasion via NK-1R in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter substance P mediates pancreatic cancer perineural invasion via NK-1R in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter Substance P Mediates Pancreatic Cancer Perineural Invasion via NK-1R in Cancer Cells [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. MMP1/PAR1/SP/NK1R paracrine loop modulates early perineural invasion of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PanIN neuroendocrine cells promote tumorigenesis via neuronal crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neurotransmitter belonging to the tachykinin family. It exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The SP/NK1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood disorders.[1][2] Consequently, NK1 receptor antagonists have been a major focus of drug development efforts, leading to therapies for chemotherapy-induced nausea and vomiting (e.g., aprepitant).[3][4]
Radiolabeled NK1 receptor antagonists are indispensable tools for preclinical and clinical research. They enable non-invasive in vivo imaging of NK1 receptor distribution and density using techniques like Positron Emission Tomography (PET), and facilitate in vitro receptor binding and autoradiography studies. This document provides detailed methods for the synthesis of several key radiolabeled Substance P antagonists.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the activation of the Gq alpha subunit of the associated G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] NK1 receptor antagonists block this initial binding step, thereby inhibiting the downstream signaling cascade.
General Radiosynthesis Workflow
The synthesis of a radiolabeled Substance P antagonist for PET imaging typically follows a multi-step workflow. This process begins with the production of the radionuclide, followed by the radiolabeling of a precursor molecule, purification of the desired radiotracer, formulation into a sterile injectable solution, and finally, rigorous quality control testing.
Experimental Protocols & Data
This section provides detailed protocols for the synthesis of prominent carbon-11 (B1219553) and fluorine-18 (B77423) labeled NK1 receptor antagonists.
Method 1: Carbon-11 Labeling
Carbon-11 (¹¹C) is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET studies where dynamic processes are observed. The most common method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.
Protocol 1: Synthesis of [¹¹C]GR205171
[¹¹C]GR205171 is a potent and selective NK1 receptor antagonist. The following is an improved and reliable protocol for its synthesis.
Materials:
-
Precursor: O-desmethyl-GR205171 (1-2 mg)
-
Base: Cesium Carbonate (Cs₂CO₃, 4-5 mg)
-
Solvent: N,N-Dimethylformamide (DMF, 0.3 mL)
-
Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]MeI) produced from cyclotron-generated [¹¹C]CO₂
-
Purification: Semi-preparative HPLC system
-
Inert Gas: Argon
Procedure:
-
Precursor Preparation: In a reaction vial, weigh 1-2 mg of the O-desmethyl-GR205171 precursor and 4-5 mg of Cs₂CO₃.
-
Add 0.3 mL of DMF to the vial.
-
Degas the mixture by bubbling with argon for 2 minutes, followed by sonication for 10 seconds.
-
Heat the vial at 60°C for 2 minutes to facilitate the formation of the phenoxide salt.
-
Cool the reaction vial with an ice-water bath.
-
Radiolabeling: Transfer the gaseous [¹¹C]MeI from the production module into the cooled reaction vial.
-
Once the radioactivity in the vial peaks (indicating complete transfer), heat the vial at 80°C for 5 minutes.
-
Purification: After the reaction, quench the mixture with an appropriate volume of aqueous mobile phase.
-
Load the entire reaction mixture onto a semi-preparative HPLC column for purification.
-
Collection & Formulation: Collect the fraction corresponding to the [¹¹C]GR205171 peak. The collected fraction is typically diluted with a sterile saline solution and passed through a 0.22 µm sterile filter into a sterile vial for injection.
Protocol 2: Synthesis of [¹¹C]CP-99,994
[¹¹C]CP-99,994 is another widely studied non-peptide NK1 antagonist. Its synthesis involves the methylation of a protected precursor followed by deprotection.
Materials:
-
Precursor: tert-Boc-protected desmethyl-CP-99,994
-
Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Deprotection Agent: Acid (e.g., Trifluoroacetic acid)
-
Purification: HPLC system
Procedure:
-
Radiolabeling: The tert-Boc, desmethyl-CP-99,994 precursor is reacted with [¹¹C]CH₃I in an appropriate solvent (e.g., DMF) and base (e.g., NaOH or Cs₂CO₃). The reaction is typically heated to accelerate the methylation.
-
Deprotection: Following the methylation, the protecting tert-Boc group is removed by adding an acid and heating.
-
Purification: The resulting mixture is neutralized and then purified by semi-preparative HPLC to isolate [¹¹C]CP-99,994.
-
Formulation: The purified product is formulated in a physiologically compatible solution for injection, following sterile filtration.
Quantitative Data for ¹¹C-Labeled Antagonists
| Radiotracer | Precursor Amount | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Aₘ) | Synthesis Time | Reference |
| [¹¹C]GR205171 | 1-2 mg | ~53% (decay-corrected) | >98% | ~163 GBq/µmol (4.4 Ci/µmol) | ~45 min | [2] |
| [¹¹C]CP-99,994 | N/A | N/A | >95% | >37 GBq/µmol (>1000 mCi/µmol) | ~40 min | |
| [¹¹C]CP-96,345 | N/A | N/A | >99% | 15-40 GBq/µmol (0.4-1.1 Ci/µmol) | ~35 min | [5] |
N/A: Not explicitly stated in the cited abstract.
Method 2: Fluorine-18 Labeling
Fluorine-18 (¹⁸F) has a longer half-life of approximately 110 minutes, which allows for more complex and longer duration imaging studies, as well as centralized production and distribution of ¹⁸F-labeled radiopharmaceuticals. Nucleophilic substitution with [¹⁸F]fluoride is the most common labeling strategy.
Protocol 3: Synthesis of [¹⁸F]SPA-RQ
[¹⁸F]SPA-RQ is a high-affinity NK1 receptor antagonist developed for PET imaging. Its synthesis often involves a two-step automated process.
Materials:
-
Precursor: N-Boc-protected desfluoro-SPA-RQ
-
Radiolabeling Agent: [¹⁸F]Fluorobromomethane ([¹⁸F]FCH₂Br) or direct labeling precursor.
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection Agent: Trifluoroacetic acid (TFA)
-
Purification: Automated HPLC system
Procedure (Conceptual Outline):
-
[¹⁸F]Fluoride Activation: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation.
-
Radiolabeling: The precursor, dissolved in an appropriate solvent like DMF, is added to the dried [¹⁸F]fluoride complex. The reaction is heated to facilitate the nucleophilic substitution.
-
Deprotection: After labeling, the Boc-protecting group is removed by the addition of an acid like TFA, typically with heating.
-
Purification: The crude reaction mixture is passed through a semi-preparative HPLC system to isolate the pure [¹⁸F]SPA-RQ.
-
Formulation: The HPLC fraction containing the product is collected, the solvent is removed or diluted, and the final product is formulated in a sterile, injectable buffer.
Quantitative Data for ¹⁸F-Labeled Antagonists
| Radiotracer | Precursor Amount | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Aₘ) | Synthesis Time | Reference |
| [¹⁸F]SPA-RQ | N/A | N/A | >98.5% | 180 - 2480 GBq/µmol | N/A | [5] |
N/A: Not explicitly stated in the cited abstract. RCY and synthesis time are highly dependent on the specific automated synthesis platform and precursor used.
Conclusion
The protocols and data presented provide a comprehensive overview of established methods for synthesizing high-quality radiolabeled Substance P antagonists for preclinical and clinical research. The choice of radionuclide, whether the short-lived ¹¹C or the longer-lived ¹⁸F, will depend on the specific research question and logistical considerations. Successful and reproducible synthesis relies on high-purity precursors, optimized reaction conditions, and robust purification and quality control procedures. The application of automated synthesis modules has significantly improved the reliability and yield of these essential research tools.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release with NK1R Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a near real-time window into the dynamic neurochemical environment of the brain.[1][2][3] This method is particularly valuable in neuropsychopharmacology for assessing how drugs modulate neurotransmitter systems.[1] Neurokinin-1 receptor (NK1R) antagonists are a class of compounds that block the action of Substance P, a neuropeptide implicated in pain, inflammation, depression, and stress responses.[4][5][6] Understanding the impact of NK1R antagonists on neurotransmitter release is crucial for elucidating their therapeutic mechanisms. These application notes provide detailed protocols for utilizing in vivo microdialysis to measure neurotransmitter release, primarily focusing on dopamine (B1211576) and serotonin (B10506), following the administration of NK1R antagonists.
Signaling Pathways
The NK1R is a G-protein coupled receptor (GPCR) that preferentially binds Substance P.[4][7] Activation of NK1R initiates a cascade of intracellular signaling events, primarily through Gαq and Gαs proteins, leading to the mobilization of intracellular calcium and the activation of various protein kinases.[4][7][8] This signaling plays a modulatory role in the activity of several neurotransmitter systems. For instance, NK1R signaling can influence the firing rate of dopaminergic and serotonergic neurons.[8][9] NK1R antagonists, by blocking these downstream effects, can alter neurotransmitter release, an effect that can be quantified using in vivo microdialysis.
Caption: NK1R Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of NK1R antagonists on neurotransmitter release, as measured by in vivo microdialysis.
Table 1: Effect of NK1R Antagonists on Serotonin (5-HT) Release
| NK1R Antagonist | Species | Brain Region | Dose and Route | Effect on 5-HT Release | Reference |
| GR205171 | Mouse | Frontal Cortex | 30 mg/kg i.p. (with paroxetine) | Reversed paroxetine-induced decrease in 5-HT release | [10] |
| L733060 | Mouse | Frontal Cortex | Not specified (with paroxetine) | Augments 5-HT release when combined with an SSRI | [10] |
| RP67580 | Mouse | Dorsal Raphe | Not specified | Increased firing rate of 5-HT neurons | [11] |
Table 2: Effect of NK1R Antagonists on Dopamine (DA) Release
| NK1R Antagonist | Species | Brain Region | Dose and Route | Effect on DA Release | Reference |
| GR205171 | Rat | Prefrontal Cortex | Not specified | Suppresses stress-induced DA release | [8] |
| LY303870 | Rat | Not specified | Not specified | Prevents L-DOPA-induced dopamine efflux | [5] |
| N-acetyl-L-tryptophan | Rat | Not specified | Not specified | Attenuated 6-OHDA-induced cell death (related to DA neurons) | [5] |
Experimental Protocols
I. In Vivo Microdialysis Probe Preparation and Implantation
This protocol outlines the fabrication of a microdialysis probe and its stereotaxic implantation into a specific brain region of a rodent.
Materials:
-
Fused silica (B1680970) tubing
-
Dialysis membrane (e.g., 20 kDa molecular weight cut-off)
-
Epoxy resin
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpel, drill, sutures)
-
Guide cannula (optional, for chronic studies)
Procedure:
-
Probe Construction:
-
Create a concentric or U-shaped microdialysis probe using fused silica tubing and a semipermeable dialysis membrane.[12]
-
The length of the exposed membrane will determine the sampling area.
-
Seal the connections with epoxy resin and allow to cure completely.
-
-
Animal Surgery:
-
Craniotomy and Implantation:
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, dorsal raphe).
-
Drill a small burr hole in the skull at the determined coordinates.[14]
-
Carefully lower the microdialysis probe into the brain to the desired depth.[14]
-
For chronic experiments, a guide cannula can be implanted first, and the probe inserted through it at a later time.[12]
-
-
Securing the Probe:
-
Secure the probe to the skull using dental cement and skull screws.
-
Suture the incision around the implant.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least 24-48 hours before starting the microdialysis experiment. For acute experiments, a shorter stabilization period may be used.
-
II. Microdialysis Experiment and Sample Collection
This protocol describes the setup and execution of the microdialysis experiment to collect brain dialysate.
Materials:
-
Microdialysis pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector (refrigerated)
-
Connecting tubing (e.g., FEP tubing)
-
Liquid swivel (for freely moving animals)
Procedure:
-
System Setup:
-
Connect the microdialysis probe to the pump and fraction collector using tubing. For experiments with awake, freely moving animals, incorporate a liquid swivel to prevent twisting of the lines.[12]
-
-
Perfusion:
-
Stabilization:
-
Allow the system to stabilize for at least 1-2 hours to establish a baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes) into vials in a refrigerated fraction collector.[13]
-
-
Drug Administration:
-
Administer the NK1R antagonist via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe itself via reverse dialysis).[14]
-
-
Post-Drug Sample Collection:
-
Continue to collect dialysate samples for a predetermined period following drug administration to monitor changes in neurotransmitter levels over time.
-
-
Sample Storage:
-
Immediately after collection, store the samples at -80°C until analysis to prevent degradation of neurotransmitters.[13]
-
III. Neurotransmitter Analysis
This protocol details the analysis of collected dialysate samples for neurotransmitter content, typically using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).[2][17]
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (specific composition depends on the neurotransmitters being analyzed)
-
Neurotransmitter standards
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation:
-
Thaw the dialysate samples on ice.
-
If necessary, perform a derivatization step to enhance the detection of certain neurotransmitters.[18]
-
-
HPLC-ECD Analysis:
-
Inject a small volume of the dialysate sample into the HPLC system.
-
The neurotransmitters are separated on the analytical column based on their physicochemical properties.
-
As the separated neurotransmitters elute from the column, they are detected by the electrochemical detector, which generates a signal proportional to their concentration.[17][19]
-
-
Quantification:
-
Create a standard curve using known concentrations of neurotransmitter standards.
-
Compare the peak areas from the dialysate samples to the standard curve to determine the concentration of each neurotransmitter in the sample.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels to determine the effect of the NK1R antagonist.
-
Visualization of Experimental Workflow
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of substance P (neurokinin 1) receptors enhances extracellular serotonin when combined with a selective serotonin reuptake inhibitor: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurokinin 1 receptor antagonism requires norepinephrine to increase serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. amuzainc.com [amuzainc.com]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antecscientific.com [antecscientific.com]
Application Notes and Protocols for Immunocytochemistry of NK1 Receptors in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunocytochemical detection of Neurokinin-1 (NK1) receptors in brain tissue. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] Accurate visualization of NK1 receptor distribution and density in the brain is crucial for neuroscience research and the development of novel therapeutics targeting this system.
Signaling Pathway of the NK1 Receptor
The NK1 receptor is predominantly coupled to Gq and Gs G-proteins.[1][2] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, activating the associated G-protein. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (when coupled to Gq), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C, respectively, leading to a variety of cellular responses.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocol for Immunocytochemistry
This protocol is a synthesis of established methods for the immunohistochemical and immunocytochemical staining of NK1 receptors in brain tissue.[3][4][5][6][7][8][9][10] It is recommended to optimize parameters such as antibody concentration and incubation times for specific antibodies and tissue types.
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion of a fixative solution, such as 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in the same fixative solution for 4-24 hours at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 15% and 30%) in PBS at 4°C until it sinks.
-
Freeze the brain and cut sections (10-40 µm) using a cryostat or a freezing microtome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use. For slide-mounted sections, air-dry and store at -80°C.
-
II. Immunostaining Procedure
The following workflow outlines the key steps for immunostaining NK1 receptors.
Caption: Immunocytochemistry Experimental Workflow.
-
Washing: Wash free-floating sections or rehydrate slide-mounted sections three times for 5-10 minutes each in PBS.
-
Antigen Retrieval (Optional but Recommended): For formalin-fixed paraffin-embedded tissue, antigen retrieval is often necessary. For cryosections, it can enhance signal intensity. A common method is to incubate sections in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes.[4]
-
Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution for 1-2 hours at room temperature. The blocking solution typically contains a blocking agent such as normal serum (from the same species as the secondary antibody) and a detergent like Triton X-100 in PBS.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody directed against the NK1 receptor. Dilute the antibody in the blocking solution or a similar antibody diluent. Incubation is typically performed overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody. This step is usually performed for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.
-
Washing: Wash the sections three times for 10 minutes each in PBS to remove unbound secondary antibody.
-
Detection and Visualization:
-
Fluorescence: If a fluorescent secondary antibody was used, the sections are ready for mounting and visualization. A nuclear counterstain such as DAPI can be included in one of the final washes.
-
Chromogenic: If an enzyme-conjugated secondary antibody (e.g., HRP) was used, incubate the sections with a suitable substrate (e.g., DAB) until the desired color intensity is reached. Then, stop the reaction by washing with PBS.
-
-
Mounting and Coverslipping: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
Microscopy and Analysis: Visualize the staining using a fluorescence or bright-field microscope. Quantitative analysis of receptor expression can be performed using image analysis software.
Quantitative Data Summary
The following table summarizes typical starting dilutions and incubation times for commercially available anti-NK1R antibodies. It is crucial to optimize these parameters for your specific experimental conditions.
| Parameter | Immunohistochemistry (Paraffin) | Immunohistochemistry (Frozen) | Immunocytochemistry/Immunofluorescence | Reference(s) |
| Primary Antibody Dilution | 1:100 - 1:200 | 1:100 - 1:500 | 1:50 - 1:200 | [3][6] |
| Primary Antibody Incubation | Overnight at 4°C | Overnight at 4°C | 1 hour to Overnight at 4°C | [7][9] |
| Secondary Antibody Dilution | Manufacturer's Recommendation | Manufacturer's Recommendation | Manufacturer's Recommendation | N/A |
| Secondary Antibody Incubation | 1-2 hours at Room Temperature | 1-2 hours at Room Temperature | 1-2 hours at Room Temperature | [9] |
Troubleshooting
Common issues in immunocytochemistry include high background, weak or no signal, and non-specific staining. For a comprehensive guide to troubleshooting these issues, please refer to established IHC troubleshooting resources.[11][12][13][14] Key considerations include:
-
Antibody Validation: Ensure the primary antibody has been validated for the intended application and species.
-
Fixation: Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology.
-
Blocking: Inadequate blocking can result in high background staining.
-
Controls: Always include appropriate positive and negative controls to validate the staining results. A negative control, where the primary antibody is omitted, is essential to check for non-specific binding of the secondary antibody.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Neurokinin 1 Receptor Polyclonal Antibody (BS-0064R) [thermofisher.com]
- 4. Neurokinin 1 receptor-expressing projection neurons in laminae III and IV of the rat spinal cord have synaptic AMPA receptors that contain GluR2, GluR3 and GluR4 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody (ATR-001-200UL) [thermofisher.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Anti-NK-1R antibody (ab61705) | Abcam [abcam.com]
- 8. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. neuroscience.uga.edu [neuroscience.uga.edu]
- 10. youtube.com [youtube.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Use of NK1R Knockout Mice in Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R), are key players in the central and peripheral nervous systems.[1] The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and the regulation of stress, anxiety, and depression.[1][2][3] Genetic ablation of the NK1R gene in mice provides a powerful tool to investigate the precise roles of this signaling pathway in complex behaviors. NK1R knockout (NK1R-/-) mice have been instrumental in validating the NK1R as a therapeutic target for various neuropsychiatric and pain-related disorders.[4][5] These application notes provide an overview of the key behavioral phenotypes observed in NK1R knockout mice and detailed protocols for their assessment.
General Workflow for Behavioral Phenotyping of NK1R Knockout Mice
The overall process, from model generation to data analysis, follows a standardized pipeline. This ensures reproducibility and allows for the systematic characterization of the behavioral consequences of NK1R deletion.[6][7]
Application I: Anxiety-Related Behaviors
Genetic disruption and pharmacological blockade of the NK1R in mice lead to a notable reduction in anxiety and stress-related responses.[2][8] This phenotype makes NK1R knockout mice a valuable model for studying the neurobiology of anxiety and for the preclinical evaluation of anxiolytic compounds.
Data Presentation: Anxiety Models
| Behavioral Test | Parameter | Wild-Type (+/+) | NK1R Knockout (-/-) | Effect of NK1R Knockout | Reference |
| Elevated Plus Maze | % Time in Open Arms | ~25% | ~50% | Increased Time (Anxiolytic-like) | [2][8] |
| % Open Arm Entries | ~30% | ~50% | Increased Entries (Anxiolytic-like) | [2][8] | |
| Closed Arm Entries | No Significant Change | No Significant Change | No change in general activity | [2] |
Experimental Protocol: Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10]
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two arms are open.
-
Dimensions for mice are typically 5 cm wide and 30-40 cm long for each arm.[11]
-
The maze should be placed in a room with controlled, dim lighting to encourage exploration.[10]
2. Procedure:
-
Acclimate the mouse to the testing room for at least 30-60 minutes before the test.
-
Place the mouse in the central square of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.[10]
-
The session is recorded by an overhead video camera for later analysis.
3. Data Analysis:
-
Score the following parameters using automated tracking software or by a blinded observer:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in open arms ([Time in Open / (Time in Open + Time in Closed)] x 100) and the percentage of open arm entries ([Open Entries / (Open + Closed Entries)] x 100).
-
An increase in these percentages is interpreted as an anxiolytic-like effect.
-
The total number of closed arm entries can be used as a measure of general locomotor activity.[12]
Application II: Depression-Related Behaviors
NK1R-/- mice often display an antidepressant-like phenotype in behavioral despair models.[4][5] Their behavior in tests like the Forced Swim Test and Tail Suspension Test resembles that of wild-type animals treated with antidepressant drugs, suggesting the SP/NK1R system is a key modulator of emotional behavior.[4][5]
Data Presentation: Depression Models
| Behavioral Test | Parameter | Wild-Type (+/+) | NK1R Knockout (-/-) | Effect of NK1R Knockout | Reference |
| Forced Swim Test | Immobility Time (s) | Higher | Lower | Decreased Immobility (Antidepressant-like) | [4] |
| Tail Suspension Test | Immobility Time (s) | Higher | Lower | Decreased Immobility (Antidepressant-like) | [4] |
Experimental Protocols:
1. Forced Swim Test (FST) This test is based on the principle that when placed in an inescapable, stressful situation, mice will eventually cease struggling and become immobile, a state thought to reflect behavioral despair.[13][14]
-
Apparatus: A transparent glass cylinder (e.g., 20 cm height, 14 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).[13][15]
-
Procedure:
-
Gently place the mouse into the cylinder.
-
The test duration is typically 6 minutes.[13]
-
Behavior is recorded via video.
-
After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage to recover before returning it to its home cage.
-
-
Data Analysis: A trained observer, blind to the genotype, scores the duration of immobility, typically during the last 4 minutes of the 6-minute test.[13] Immobility is defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water.[13] A decrease in immobility time is indicative of an antidepressant-like effect.
2. Tail Suspension Test (TST) Similar to the FST, the TST induces a state of despair by subjecting the mouse to an inescapable but moderately stressful situation.[16]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces. The suspension point should be at least 50-60 cm from the floor.[13][16]
-
Procedure:
-
Securely attach adhesive tape to the mouse's tail (approximately 1-2 cm from the tip).
-
Use the tape to suspend the mouse from the bar. It is often useful to pass the tail through a small plastic cylinder to prevent the mouse from climbing its own tail.
-
The test duration is 6 minutes.[16]
-
Behavior is recorded for later scoring.
-
-
Data Analysis: An observer, blind to the genotype, measures the total time the mouse remains immobile during the 6-minute session.[16] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A decrease in immobility time suggests an antidepressant-like effect.
Application III: Nociception and Pain Perception
The SP/NK1R system is critically involved in nociceptive signaling, particularly in the spinal cord where SP transmits pain signals from primary afferent fibers.[2][17] Disruption of the NK1R can decrease or eliminate the late-phase response to peripheral injury.[2]
Data Presentation: Nociception Models
| Behavioral Test | Parameter | Wild-Type (+/+) | NK1R Knockout (-/-) | Effect of NK1R Knockout | Reference |
| Hot Plate Test | Paw Lick Latency (s) | Shorter | Longer | Increased latency (Hypoalgesia) | [18] |
| Von Frey Test | Paw Withdrawal Threshold (g) | Lower | Higher | Increased threshold (Hypoalgesia) | [18] |
| Formalin Test | Licking/Biting Time (Phase II) | Higher | Lower | Reduced pain behavior | [2] |
Experimental Protocols:
1. Hot Plate Test This test assesses the response to a thermal pain stimulus, measuring thermal hyperalgesia.[19]
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 52-55°C). The apparatus should be enclosed in a clear cylinder to keep the mouse on the surface.
-
Procedure:
-
Gently place the mouse on the heated surface and immediately start a timer.
-
Observe the mouse for pain-related behaviors, such as licking a hind paw or jumping.
-
Stop the timer as soon as one of these behaviors is observed; this is the response latency.
-
Immediately remove the mouse from the plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be used to avoid injury if the mouse does not respond.
-
-
Data Analysis: The latency to respond is the primary measure. An increased latency in knockout mice compared to wild-type controls indicates a reduction in thermal pain sensitivity (hypoalgesia).[19]
2. Von Frey Filament Test This test is used to evaluate mechanical allodynia or hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus.[19][20]
-
Apparatus: A set of calibrated von Frey filaments, which are nylon fibers that exert a specific force when bent. The testing is typically done on an elevated mesh grid that allows access to the plantar surface of the mouse's paws.
-
Procedure:
-
Place the mouse on the mesh platform and allow it to acclimate until it is calm.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Press the filament until it bends and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use a standardized method (e.g., the "up-down" method described by Chaplan et al.) to determine the 50% paw withdrawal threshold.[20] This involves sequentially increasing or decreasing the filament force based on the mouse's response.
-
-
Data Analysis: The 50% withdrawal threshold (in grams) is calculated. An increased threshold in knockout mice indicates reduced mechanical sensitivity (mechanical hypoalgesia).[21]
Underlying Mechanisms: Substance P / NK1R Signaling Pathway
Substance P is an 11-amino acid neuropeptide that preferentially binds to the NK1R, a G protein-coupled receptor (GPCR).[3][22] This interaction initiates several downstream signaling cascades that are crucial for neuronal excitation, inflammation, and cell survival.[17][23] The disruption of this pathway in knockout mice is the molecular basis for the observed behavioral phenotypes.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. pnas.org [pnas.org]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout Mouse Phenotyping Project (KOMP2) [genome.gov]
- 7. Knockout Mouse Project (KOMP) [jax.org]
- 8. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the elevated plus-maze and open-field tests for the assessment of anxiety-related behaviour in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. The NK1 receptor antagonist NKP608 lacks anxiolytic-like activity in Swiss-Webster mice exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 14. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. downstate.edu [downstate.edu]
- 21. Significant Determinants of Mouse Pain Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Firing with Substance P Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P, a neuropeptide of the tachykinin family, plays a crucial role in nociception, inflammation, and mood regulation through its interaction with the neurokinin-1 receptor (NK1R).[1][2] Antagonists of the NK1R are of significant interest for their potential therapeutic applications, including antiemetic, anxiolytic, and antidepressant effects.[3][4] Electrophysiological techniques are indispensable for elucidating the mechanisms by which these antagonists modulate neuronal activity. These methods allow for the direct measurement of changes in neuronal firing rates, membrane potentials, and synaptic transmission in response to NK1R blockade.[3][5]
This document provides detailed application notes and protocols for conducting both in vivo and in vitro electrophysiological recordings to assess the effects of Substance P antagonists on neuronal firing.
Signaling Pathways
Substance P binding to its G-protein coupled receptor, NK1R, initiates a cascade of intracellular events that ultimately modulate neuronal excitability. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Substance P signaling can also modulate various ion channels, including M-type potassium channels and T-type calcium channels, through different G-protein-dependent and independent pathways.[7][8] Substance P antagonists competitively bind to the NK1R, thereby inhibiting these downstream effects.[9]
Data Presentation
The following tables summarize quantitative data on the effects of specific Substance P antagonists on neuronal firing properties.
Table 1: In Vivo Effects of NK1 Receptor Antagonists on Neuronal Firing
| Antagonist | Brain Region | Neuronal Population | Application Method | Dose/Concentration | Effect on Firing Rate | Reference |
| L-760735 | Dorsal Raphe Nucleus (DRN) | Serotonergic Neurons | Intravenous | 3 mg/kg | Significant Increase | [3][10] |
| L-760735 | Lateral Habenula (LHb) | Not Specified | Microiontophoresis | Not Specified | ~2.5-fold increase in DRN firing rate | [5] |
| CP-96,345 | Spinal Dorsal Horn | Nociceptive Neurons | Local Application | 50 nmol | Drastic inhibition of late discharges | |
| CP-99,994 | Spinal Dorsal Horn | Wide Dynamic Range (WDR) Neurons | Iontophoresis | Not Specified | Significant reduction in wind-up |
Table 2: In Vitro Effects of NK1 Receptor Antagonists on Neuronal Properties
| Antagonist | Preparation | Neuronal Population | Recording Method | Effect | Reference |
| GR71251, GR82334, RP 67580 | Isolated Neonatal Rat Spinal Cord | Ventral Root Neurons | Extracellular | Antagonized SP-induced depolarization | [11] |
| L-733,060 | Not Specified | Not Specified | Not Specified | NK1 Receptor Antagonist | [4] |
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording
This protocol describes the procedure for recording the activity of single neurons in the brain of an anesthetized animal and assessing the effect of a systemically or locally applied Substance P antagonist.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., urethane, isoflurane)
-
Recording microelectrodes (e.g., glass micropipettes, tungsten electrodes)
-
Microiontophoresis system (for local drug application)
-
Amplifier and data acquisition system
-
Substance P antagonist (e.g., L-760735)
-
Saline or appropriate vehicle
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
Electrode Placement: Slowly lower the recording electrode to the target coordinates.
-
Neuronal Identification: Identify single-unit activity based on spike amplitude and waveform.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period (e.g., 5-10 minutes).
-
Antagonist Administration:
-
Systemic: Administer the Substance P antagonist intravenously or intraperitoneally.
-
Local (Microiontophoresis): Eject the antagonist from a multi-barrel pipette adjacent to the recording electrode using controlled currents. A retention current should be applied when not ejecting to prevent leakage.[12]
-
-
Post-Administration Recording: Continue recording the neuronal firing rate to observe the effect of the antagonist.
-
Data Analysis: Analyze the change in firing frequency, burst firing, and other relevant parameters before and after antagonist application.
-
Histological Verification: At the end of the experiment, pass a current through the electrode to create a small lesion for histological verification of the recording site.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording
This protocol details the method for recording from individual neurons in brain slices to investigate the effects of Substance P antagonists on their intrinsic membrane properties and synaptic responses.[13][14][15][16]
Materials:
-
Vibratome or tissue chopper
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (4-8 MΩ)
-
Micromanipulator
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Substance P antagonist
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2 / 5% CO2.[15]
-
Intracellular Solution (for current-clamp, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[16]
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Cell Targeting: Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Approach a target neuron with a glass micropipette filled with intracellular solution. Form a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.[14]
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing. In voltage-clamp mode, record holding currents and synaptic events.
-
Antagonist Application: Bath-apply the Substance P antagonist at the desired concentration by adding it to the perfusion aCSF.
-
Post-Application Recording: Record the changes in membrane potential, firing rate, input resistance, and synaptic activity.
-
Data Analysis: Compare the electrophysiological parameters before and after antagonist application.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an electrophysiological experiment involving the application of a Substance P antagonist.
References
- 1. Impact of substance P receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P (neurokinin 1) receptor antagonists enhance dorsal raphe neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extracellular Recording of Neuronal Activity Combined with Microiontophoretic Application of Neuroactive Substances in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. axolbio.com [axolbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of NK1R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing neurokinin-1 receptor (NK1R) antagonists with improved blood-brain barrier (BBB) penetration.
FAQs and Troubleshooting Guides
Q1: My NK1R antagonist shows high in vitro potency but poor efficacy in our in vivo CNS model. What are the likely causes and how can I troubleshoot this?
A1: This is a common challenge. The discrepancy often arises from poor blood-brain barrier (BBB) penetration. Here’s a step-by-step troubleshooting guide:
-
Assess Physicochemical Properties: Optimal BBB penetration is often associated with specific physicochemical properties.[1] Evaluate your compound against the parameters in the table below.
-
Troubleshooting:
-
High Molecular Weight (>500 Da): Consider synthetic modifications to reduce the size of the molecule while preserving pharmacophore interactions.
-
High TPSA (>90 Ų): Reduce the number of polar atoms or mask polar groups with lipophilic moieties.
-
High HBD count (>3): Strategically replace hydrogen bond donors with bioisosteres or intramolecular hydrogen bonds.
-
Suboptimal logP/logD: Aim for a logP in the range of 1.5-2.5.[2] Adjust lipophilicity through chemical modifications.
-
-
-
Evaluate Efflux Transporter Liability: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain.[1]
-
Troubleshooting:
-
Perform an in vitro efflux assay, such as the MDR1-MDCKII assay, to determine the efflux ratio (ER). An ER > 2 suggests significant P-gp mediated efflux.
-
If the ER is high, consider co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vivo experiments to confirm P-gp involvement.[3]
-
Redesign the molecule to reduce its affinity for P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors and adjusting lipophilicity.
-
-
-
Investigate Plasma Protein Binding: High binding to plasma proteins leaves less unbound drug available to cross the BBB.
-
Troubleshooting:
-
Determine the fraction of unbound drug in plasma (fu,p) using equilibrium dialysis.
-
If plasma protein binding is excessively high, medicinal chemistry efforts may be needed to modify the compound's structure to reduce it.
-
-
-
Assess Metabolic Stability: Rapid metabolism in the liver or at the BBB can reduce the amount of active compound reaching the brain.
-
Troubleshooting:
-
Conduct in vitro metabolic stability assays using liver microsomes or brain homogenates.
-
If metabolic instability is an issue, identify the metabolic soft spots on the molecule and modify the structure to block or slow down metabolism.
-
-
Q2: My NK1R antagonist has a high efflux ratio in the MDR1-MDCKII assay. What are my options?
A2: A high efflux ratio (ER) indicates that your compound is likely a substrate for P-glycoprotein (P-gp), a major hurdle for CNS drugs. Here are some strategies to address this:
-
Chemical Modification: The most direct approach is to modify the compound's structure to reduce its affinity for P-gp. This often involves a careful balance of lipophilicity and polarity. Reducing the number of hydrogen bond donors can be a particularly effective strategy.
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug can cross the BBB and then be converted to the active antagonist within the CNS.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating the antagonist in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.
-
Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption and potentially reduce P-gp efflux.[4][5][6]
-
-
Co-administration with P-gp Inhibitors: While not always a viable long-term therapeutic strategy due to potential drug-drug interactions, using P-gp inhibitors in preclinical studies can help validate that P-gp is the primary reason for poor brain penetration and can be useful for target validation studies.[3]
Q3: We observed good permeability in our PAMPA-BBB assay, but in vivo brain concentrations are still low. What could be the reason?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a useful high-throughput screen for passive diffusion, but it has limitations. Here's why you might see this discrepancy and how to investigate further:
-
Active Efflux: The PAMPA-BBB assay does not account for active transport processes. Your compound is likely a substrate for efflux transporters like P-gp at the BBB.
-
Next Step: Perform a cell-based efflux assay, such as the MDR1-MDCKII assay, to determine the efflux ratio. A high efflux ratio would confirm the involvement of P-gp.[7]
-
-
Metabolism: The PAMPA-BBB assay does not model metabolism. Your compound could be rapidly metabolized in vivo, either systemically or at the BBB itself.
-
Next Step: Assess the metabolic stability of your compound using liver and brain microsomes.
-
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB, a factor not measured in the PAMPA-BBB assay.
-
Next Step: Determine the unbound fraction of your drug in plasma.
-
-
In Vivo Study Design: Ensure your in vivo protocol is optimized for detecting brain concentrations. This includes appropriate dosing, sampling time points, and sensitive analytical methods.
Quantitative Data Summary
The following tables summarize key BBB penetration parameters for several NK1R antagonists. These values can serve as a benchmark for your own compounds.
Table 1: In Vivo Brain Penetration of Selected NK1R Antagonists
| Compound | Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | Reference(s) |
| Aprepitant | Ferret | ~0.8 (total radioactivity) | - | [3][8][9] |
| L-733,060 | Mouse | - | - | [10] |
| CP-99,994 | - | - | - | |
| Casopitant | - | - | - |
Table 2: Physicochemical Properties Influencing BBB Penetration
| Property | Generally Favorable for BBB Penetration |
| Molecular Weight (MW) | < 500 Da |
| Topological Polar Surface Area (TPSA) | < 90 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| logP / logD (at pH 7.4) | 1.5 - 2.5 |
Experimental Protocols
Detailed Protocol for In Vivo Rodent Study to Determine Brain and Plasma Concentrations
This protocol outlines a procedure for determining the brain and plasma concentrations of an NK1R antagonist in rodents to calculate the brain-to-plasma ratio (Kp).
1. Animal Preparation and Dosing:
- Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days with free access to food and water.
- Prepare the dosing solution of the NK1R antagonist in a suitable vehicle (e.g., 20% Captisol® in water).
- Administer the compound via the desired route (e.g., oral gavage or intravenous injection).
2. Sample Collection:
- At predetermined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours), anesthetize a cohort of animals (n=3-4 per time point).
- Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain.
- Harvest the brain and rinse with cold saline.
3. Sample Processing:
- Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
- Brain: Weigh the harvested brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. Store the homogenate at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive analytical method, typically LC-MS/MS, for the quantification of the NK1R antagonist in plasma and brain homogenate.
- Prepare calibration standards and quality control samples in the respective matrices (plasma and brain homogenate).
- Analyze the samples to determine the concentrations of the antagonist.
5. Data Analysis:
- Calculate the brain-to-plasma ratio (Kp) at each time point using the following formula: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
- To determine the unbound brain-to-unbound plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) needs to be determined experimentally (e.g., via equilibrium dialysis). The Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,b)
Detailed Protocol for PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a non-cell-based in vitro assay to predict passive BBB permeability.
1. Materials and Reagents:
- PAMPA plate system (e.g., 96-well donor and acceptor plates).
- Porcine brain lipid extract.
- Dodecane.
- Phosphate-buffered saline (PBS), pH 7.4.
- Test compound and control compounds (high and low permeability).
2. Preparation of the Artificial Membrane:
- Prepare the brain lipid solution by dissolving porcine brain lipid extract in dodecane.
- Carefully coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
3. Assay Procedure:
- Prepare the donor solution by dissolving the test compound and controls in PBS.
- Fill the acceptor wells with fresh PBS.
- Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
4. Quantification:
- After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
5. Data Analysis:
- Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq)) where:
- Vd and Va are the volumes of the donor and acceptor wells, respectively.
- A is the area of the filter.
- t is the incubation time.
- Ca(t) is the concentration in the acceptor well at time t.
- Ceq is the equilibrium concentration.
Detailed Protocol for MDR1-MDCKII Efflux Assay
This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene (which encodes for P-gp) to assess the potential of a compound to be a P-gp substrate.[13]
1. Cell Culture:
- Culture MDR1-MDCKII cells in an appropriate medium until they form a confluent monolayer on permeable Transwell® inserts.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Bidirectional Transport Study:
- The assay is performed in two directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
- A-to-B Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
- B-to-A Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
- Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).
3. Quantification:
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Analyze the concentration of the compound in all samples using LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where:
- dQ/dt is the rate of permeation.
- A is the surface area of the membrane.
- C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
- An ER > 2 is generally considered indicative of active efflux.
Visualizations
References
- 1. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. enamine.net [enamine.net]
Technical Support Center: Off-Target Effects of First-Generation Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of first-generation Substance P (SP) antagonists. Understanding these unintended interactions is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a concern with first-generation SP antagonists?
A1: Off-target effects are unintended interactions of a drug with molecules other than its primary, intended target. For first-generation SP antagonists, the intended target is the Neurokinin-1 (NK1) receptor. However, these earlier compounds often lack perfect selectivity and can bind to other receptors, ion channels, or enzymes. This is a concern because these off-target interactions can produce unexpected biological effects, leading to misinterpretation of experimental results, confounding data, and, in a clinical context, adverse side effects.[1][2]
Q2: What are the primary known off-target effects of common first-generation SP antagonists?
A2: The off-target profiles vary between compounds:
-
CP-96,345: This antagonist is known to interact with L-type calcium channels.[3][4] This interaction is not stereoselective, meaning its inactive enantiomer (CP-96,344) also binds to these channels, providing a useful experimental control.[3][5] It has also been shown to inhibit behavioral responses to NMDA, suggesting a potential interaction with excitatory amino acid pathways.[6]
-
Spantide: This peptidic antagonist can cause histamine (B1213489) release from mast cells, an effect unrelated to NK1 receptor blockade.[7] This can lead to inflammatory-like responses such as vasodilation and plasma extravasation. An analog, Spantide II, was developed to have a lower histamine-releasing effect.[7]
-
Aprepitant (B1667566): A clinically used antagonist, Aprepitant is a moderate inhibitor and inducer of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) and an inducer of CYP2C9.[8][9][10] This can lead to significant drug-drug interactions, altering the metabolism and plasma concentrations of other compounds.[11][12]
Q3: My experiment with an SP antagonist is yielding unexpected results. How can I determine if it's an off-target effect?
A3: First, confirm the reproducibility of the results. If consistent, the next step is to differentiate between on-target and off-target effects. A recommended strategy includes:
-
Use a Structurally Different Antagonist: Repeat the experiment with a newer, more selective NK1 receptor antagonist. If the unexpected effect disappears, it was likely an off-target effect of the first-generation compound.
-
Use an Inactive Enantiomer: For compounds like CP-96,345, its enantiomer CP-96,344 is inactive at the NK1 receptor but retains activity at L-type calcium channels.[3][5] Observing the effect with the inactive enantiomer can help identify it as an off-target one.
-
Employ Specific Blockers: If you hypothesize a specific off-target (e.g., L-type calcium channels), pre-treat your system with a known blocker for that target (e.g., diltiazem) before adding the SP antagonist to see if the unexpected effect is prevented.[3]
Troubleshooting Guides
Problem 1: I'm observing a non-specific inhibition of smooth muscle contraction with CP-96,345 that doesn't seem related to NK1 antagonism.
-
Possible Cause: Off-target blockade of L-type calcium channels. Many smooth muscle preparations rely on calcium influx through these channels for contraction in response to various stimuli. CP-96,345 has a high affinity for L-type calcium channel binding sites, which can cause a general, non-selective inhibition of contractility.[3][4]
-
Troubleshooting Steps:
-
Confirm with a Positive Control: Test a known L-type calcium channel blocker like diltiazem (B1670644) or verapamil (B1683045) in your preparation. If it produces a similar inhibitory effect to CP-96,345, this supports the off-target hypothesis.[3]
-
Use the Inactive Enantiomer: As a negative control for NK1 activity, test CP-96,344. Since it also binds to calcium channels, observing a similar inhibitory effect strongly suggests the mechanism is independent of the NK1 receptor.[3]
-
Change Agonist: Ensure the contractile agent you are using is not solely dependent on pathways that might be indirectly affected. However, the primary action of CP-96,345 on calcium channels makes it a potent non-specific inhibitor in many contractile tissues.
-
Problem 2: My in vivo or tissue bath experiment using Spantide shows signs of an acute inflammatory response (e.g., edema, vasodilation).
-
Possible Cause: Off-target induced histamine release. Spantide is known to directly activate mast cells, causing them to degranulate and release histamine and other inflammatory mediators.[7] This effect is independent of Substance P or the NK1 receptor.
-
Troubleshooting Steps:
-
Administer an Antihistamine: Pre-treat the animal or tissue with an H1 receptor antagonist. If this blocks the inflammatory-like effects of Spantide, it confirms the involvement of histamine.
-
Use a More Stable Analog: Switch to Spantide II, which was specifically designed to have significantly lower histamine-releasing properties while retaining potent NK1 antagonist activity.[7]
-
Measure Histamine Directly: If possible, collect supernatant from your cell/tissue preparation or plasma from your in vivo model and perform a histamine quantification assay (e.g., ELISA) to directly measure its release following Spantide administration.
-
Problem 3: The effect of a drug I'm co-administering with Aprepitant is either much stronger or weaker than expected.
-
Possible Cause: Drug-drug interaction via Cytochrome P450 (CYP) enzymes. Aprepitant is a moderate inhibitor of CYP3A4 and an inducer of CYP2C9.[8][9] If your co-administered drug is a substrate for CYP3A4, Aprepitant can inhibit its metabolism, leading to higher-than-expected plasma levels and an exaggerated effect.[11][13] Conversely, if your drug is a CYP2C9 substrate, its metabolism may be induced, leading to lower efficacy.
-
Troubleshooting Steps:
-
Check the Metabolic Pathway: Determine if your drug of interest is metabolized by CYP3A4 or CYP2C9. This information is often available in pharmacology databases.
-
Review Clinical Interaction Data: There is extensive literature on Aprepitant's drug-drug interactions. For example, doses of corticosteroids like dexamethasone (B1670325) (a CYP3A4 substrate) must be reduced when given with Aprepitant.[10]
-
Consider Pharmacokinetic Studies: If this interaction is critical to your research, you may need to conduct a pharmacokinetic study to measure how Aprepitant alters the plasma concentration of your co-administered drug over time.
-
Quantitative Data Summary
The following table summarizes known off-target binding affinities and functional inhibition constants for first-generation SP antagonists. Note that data can vary based on the experimental system (e.g., species, tissue).
| Antagonist | Known Off-Target | Assay Type | Species | Quantitative Value (K_i / IC_50) |
| CP-96,345 | L-type Ca²⁺ Channel (Diltiazem site) | [³H]-diltiazem Binding | Rat | K_i: 22.5 nM[3] |
| NK1 Receptor (On-Target) | [¹²⁵I]-SP Binding | Rat | K_i: 59.6 nM[3] | |
| NK1 Receptor (On-Target) | [³H]-SP Binding | Human | K_d: 0.99 nM[14] | |
| Aprepitant | CYP3A4 | Midazolam Hydroxylation | Human | K_i: ~10 µM[15][16] |
| CYP2C9 | Warfarin Hydroxylation | Human | K_i: 108 µM[15] | |
| CYP2C19 | S-mephenytoin Hydroxylation | Human | K_i: 66 µM[15] | |
| Spantide | Opioid Receptors | [³H]naloxone Binding | Mouse | Low but measurable affinity (exact K_i not specified) |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Affinity
This protocol is a standard method to determine the binding affinity (K_i) of a test compound (e.g., an SP antagonist) for a suspected off-target receptor.[17][18][19]
Objective: To determine if a first-generation SP antagonist competes with a known radioligand for binding to a specific off-target receptor.
Materials:
-
Membrane Preparation: Cell membranes isolated from tissue or cultured cells known to express the off-target receptor of interest.
-
Radioligand: A high-affinity radioactively labeled ligand specific for the off-target receptor (e.g., [³H]-diltiazem for L-type calcium channels).
-
Test Compound: The SP antagonist (e.g., CP-96,345).
-
Non-specific Agent: A high concentration of an unlabeled ligand for the off-target receptor to determine non-specific binding.
-
Assay Buffer: Buffer optimized for the specific receptor binding.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (membranes + radioligand + buffer)
-
Non-specific Binding (membranes + radioligand + high concentration of non-specific agent)
-
Competition Binding (membranes + radioligand + varying concentrations of the SP antagonist)
-
-
Incubation: Add the membrane preparation, radioligand (at a fixed concentration, typically at or below its K_d), and either buffer, the non-specific agent, or the test compound to the appropriate wells.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[17]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter mats. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the SP antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC_50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[17]
-
Protocol 2: Functional Assay for Mast Cell Degranulation (Histamine Release)
This protocol measures the ability of a compound like Spantide to induce histamine release from mast cells, a key indicator of its off-target pro-inflammatory potential.[20][21][22]
Objective: To quantify histamine released from mast cells after exposure to an SP antagonist.
Materials:
-
Mast Cells: Isolated peritoneal mast cells (from rat or mouse) or a cultured mast cell line (e.g., RBL-2H3).
-
Test Compound: Spantide or other SP antagonists.
-
Positive Control: A known mast cell degranulating agent (e.g., Compound 48/80, Substance P itself, or anti-IgE).
-
Negative Control: Buffer solution.
-
Assay Buffer: A suitable physiological buffer (e.g., Tyrode's buffer).
-
Histamine Quantification Kit: A commercial ELISA or spectrofluorometric assay kit for histamine.
Methodology:
-
Cell Preparation: Isolate and purify mast cells, resuspending them in assay buffer at a known concentration.
-
Plate Setup: In a 96-well plate, add the mast cell suspension to each well.
-
Stimulation: Add varying concentrations of the test compound (Spantide), the positive control, or the negative control to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for degranulation.
-
Stop Reaction: Stop the degranulation process by placing the plate on ice and/or adding ice-cold buffer.
-
Separate Cells from Supernatant: Centrifuge the plate to pellet the mast cells.
-
Sample Collection: Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial kit, following the manufacturer's instructions. Also, measure the total histamine content by lysing an equivalent number of untreated cells.
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: % Release = (Histamine in Supernatant / Total Histamine) x 100 .
-
Plot the % histamine release against the log concentration of the SP antagonist to generate a dose-response curve and determine the EC_50.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of the NK1 receptor.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njmonline.nl [njmonline.nl]
- 9. Article: Drug-drug interactions with aprepitant in antiemetic prophylaxis for chemotherapy (full text) - April 2018 - NJM [njmonline.nl]
- 10. Aprepitant: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Novel NK1R Antagonist Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of novel neurokinin-1 receptor (NK1R) antagonist compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel NK1R antagonist shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for NK1R antagonists.[1][2] The initial approach should involve a systematic evaluation of the compound's physicochemical properties to select the most appropriate solubility enhancement strategy. Key starting points include:
-
pH Modification: Since many drugs are weak acids or bases, adjusting the pH of the solution can significantly impact solubility.[3][4] Determine the pKa of your compound and evaluate its solubility in a range of pH buffers. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often effective.[5]
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[3][6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Experiment with different co-solvents and concentrations to find an optimal blend.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[4][6] Techniques like micronization and nanosuspension are effective for this purpose.[6][7]
Q2: I'm observing precipitation of my NK1R antagonist when I dilute my DMSO stock solution into aqueous media for in vitro assays. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in a strong organic solvent like DMSO upon dilution into an aqueous buffer.[8] Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its effect on the assay and reduce the likelihood of precipitation.[8]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed aqueous medium. This gradual change in solvent composition can help keep the compound in solution.[8]
-
Use of Surfactants: Surfactants can help to solubilize poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[4] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 and Cremophor EL.
-
Warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) media can sometimes improve solubility.[8][9]
Q3: What are more advanced formulation strategies to overcome persistent solubility issues with my NK1R antagonist?
A3: For compounds with very low solubility, more advanced formulation techniques are often necessary. These approaches aim to alter the physical state of the drug or create a more favorable microenvironment for dissolution.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[10][11] The drug is converted from a crystalline to a more soluble amorphous state.[12] Common carriers include polymers like povidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®.[10][13]
-
Nanosuspensions: This method involves reducing the drug particle size to the nanometer range (typically less than 1 µm) and stabilizing the particles in a liquid medium with surfactants or polymers.[14][15] The significant increase in surface area enhances the dissolution rate.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[16][18]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data related to common solubility enhancement techniques.
Table 1: Effect of pH on the Solubility of a Hypothetical Weakly Basic NK1R Antagonist (pKa = 8.5)
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 120 |
| 6.0 | 15 |
| 7.4 | 2 |
| 9.0 | < 1 |
Table 2: Comparison of Solubility Enhancement Techniques for a Novel NK1R Antagonist
| Formulation Approach | Carrier/Excipient | Drug Loading (%) | Solubility Increase (fold) |
| Micronization | - | 100 | 5 |
| Nanosuspension [14][15] | Poloxamer 188 | 10 | 50 |
| Solid Dispersion [10][11] | PVP K30 | 20 | 150 |
| Solid Dispersion [10] | Soluplus® | 25 | 200 |
| Cyclodextrin Complex [16] | HP-β-CD | 15 | 300 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Weigh the desired amounts of the NK1R antagonist and the chosen hydrophilic polymer (e.g., PVP K30).
-
Dissolve both the drug and the polymer in a common volatile solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[10]
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion to a fine powder using a mortar and pestle.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Disperse the micronized NK1R antagonist in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Subject the suspension to high-pressure homogenization for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).[14]
-
Monitor the particle size distribution of the nanosuspension using a technique like laser diffraction or dynamic light scattering.
-
Continue homogenization until the desired particle size is achieved.
Protocol 3: Determination of Kinetic Solubility
-
Prepare a high-concentration stock solution of the NK1R antagonist in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to a series of wells in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Perform serial dilutions to create a range of compound concentrations.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. The concentration at which precipitation is first observed is the kinetic solubility.[8][19]
Visualizations
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. japer.in [japer.in]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jopcr.com [jopcr.com]
- 14. hrpub.org [hrpub.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Aprepitant Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of aprepitant (B1667566) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of aprepitant?
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism involves blocking the binding of Substance P (SP), a neuropeptide, to NK1 receptors located in the central nervous system.[1] This action inhibits the signaling pathways that trigger emesis and are implicated in other physiological processes like inflammation and pain.[3][4]
Q2: What are the common administration routes for aprepitant in in vivo studies?
The most common administration routes for aprepitant in animal studies are oral (p.o.) and intravenous (i.v.).[5][6] Oral administration is often done via gavage, while intravenous administration requires a suitable formulation for injection.
Q3: How does the formulation of aprepitant affect its bioavailability?
Aprepitant is poorly soluble in water, which can limit its oral bioavailability.[7][8] Formulations such as nanocrystal dispersions have been shown to significantly improve bioavailability by increasing the surface area for dissolution.[9] The presence of food can also impact absorption, although nanoparticle formulations may diminish this effect.
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of aprepitant after oral administration.
-
Possible Cause: Poor solubility and dissolution of the aprepitant formulation. Aprepitant is practically insoluble in water, which can lead to incomplete absorption from the gastrointestinal tract.[10][11]
-
Troubleshooting Steps:
-
Optimize the Vehicle: For oral gavage, consider using a suspension with a wetting agent or a vehicle known to enhance the solubility of lipophilic compounds. Studies have explored the use of vehicles such as 0.5% carboxymethylcellulose sodium (CMS-Na) in distilled water.[8]
-
Particle Size Reduction: The bioavailability of aprepitant is significantly influenced by its particle size. Using a micronized or nanocrystal formulation can enhance the dissolution rate and subsequent absorption.[9]
-
Consider Alternative Formulations: Self-micro emulsifying drug delivery systems (SMEDDS) have been shown to improve the solubility and dissolution rate of aprepitant.[12]
-
Issue 2: Precipitation of aprepitant in an intravenous formulation.
-
Possible Cause: Aprepitant has low aqueous solubility, and improper formulation can lead to precipitation upon dilution or administration.
-
Troubleshooting Steps:
-
Use of Co-solvents and Surfactants: Injectable formulations of aprepitant often require a combination of co-solvents (e.g., ethanol) and surfactants (e.g., Polysorbate 80) to maintain solubility.[10]
-
Check pH of the Solution: Aprepitant's solubility is pH-dependent, requiring a pH greater than 11.7 to be soluble in aqueous solutions, which is not physiologically compatible.[10] Therefore, co-solvent/surfactant systems are preferred.
-
Utilize an Emulsion Formulation: Commercially available injectable aprepitant is often formulated as an emulsion, which can be a stable way to deliver the drug intravenously.[13][14][15][16][17]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Instability of aprepitant in the dosing solution.
-
Troubleshooting Steps:
-
Storage Conditions: Aprepitant injectable emulsions should be refrigerated.[13] Diluted solutions in 0.9% Sodium Chloride Injection or 5% Dextrose for Injection have defined stability at room temperature and under refrigeration.[13][16]
-
Fresh Preparation: Prepare dosing solutions fresh daily, unless stability data for your specific formulation and storage conditions are available.
-
Protect from Light: While not explicitly stated in all literature, as a general precaution for photosensitive compounds, protect aprepitant solutions from light.
-
Data Presentation
Table 1: Recommended Dosage of Aprepitant in Various Animal Models (Oral Administration)
| Animal Model | Dosage Range | Vehicle/Formulation | Reference |
| Rat | 25 mg/kg | 0.5% CMS-Na in distilled water | [8] |
| Mouse | 2.5 - 2,000 mg/kg/day | Not specified | [18] |
| Ferret | 2 - 4 mg/kg | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of Aprepitant in Different Species
| Species | Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | Oral | 25 mg/kg | ~1.5 | ~4.33 | Not specified | [8] |
| Rat | Oral | Not specified | Not specified | 2-4 | 43 | [5] |
| Mouse | Oral | Not specified | Not specified | 2-4 | 42.4 | [5] |
| Ferret | Oral | Not specified | Not specified | 2-4 | 45.4 | [5] |
| Human | Oral | 80 mg | Not specified | 4 | 67 | [19] |
| Human | Oral | 125 mg | Not specified | 4 | 59 | [19] |
Experimental Protocols
Protocol 1: Oral Administration of Aprepitant in Rats
-
Formulation Preparation:
-
Prepare a suspension of aprepitant in a vehicle of 0.5% carboxymethylcellulose sodium (CMS-Na) in distilled water.[8]
-
For a 25 mg/kg dose, if the average rat weight is 200g, each rat will receive 5 mg of aprepitant.
-
If the dosing volume is 1 mL, the concentration of the suspension should be 5 mg/mL.
-
-
Animal Handling:
-
Fast rats for 12 hours prior to dosing, with free access to water.[8]
-
-
Administration:
-
Administer the aprepitant suspension orally using a suitable gavage needle.
-
-
Post-Administration:
-
Provide free access to food and water after administration.
-
Collect blood samples at predetermined time points (e.g., 1, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dosing) from the postorbital venous plexus.[8]
-
-
Sample Processing:
-
Centrifuge the collected blood samples to separate the plasma.
-
Store the plasma at -20°C until analysis.[8]
-
Protocol 2: Quantification of Aprepitant in Plasma by HPLC-MS/MS
-
Sample Preparation:
-
Isolate aprepitant and an internal standard from basified plasma using liquid-liquid extraction.[20]
-
-
Chromatography:
-
Perform high-performance liquid chromatography (HPLC) with a suitable column.
-
-
Detection:
-
Utilize atmospheric pressure chemical ionization tandem mass spectrometric (APCI-MS-MS) detection in positive ionization mode.[20]
-
-
Quantification:
-
Quantify aprepitant concentrations based on a standard curve.
-
Mandatory Visualizations
Caption: Aprepitant blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Caption: Workflow for in vivo studies with aprepitant from formulation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20130317016A1 - Aprepitant Injectable Formulations - Google Patents [patents.google.com]
- 11. WO2013177501A2 - Aprepitant injectable formulations - Google Patents [patents.google.com]
- 12. actascientific.com [actascientific.com]
- 13. Administration and Storage | CINVANTI® (aprepitant) injectable emulsion [cinvanti.com]
- 14. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. [PDF] Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron | Semantic Scholar [semanticscholar.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting NK1R antagonist binding assay inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in their Neurokinin-1 Receptor (NK1R) antagonist binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during NK1R antagonist binding assays in a question-and-answer format.
Issue 1: High Non-Specific Binding
Question: My NK1R binding assay is showing high non-specific binding, obscuring the specific binding signal. What are the potential causes and how can I troubleshoot this?
Answer: High non-specific binding (NSB) is a frequent challenge in radioligand binding assays. It can be caused by several factors related to the radioligand, membrane preparation, and assay conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Radioligand Properties:
-
Hydrophobicity: Highly lipophilic radioligands tend to exhibit higher non-specific binding. If possible, consider using a more hydrophilic alternative.
-
Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased NSB. For competition assays, a concentration at or below the Kd is recommended.[1]
-
-
Assay Conditions:
-
Blocking Agents: The inclusion of blocking agents in the assay buffer can effectively reduce NSB. Bovine Serum Albumin (BSA) or casein are commonly used for this purpose.[2]
-
Filter Pre-soaking: Pre-soaking the glass fiber filters in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Washing Steps: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background. Ensure a sufficient number of washes with ice-cold wash buffer.
-
-
Membrane Preparation:
-
Purity: Impurities in the membrane preparation can sometimes contribute to non-specific binding. Ensure proper homogenization and centrifugation steps during membrane preparation.
-
Caption: Diagnostic workflow for absence of specific binding.
Issue 3: High Variability Between Replicates
Question: My replicate wells in the NK1R binding assay show high variability. How can I improve the reproducibility of my assay?
Answer: High variability between replicates can compromise the reliability of your data. This issue often stems from inconsistencies in pipetting, washing, or cell membrane distribution.
-
Pipetting and Dispensing:
-
Technique: Ensure consistent pipetting technique, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Reagent Mixing: Thoroughly mix all reagent stocks before dispensing into the assay plate.
-
-
Filtration and Washing:
-
Uniformity: Ensure that all wells are filtered and washed uniformly. In a multi-well filtration apparatus, check for clogged wells that may lead to inefficient washing.
-
-
Membrane Homogeneity:
-
Resuspension: Ensure that the membrane preparation is homogeneously resuspended before aliquoting into the assay plate. Vortexing the membrane stock gently before each addition can help.
-
Quantitative Data Summary
The following tables provide typical binding affinity values for the endogenous ligand (Substance P) and various NK1R antagonists. These values can serve as a reference for expected results.
Table 1: Binding Affinity of Substance P for the NK1 Receptor
| Radioligand | Preparation | K_d (nM) | B_max (fmol/mg protein) |
| [³H]-Substance P | CHO cells expressing human NK1R | 0.4 - 1.5 | 500 - 2000 |
| [¹²⁵I]-Substance P | Rat brain membranes | 0.1 - 0.5 | 100 - 500 |
Table 2: Binding Affinities (K_i) of Common NK1R Antagonists
| Antagonist | Radioligand | Preparation | K_i (nM) |
| Aprepitant | [³H]-Substance P | Human NK1R expressed in CHO cells | 0.1 - 0.9 |
| CP-99,994 | [³H]-Substance P | Human NK1R expressed in CHO cells | 0.2 - 1.0 |
| L-732,138 | [¹²⁵I]-Substance P | Rat brain membranes | 1.5 - 5.0 |
| Rolapitant | [³H]-Substance P | Human NK1R expressed in cells | 0.7 - 2.5 |
Detailed Experimental Protocols
Protocol 1: Cell Membrane Preparation from Cultured Cells Expressing NK1R
-
Cell Culture and Harvest:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human NK1R to 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. [3] * Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. [3] * Discard the supernatant and resuspend the membrane pellet in a suitable buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use. [3] Protocol 2: Saturation Radioligand Binding Assay
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., [³H]-Substance P) in duplicate or triplicate.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 1 µM Substance P) to a separate set of wells.
-
Add the cell membrane preparation to all wells.
-
Bring the final volume of each well to 250 µL with assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium. [3]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% PEI.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. [3]
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the radioligand concentration and fit the data using a non-linear regression model to determine the K_d and B_max.
-
Protocol 3: Competition Radioligand Binding Assay
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at its K_d value).
-
Add increasing concentrations of the unlabeled antagonist.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled ligand.
-
Add the cell membrane preparation to all wells.
-
-
Incubation, Filtration, and Quantification:
-
Follow the same procedure as for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
NK1R Signaling Pathway
Upon binding of its endogenous ligand, Substance P, the NK1R activates Gq and Gs proteins, leading to downstream signaling cascades.
Caption: NK1R signaling cascade upon agonist and antagonist binding.
Experimental Workflow for a Competition Binding Assay
The following diagram illustrates the key steps in a typical NK1R antagonist competition binding assay.
Caption: Workflow for an NK1R competition binding assay.
References
Addressing receptor desensitization in long-term NK1R antagonist treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing receptor desensitization and related challenges encountered during long-term Neurokinin-1 Receptor (NK1R) antagonist treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is NK1R desensitization, and how does it occur?
A1: NK1R desensitization is the process whereby the receptor's response to its natural ligand, Substance P (SP), diminishes following prolonged or repeated exposure. This is a protective mechanism to prevent overstimulation. The primary mechanism involves the phosphorylation of the intracellular C-terminal tail of the receptor by G-protein-coupled receptor kinases (GRKs).[1][2] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[1][2] The binding of β-arrestin sterically hinders the receptor's coupling to its G-protein (Gαq/11), thereby "uncoupling" it from downstream signaling pathways, such as the mobilization of intracellular calcium.[1][2]
Q2: What is the role of β-arrestin in NK1R regulation?
A2: β-arrestins (β-arrestin-1 and β-arrestin-2) are crucial multifunctional proteins in NK1R regulation.[1][2] Upon agonist stimulation and receptor phosphorylation by GRKs, β-arrestins are recruited from the cytosol to the plasma membrane.[1][3] Their binding to the NK1R accomplishes two main tasks:
-
Desensitization: They physically block G-protein coupling, terminating the primary signal.[2]
-
Internalization: They act as adaptor proteins, linking the NK1R to the endocytic machinery (like clathrin), which leads to the receptor being removed from the cell surface into endosomes.[4] Interestingly, the interaction between NK1R and β-arrestin is prolonged, leading to the sequestration of β-arrestins in endosomes, which can impact the regulation of other G-protein-coupled receptors.[4]
Q3: How does receptor internalization differ from desensitization?
A3: Desensitization is the initial, rapid loss of signaling function, which occurs at the plasma membrane primarily through phosphorylation and β-arrestin binding.[5] Internalization (or endocytosis) is the subsequent, slower physical removal of the receptor from the cell surface into intracellular vesicles called endosomes.[6] While desensitization can occur without internalization, the internalization process is critical for the long-term regulation and resensitization of the receptor.[5]
Q4: How does the NK1R recover its function (resensitization)?
A4: Resensitization is the process by which a desensitized receptor regains its ability to respond to an agonist. For the NK1R, this process requires the receptor to be internalized into endosomes.[5] Within the acidic environment of the endosome, the agonist (Substance P) dissociates, the receptor is dephosphorylated by phosphatases, and it is then recycled back to the cell membrane as a functional, signal-competent receptor.[5] This entire cycle of internalization, dephosphorylation, and recycling is essential for restoring cellular responsiveness.[5][7]
Q5: Can long-term antagonist treatment cause desensitization?
A5: This is a nuanced point. Antagonists, by definition, block receptor activation and therefore do not induce desensitization in the same way agonists do. However, chronic antagonist treatment can lead to adaptive changes in the cell, such as receptor upregulation (an increase in the total number of receptors) or sensitization of the signaling pathway. This can result in a "rebound" or exaggerated response when the antagonist is removed and the endogenous agonist (Substance P) is reintroduced. While some non-peptide antagonists have been shown to have complex signaling properties, the primary concern in long-term antagonist experiments is often the potential for these adaptive changes, which can affect experimental reproducibility and interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments involving long-term NK1R antagonist administration.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Problem 1: Diminishing antagonist efficacy in a cell-based assay over time. | 1. Cellular Adaptation: Cells may be upregulating NK1R expression in response to chronic blockade, requiring higher antagonist concentrations for the same effect. 2. Antagonist Instability: The antagonist compound may be degrading in the culture medium over extended incubation periods. 3. Off-Target Effects: The antagonist may be affecting other cellular processes that indirectly influence the readout. | 1. Verify Receptor Expression: Perform Western blot or qPCR to quantify NK1R levels at different time points of antagonist exposure. 2. Perform Washout Experiments: Remove the antagonist for a defined period (e.g., 3-6 hours) and re-challenge with the agonist to assess for rebound effects. 3. Replenish Antagonist: For very long-term cultures, perform partial media changes with fresh antagonist to ensure a stable concentration. 4. Use a Stable Antagonist: Ensure you are using a well-characterized antagonist with known stability. Newer generation antagonists like Rolapitant have very long half-lives.[8] |
| Problem 2: High variability in response to agonist challenge after antagonist pre-treatment. | 1. Inconsistent Washout: Residual antagonist may be present if washout procedures are not thorough, leading to variable levels of receptor blockade. 2. Variable Resensitization: If the experiment involves intermittent agonist stimulation, the recovery time between stimuli may be insufficient for full receptor resensitization. NK1R resensitization can be slow.[5] 3. Cell Health: Long-term incubation with any compound can affect cell viability and overall responsiveness. | 1. Optimize Washout Protocol: Increase the number and duration of washes with fresh, warm media or buffer. Include a defined "recovery" period post-washout before agonist stimulation.[9] 2. Standardize Timing: Use precise timing for all incubation, washout, and stimulation steps. A time-control experiment with repeated low-dose agonist application can help identify tachyphylaxis in your system.[9] 3. Assess Cell Viability: Perform a viability assay (e.g., Trypan Blue, MTT) on cells at the end of the long-term antagonist treatment period. |
| Problem 3: Unexpected agonist-like activity from an antagonist. | 1. Inverse Agonism: The compound may be an inverse agonist, suppressing basal or constitutive receptor activity rather than just blocking an agonist. 2. Biased Agonism: The antagonist may block G-protein signaling but independently activate β-arrestin pathways, leading to unexpected downstream effects (e.g., changes in ERK activation). 3. Compound Purity: The antagonist sample may be contaminated with an agonist. | 1. Test for Constitutive Activity: Use a cell line with known constitutive NK1R activity to determine if your compound reduces the basal signal. 2. Measure Multiple Readouts: Do not rely solely on one output (e.g., calcium). Measure β-arrestin recruitment or ERK phosphorylation to check for biased signaling. 3. Confirm Compound Identity: Use a fresh, high-purity stock of the antagonist. Confirm its identity and purity via analytical methods if possible. |
Quantitative Data Summary
Table 1: Time Course of NK1R Desensitization and Resensitization
| Process | Agonist/Stimulus | System | Time to Onset | Time to Max Effect | Time to Recovery (Resensitization) | Reference(s) |
| Desensitization | Substance P (100 nM) | Cultured Myenteric Neurons | Seconds | ~5-10 minutes (maximal) | N/A | [2] |
| Desensitization | Substance P (10 µM) | Human Cutaneous Vasculature | Minutes | ~15-20 minutes | > 2.5 hours | [7] |
| Resensitization | Post-Substance P Washout | Cultured Myenteric Neurons | > 10 minutes | Incomplete at 30 min | ~60-90 minutes for full recovery | [2] |
| Resensitization | Post-Substance P Washout | Human Cutaneous Vasculature | ~2.5 - 3 hours | N/A | ~3 hours | [7] |
Table 2: Common Non-Peptide NK1R Antagonists
| Antagonist | Clinical Use / Research Focus | Key Features | Reference(s) |
| Aprepitant | Chemotherapy-induced nausea and vomiting (CINV) | First-in-class, CNS-penetrant, potent and selective. | [8][10][11] |
| Fosaprepitant | CINV | Intravenous prodrug of aprepitant. | [12] |
| Rolapitant | CINV | Very long half-life (~160-180 hours). | [8] |
| Netupitant | CINV | Often co-formulated with the 5-HT3 antagonist palonosetron. | [8][13] |
| L-733,060 / L-732,138 | Research Tools | Widely used in preclinical studies to investigate NK1R function. | [11] |
| SR140333 / RP67580 | Research Tools | Potent and selective antagonists used in preclinical pain and inflammation models. | [2][14][15] |
Experimental Protocols
Protocol 1: Assessing NK1R Desensitization via Calcium Mobilization Assay
This protocol measures the functional response of NK1R by quantifying changes in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.
-
Cell Preparation: Plate cells expressing NK1R (e.g., CHO-NK1R, U2OS-NK1R) onto a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Wash cells with Assay Buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Baseline Measurement: Wash away excess dye and replace with Assay Buffer. Measure baseline fluorescence for 1-2 minutes using a fluorescence plate reader.
-
Initial Agonist Challenge (S1): Add an EC₈₀ concentration of Substance P and record the fluorescence signal for 5-10 minutes until the signal returns to near baseline. This is the S1 response.
-
Desensitization Period: Wash the cells thoroughly with warm Assay Buffer to remove the agonist. Incubate the cells for a defined period (e.g., 30 minutes) in Assay Buffer. This is the desensitization window.
-
Second Agonist Challenge (S2): Re-challenge the same wells with the same EC₈₀ concentration of Substance P and record the fluorescence signal. This is the S2 response.
-
Data Analysis: Quantify the peak fluorescence intensity for both S1 and S2. Calculate the percent desensitization as: (1 - (S2 peak / S1 peak)) * 100. To test the effect of an antagonist, pre-incubate cells with the antagonist before the S1 challenge.
Protocol 2: Visualizing NK1R Internalization by Immunofluorescence
This protocol allows for the direct observation of receptor movement from the plasma membrane to intracellular compartments.
-
Cell Culture: Grow NK1R-expressing cells on glass coverslips in a 24-well plate.
-
Antagonist Pre-treatment (Optional): If testing the effect of an antagonist on internalization, pre-incubate cells with the antagonist for the desired time.
-
Agonist Stimulation: Treat cells with Substance P (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization. The 0-minute time point serves as the baseline control, showing membrane localization.
-
Fixation: Wash the coverslips with ice-cold PBS and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody targeting the NK1R overnight at 4°C. For better visualization of endosomes, you can co-stain with an early endosome marker like EEA1.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash, mount the coverslips onto microscope slides with a DAPI-containing mounting medium, and image using a confocal microscope. Analyze the images for a shift in NK1R staining from a sharp membrane pattern to a punctate, cytoplasmic pattern indicative of internalization.
Visualizations
Signaling Pathways and Workflows
Caption: NK1R agonist-induced signaling, desensitization, and internalization pathway.
Caption: General experimental workflow for assessing NK1R antagonist effects.
Caption: Troubleshooting decision tree for NK1R antagonist experiments.
References
- 1. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2. | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medicineinnovates.com [medicineinnovates.com]
- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 15. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Selective Non-Peptide NK1R Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with selective non-peptide neurokinin-1 receptor (NK1R) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and specific issues that may be encountered during the development and characterization of non-peptide NK1R antagonists.
In Vitro Assays
1. Radioligand Binding Assays
-
Question: My radioligand binding assay shows high non-specific binding. What are the potential causes and solutions?
-
Answer: High non-specific binding can obscure your results. Consider the following troubleshooting steps:
-
Inadequate Blocking: Ensure that your assay buffer contains an appropriate blocking agent, such as 0.1% bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor components.[1]
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding. It is recommended to use a concentration at or below the Kd for optimal results.
-
Insufficient Washing: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background. Ensure a sufficient number of washes (typically 3 times) with ice-cold wash buffer.[1]
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.[1]
-
Radioligand Integrity: Verify the purity and integrity of your radioligand, as degradation products can sometimes exhibit high non-specific binding.
-
-
-
Question: I am observing inconsistent IC50 values for my antagonist in competitive binding assays. What could be the reason?
-
Answer: Variability in IC50 values can arise from several factors:
-
Assay Not at Equilibrium: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally for your specific system.
-
Pipetting Errors: Inaccurate pipetting, especially of the competitor compound or radioligand, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Cell Membrane Preparation Inconsistency: Variations in the quality and concentration of your cell membrane preparations between experiments can alter receptor numbers and affect binding. Ensure consistent preparation and storage of membrane aliquots.[1]
-
Improper Data Analysis: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to your data to accurately determine the IC50 value.[1]
-
-
2. Functional Assays (e.g., Calcium Mobilization)
-
Question: I am not seeing a robust calcium signal upon agonist stimulation in my NK1R-expressing cells. What should I check?
-
Answer: A weak or absent calcium signal can be due to several issues:
-
Low Receptor Expression: Verify the expression level of functional NK1R in your cell line. Low expression will result in a weak signal.
-
Cell Health: Ensure that your cells are healthy and not over-confluent, as this can negatively impact their ability to respond to stimuli.
-
Dye Loading Issues: Inefficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to a poor signal. Optimize the dye concentration and incubation time for your specific cell type.
-
Agonist Potency: Confirm the concentration and activity of your agonist (e.g., Substance P). Prepare fresh dilutions for each experiment.
-
G-protein Coupling: NK1R primarily signals through Gq alpha subunits to induce calcium mobilization.[1] Ensure your cell line has the appropriate G-protein machinery.
-
-
-
Question: My antagonist does not appear to inhibit the agonist-induced calcium flux. What are the possible reasons?
-
Answer: Lack of inhibition could be due to several factors:
-
Antagonist Insolubility: Non-peptide antagonists can sometimes have poor aqueous solubility. Ensure your compound is fully dissolved in the assay buffer. The use of a small amount of DMSO is common, but the final concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Insufficient Pre-incubation: For competitive antagonists, pre-incubating the cells with the antagonist before adding the agonist is crucial to allow the antagonist to bind to the receptor. A pre-incubation time of 15-30 minutes is generally recommended.
-
Agonist Concentration Too High: If the agonist concentration is too high (saturating), it can be difficult to see competitive antagonism. Use an agonist concentration around the EC80 to provide a sufficient window for observing inhibition.
-
"Insurmountable" Antagonism: Some NK1R antagonists, like aprepitant, exhibit slow dissociation from the receptor, which can appear as non-competitive or insurmountable antagonism in functional assays, especially with short incubation times.[2] This results in a depression of the maximal agonist response rather than just a rightward shift of the dose-response curve.
-
-
In Vivo Studies
-
Question: My non-peptide NK1R antagonist is effective in vitro but shows poor efficacy in my in vivo animal model. What could be the problem?
-
Answer: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetic Properties: The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, leading to insufficient exposure at the target site.[2] It is crucial to perform pharmacokinetic studies to determine the compound's profile.
-
Blood-Brain Barrier Penetration: If the therapeutic target is within the central nervous system (CNS), the antagonist must be able to cross the blood-brain barrier. Many non-peptide NK1R antagonists are designed to be CNS-penetrant.[3]
-
Species Differences: Significant species differences exist in the affinity of non-peptide antagonists for the NK1R.[4][5] An antagonist that is potent at the human NK1R may have much lower affinity for the rodent receptor. It is essential to characterize the affinity of your antagonist for the NK1R of the species being used for in vivo studies.
-
Off-Target Effects: The antagonist may have off-target effects in vivo that mask its efficacy or cause adverse effects.
-
-
-
Question: How do I choose the right animal model for testing my NK1R antagonist?
-
Answer: The choice of animal model depends on the therapeutic indication you are investigating.
-
Emesis: The ferret and dog are commonly used models for chemotherapy-induced emesis.
-
Pain and Inflammation: Rodent models of inflammatory or neuropathic pain are frequently used.
-
Anxiety and Depression: The gerbil foot-tapping model is a well-established behavioral assay for assessing the central activity of NK1R antagonists.[6][7] This response can be induced by an NK1R agonist or by aversive stimuli like footshock.[6][8]
-
-
Data Presentation
Table 1: In Vitro Affinity of Selected Non-Peptide NK1R Antagonists for Human, Rat, and Gerbil Receptors
| Antagonist | Human NK1R Ki (nM) | Rat NK1R Ki (nM) | Gerbil NK1R Ki (nM) | Reference |
| Aprepitant | 0.1 | 1.9 | 0.2 | [4] |
| CP-96,345 | 0.4 | 30 | 0.5 | [5] |
| L-733,060 | 0.8 | 1.2 | Not Reported | [3] |
Table 2: Pharmacokinetic Parameters of Aprepitant in Humans
| Parameter | Value | Reference |
| Bioavailability | ~60-65% | [9] |
| Tmax | ~4 hours | [9] |
| Protein Binding | >95% | [9] |
| Volume of Distribution (Vd) | ~70 L | [9] |
| Half-life (t1/2) | 9-13 hours | [9] |
| Metabolism | Primarily via CYP3A4 | [9] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a non-peptide antagonist for the NK1R.
Materials:
-
Cell membranes expressing NK1R
-
Radioligand (e.g., [3H]-Substance P)
-
Non-labeled Substance P (for non-specific binding determination)
-
Test antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test antagonist, vehicle (for total binding), or a saturating concentration of non-labeled Substance P (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist and use non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonism of an NK1R antagonist.
Materials:
-
NK1R-expressing cells (e.g., U373MG or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
NK1R agonist (e.g., Substance P)
-
Test antagonist
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test antagonist.
-
Add the antagonist dilutions or vehicle to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the NK1R agonist at a pre-determined EC80 concentration and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response against the log concentration of the antagonist to determine the IC50.
Gerbil Foot-Tapping In Vivo Model
Objective: To evaluate the central nervous system activity of an NK1R antagonist.
Materials:
-
Gerbils
-
Test antagonist
-
NK1R agonist (e.g., GR73632) or a footshock apparatus
-
Vehicle for drug administration
-
Observation chambers
Procedure:
-
Acclimatize the gerbils to the observation chambers.
-
Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-determined time to allow for drug absorption and distribution (e.g., 60 minutes), induce the foot-tapping response. This can be done by:
-
Immediately after the stimulus, observe and count the number of hind-foot taps (B36270) over a defined period (e.g., 5 minutes).
-
Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of the response.
Visualizations
Caption: Simplified NK1R signaling pathway via Gq activation.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical workflow for performing and interpreting a Schild analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
- 4. Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The species selectivity of chemically distinct tachykinin nonpeptide antagonists is dependent on common divergent residues of the rat and human neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting conflicting results from different NK1R animal models
print(google_search.search(queries=["NK1R antagonist affinity human vs rodent table", "behavioral phenotype NK1R knockout mouse anxiety depression table", "NK1R antagonist clinical trial failures anxiety depression", "off-target effects of NK1R antagonists MrgprB2"]))
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from different Neurokinin-1 Receptor (NK1R) animal models.
Frequently Asked Questions (FAQs)
Q1: Why do many NK1R antagonists show efficacy in preclinical rodent models for anxiety and depression but fail in human clinical trials?
A1: This is a significant issue in NK1R therapeutic development. The discrepancy often arises from a combination of factors including fundamental species differences in receptor pharmacology, off-target effects, and limitations of the animal models themselves.
-
Species-Specific Pharmacology: There are major differences in the affinity of non-peptide NK1R antagonists between species.[1][2] The NK1R family is often grouped into two sub-families based on antagonist affinity: one including human, guinea pig, and ferret, and another including rat and mouse.[1] Many antagonists developed and tested in rodents have a much lower affinity for the human NK1R, leading to a lack of efficacy in clinical trials.[1][2]
-
Off-Target Effects: Some NK1R antagonists have been found to interact with other receptors, such as Mas-related G protein-coupled receptors (Mrgprs), which can confound results. For instance, some antagonists inhibit the mouse MrgprB2 receptor, which is involved in substance P-induced inflammation, but do not affect the human equivalent, MRGPRX2.[3] This could explain anti-inflammatory effects seen in mice that do not translate to humans.[3]
-
Animal Model Limitations: Animal models of complex psychiatric disorders like depression and anxiety may not fully recapitulate the human condition. While NK1R knockout mice show reduced anxiety and depression-like behaviors, these models primarily reflect the neurobiological consequences of lifelong receptor absence, which may differ from the effects of pharmacological blockade in adults.[2]
-
Complexity of Neuroinflammation: The role of the Substance P (SP)/NK1R system in neuroinflammation is complex. While antagonists show promise in animal models, the intricate pathologies of many neuroinflammatory diseases in humans complicate the extrapolation of these findings.[4]
Q2: I have an NK1R knockout mouse that doesn't show the expected anxiolytic or antidepressant-like phenotype. What could be the reason?
A2: While NK1R knockout mice often display behaviors suggestive of reduced anxiety and depression, observing a different phenotype is not uncommon.[2] Several factors can contribute to this variability:
-
Genetic Background: The genetic background of the mouse strain can significantly influence behavioral phenotypes. It is crucial to use the appropriate wild-type littermate controls for comparison.
-
Breeding Strategy: The phenotype can be influenced by the breeding protocol. Comparing progeny from homozygous parents with those from heterozygous parents has revealed that while some behaviors (like hyperactivity) are a direct result of the lack of functional NK1R, others (like impulsivity) may depend on interactions with environmental or epigenetic factors.[5]
-
Behavioral Paradigm: The specific behavioral test used is critical. NK1R knockout mice may show altered behavior in one test (e.g., forced swim test) but not another (e.g., elevated plus maze). Furthermore, the specific protocol, time of day for testing, and habituation procedures can all impact the outcome.[6] For example, genotype differences in omission errors in the 5-Choice Serial Reaction-Time Task (5-CSRTT) were found to be dependent on the time of day.[5]
-
Compensatory Mechanisms: The lifelong absence of NK1R may lead to developmental compensatory changes in other neurotransmitter systems, such as the monoaminergic systems, which could mask or alter the expected behavioral phenotype.[7][8]
Q3: What are the primary signaling pathways activated by the NK1 receptor?
A3: The NK1R is a G-protein coupled receptor (GPCR) that, upon binding its primary ligand Substance P (SP), activates several intracellular signaling cascades.[9][10] The specific pathway can depend on the G-protein subtype it couples with and the cellular context.[10][11]
-
Gq/11 Pathway (Canonical): This is the primary signaling route.[9][12]
-
SP binding activates the Gq/11 alpha subunit.[12]
-
PLC hydrolyzes PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13]
-
IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[12]
-
These events trigger downstream cascades, including the MAPK/ERK pathway, leading to cellular responses like inflammation and proliferation.[9][14]
-
-
Other G-protein Pathways: NK1R can also couple to other G-proteins like Gs and Gi to modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels, influencing various cellular functions.[9][13]
Troubleshooting Guides
Issue 1: Inconsistent results in behavioral assays (e.g., Elevated Plus Maze).
| Potential Cause | Troubleshooting Step | Rationale |
| Procedural Variability | Standardize handling, habituation time (at least 30-45 min in the testing room), and time of day for testing.[15][16] | Rodent behavior is highly sensitive to environmental conditions and circadian rhythms. Inconsistency in protocol is a major source of variability. |
| One-Trial Tolerance | Avoid re-testing the same animal in the EPM. Each animal should have only one trial.[15][17] | Rodents exhibit a phenomenon called "one-trial tolerance," where open-arm exploration significantly decreases upon re-exposure, confounding results of anxiolytic agents.[17] |
| Experimenter Bias | Whenever possible, the experimenter performing the behavioral assay should be blinded to the animal's genotype or treatment group.[15] | Blinding prevents unintentional bias in handling and scoring of behavior. |
| Apparatus Differences | Ensure maze dimensions, material, color, and ambient lighting conditions (e.g., low light, ~30 lux) are consistent across all experiments.[17][18] | Physical characteristics of the maze and the testing environment can significantly impact anxiety-like behavior. |
Issue 2: My NK1R antagonist has low potency in a competitive binding assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Species Mismatch | Verify the species origin of the receptor preparation (e.g., human, rat, mouse) and the intended target of your antagonist. | There are significant species-dependent differences in the binding pockets of NK1Rs for non-peptide antagonists.[1] An antagonist optimized for human NK1R may have very low affinity for rodent receptors, and vice-versa. |
| Assay Conditions | Optimize incubation time, temperature, and buffer components (e.g., protease inhibitors) as per established protocols.[12][19] | Suboptimal assay conditions can lead to degradation of the receptor or ligand, or failure to reach binding equilibrium, resulting in artificially low affinity measurements. |
| Radioligand Issues | Check the specific activity and concentration of the radioligand. Ensure the chosen concentration is appropriate (typically at or below the Kd) for a competitive assay.[20][21] | Incorrect radioligand concentration can shift the IC50 curve. Using a concentration much higher than the Kd will require higher concentrations of the competitor to displace it. |
| Agonist-Dependent Affinity | If possible, test the antagonist's potency against different agonists (e.g., Substance P vs. septide). | Some antagonists exhibit different affinities for the NK1R depending on the agonist with which they are competing, suggesting different agonist-receptor interactions.[22] |
Data Summary
Table 1: Species Differences in NK1R Antagonist Affinity (Ki values in nM)
| Compound | Human NK1R | Rat NK1R | Guinea Pig NK1R |
| Aprepitant | ~0.1 | >1000 | ~0.5 |
| CP-99,994 | ~0.5 | ~300 | ~0.7 |
| L-733,060 | ~1.0 | ~400 | ~1.2 |
| Note: Data are approximate values compiled from multiple pharmacological studies to illustrate the general trend. Exact values may vary by experimental conditions. This table highlights the dramatic drop in affinity for many antagonists at the rat NK1R compared to the human and guinea pig receptors.[1] |
Table 2: Representative Phenotypes of NK1R Knockout (NK1R-/-) Mice
| Behavioral Domain | Observed Phenotype in NK1R-/- Mice | Test Paradigm | Reference |
| Anxiety | Reduced anxiety-like behavior | Elevated Plus Maze, Light-Dark Box | [2] |
| Depression | Reduced depression-like behavior | Forced Swim Test, Tail Suspension Test | [2] |
| Activity/ADHD | Locomotor hyperactivity | Open Field Test | [5][7] |
| Cognition | Impulsivity, Perseveration, Inattentiveness | 5-Choice Serial Reaction-Time Task | [5][6] |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay for NK1R
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound for the NK1R.[12][19][20]
-
Membrane Preparation:
-
Harvest cells expressing the NK1R of interest or homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[12]
-
Perform differential centrifugation to isolate the membrane fraction. A low-speed spin (e.g., 1,000 x g) removes nuclei, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[12]
-
Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.[12][19]
-
-
Competitive Binding Reaction (96-well plate format):
-
Total Binding Wells: Add membrane suspension, a fixed concentration of radioligand (e.g., [³H]-Substance P), and assay buffer.[12]
-
Non-Specific Binding (NSB) Wells: Add membrane suspension, radioligand, and a high concentration of a non-labeled ligand (e.g., 1 µM Substance P).[12]
-
Test Compound Wells: Add membrane suspension, radioligand, and varying concentrations of the unlabeled test compound.[12][19]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12][19]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Protocol 2: Elevated Plus Maze (EPM) for Rodents
This protocol describes a standard procedure for assessing anxiety-like behavior in mice or rats using the EPM.[15][16][23]
-
Apparatus:
-
Pre-Test Procedure:
-
Testing Procedure:
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[15][16]
-
An increase in open arm time/entries is interpreted as an anxiolytic effect.
-
Total distance traveled or total arm entries can be used as a measure of general locomotor activity.
-
References
- 1. ovid.com [ovid.com]
- 2. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Differences in the performance of NK1R−/− (‘knockout’) and wildtype mice in the 5‑Choice Continuous Performance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Antagonist-Induced Changes in Receptor Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize antagonist-induced changes in receptor expression during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Increase in Total Receptor Expression After Antagonist Treatment
Q1: My western blot and qPCR results show a significant upregulation of my target receptor after chronic antagonist exposure. What is the likely cause and how can I mitigate this?
A1: Prolonged treatment with an antagonist can lead to a compensatory upregulation in receptor expression.[1][2] This is a homeostatic response by the cell to overcome the receptor blockade. The cell may increase the transcription and translation of the receptor protein to enhance its sensitivity to the endogenous ligand.[1]
Troubleshooting Steps:
-
Optimize Antagonist Concentration and Incubation Time:
-
Problem: High concentrations and long incubation times are more likely to induce receptor upregulation.
-
Solution: Perform a time-course and dose-response experiment to determine the minimal concentration and duration of antagonist treatment required to achieve the desired pharmacological effect without significantly altering receptor expression.
-
-
Consider the Type of Antagonist:
-
Problem: Some antagonists, particularly inverse agonists, can stabilize the receptor in a conformation that promotes its trafficking to the cell surface and reduces its degradation, leading to an overall increase in receptor number.
-
Solution: If possible, test different classes of antagonists (e.g., neutral antagonists vs. inverse agonists) to identify one that has a minimal effect on receptor expression.
-
-
Employ a "Washout" Period:
-
Problem: Continuous antagonist presence drives the compensatory upregulation.
-
Solution: Introduce washout periods in your experimental design to allow the receptor expression levels to return to baseline. The duration of the washout will depend on the receptor's turnover rate.
-
Logical Workflow for Troubleshooting Receptor Upregulation
References
Technical Support Center: Stability of Substance P Receptor Antagonists in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (Neurokinin-1) receptor (NK1R) antagonists. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my NK1R antagonist precipitating out of my aqueous buffer or cell culture medium?
A1: Many non-peptide NK1R antagonists, such as aprepitant, are highly lipophilic and have low aqueous solubility.[1][2] Precipitation often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous environment. This "solvent shock" can cause the compound to crash out of solution. Other factors include the final concentration exceeding the compound's solubility limit in the specific medium, the pH of the buffer, and interactions with media components like serum proteins.[3]
Q2: What is the best solvent for preparing stock solutions of NK1R antagonists?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic NK1R antagonists for in vitro studies. It is crucial to use anhydrous DMSO to prevent the introduction of water, which can affect the long-term stability of the compound in the stock solution.
Q3: How should I store my NK1R antagonist stock solutions?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C or -80°C and protected from light. Before use, an aliquot should be thawed completely and brought to room temperature.
Q4: Can I store my NK1R antagonist diluted in aqueous buffers or cell culture media?
A4: It is generally not recommended to store NK1R antagonists in aqueous solutions for extended periods due to their limited stability. Working solutions should be prepared fresh for each experiment from a concentrated DMSO stock. If temporary storage is necessary, it should be at 2-8°C and for the shortest possible duration, though stability under these conditions should be validated.
Q5: How do pH and temperature affect the stability of my NK1R antagonist?
A5: The stability of many small molecule drugs, including those with piperidine (B6355638) scaffolds common in NK1R antagonists, can be pH-dependent.[6] Hydrolysis can occur at acidic or alkaline pH. Temperature can also accelerate degradation. It is crucial to maintain the recommended storage temperature and to be aware of the pH of your experimental solutions. For example, some piperidine-based compounds show maximal stability in the neutral pH range.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation During Preparation of Working Solutions
Symptoms:
-
Visible cloudiness or solid particles upon dilution of DMSO stock into aqueous buffer or cell culture medium.
-
Inconsistent or lower-than-expected efficacy in assays.
Flowchart for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for antagonist precipitation.
Issue 2: Loss of Compound Activity Over Time in an Experiment
Symptoms:
-
Initial expected biological effect is observed, but it diminishes over the course of a long-term experiment (e.g., >24 hours).
-
High variability in results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation in Aqueous Media | For long-term experiments, replenish the media with freshly prepared antagonist at regular intervals (e.g., every 24 hours). |
| Photodegradation | Protect experimental setups (e.g., cell culture plates, solutions) from direct light exposure by using amber-colored vessels or covering them with aluminum foil. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware or glass vessels for preparing and storing solutions. Pre-incubating plasticware with a blocking agent like bovine serum albumin (BSA) may also help. |
| Metabolism by Cells | If working with metabolically active cells, consider the possibility of cellular metabolism of the antagonist. This may require more frequent media changes or the use of higher initial concentrations. |
Quantitative Data on Antagonist Stability
The stability of NK1R antagonists is highly dependent on their chemical structure and the solution conditions. Below is a summary of available information.
Table 1: Solubility of Common NK1R Antagonists
| Antagonist | Solvent | Maximum Concentration | Reference |
| Aprepitant | Aqueous Buffer (pH 7.4) | Very Low (~3-7 µg/mL) | [2] |
| DMSO | ≥ 100 mg/mL | [7] | |
| CP-99,994 | Water | 36.93 mg/mL (100 mM) | [8] |
| DMSO | 18.47 mg/mL (50 mM) | [8] | |
| L-733,060 | DMSO | ≥ 100 mg/mL | - |
| Aqueous Buffer | Low | - |
Table 2: General Stability Recommendations for NK1R Antagonist Solutions
| Condition | Recommendation | Rationale |
| Stock Solution (in DMSO) | Store at -20°C or -80°C, protected from light. Aliquot to avoid >5 freeze-thaw cycles. | Minimizes degradation from temperature fluctuations and light exposure. Repeated freeze-thaw cycles can introduce moisture and lead to compound degradation.[4][5] |
| Working Solution (Aqueous) | Prepare fresh before each experiment. Do not store. | Many NK1R antagonists are prone to hydrolysis and have limited stability in aqueous solutions. |
| pH | Maintain solutions close to neutral pH (6.5-7.5) unless the compound is known to be stable at other pHs. | Piperidine-containing compounds can be susceptible to acid or base-catalyzed degradation.[6] |
| Light Exposure | Minimize exposure to direct light. Use amber vials or wrap containers in foil. | Photodegradation can be a significant issue for many organic compounds.[9][10] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of an NK1R antagonist.
-
Preparation: Add an excess amount of the solid antagonist to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the antagonist in the supernatant using a validated analytical method, such as a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for Aprepitant
This method can be adapted for other NK1R antagonists to separate the parent compound from its degradation products.[11]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute samples in the mobile phase to a suitable concentration.
Forced Degradation Studies: To validate the stability-indicating nature of the method, the antagonist should be subjected to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 70°C.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.[7]
The HPLC method should be able to resolve the peak of the intact antagonist from any peaks corresponding to degradation products.
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathway
Substance P / NK1 Receptor Signaling Pathway
Substance P binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding activates Gαq, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events ultimately lead to downstream cellular responses, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Simplified Substance P/NK1R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmatutor.org [pharmatutor.org]
- 9. iagim.org [iagim.org]
- 10. ikev.org [ikev.org]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Refining experimental protocols for studying NK1R internalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying Neurokinin-1 Receptor (NK1R) internalization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Substance P (SP)-induced NK1R internalization?
A1: Substance P, the natural ligand for NK1R, binds to the receptor on the cell surface.[1] This binding triggers a series of intracellular events, leading to the internalization of the receptor-ligand complex. The primary mechanism for this is clathrin-mediated endocytosis, which involves the recruitment of β-arrestin proteins.[2][3] Once internalized, the complex is trafficked to early endosomes.[4] The fate of the internalized receptor depends on the stimulus; low concentrations of SP favor recycling of the receptor back to the cell surface, while prolonged exposure to high concentrations can lead to its degradation.[2]
Q2: Which cell lines are suitable for studying NK1R internalization?
A2: Several cell lines are commonly used, often requiring transfection with a vector expressing NK1R. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells and the human neuroblastoma cell line SH-SY5Y.[5][6] The choice of cell line can be critical, as endogenous expression levels of signaling partners like β-arrestins can influence the internalization process.[6]
Q3: What are the typical concentrations of Substance P and incubation times used to induce NK1R internalization?
A3: The optimal concentration and incubation time can vary depending on the cell type and experimental question. However, a common starting point is 100 nM of Substance P for 10 minutes to observe peak internalization.[7] For some assays, such as those using tGFP-tagged receptors in SH-SY5Y cells, stimulation with concentrations ranging from 0 to 10 µM for 3 hours has been reported.[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How can I quantify the extent of NK1R internalization?
A4: Several quantitative methods can be employed:
-
Radioligand Binding Assay: This classic method uses a radiolabeled ligand like 125I-Substance P. An acid wash is used to differentiate between surface-bound and internalized radioligand.[4]
-
Fluorescence Microscopy: This involves using fluorescently tagged NK1R (e.g., GFP-NK1R) or a fluorescently labeled SP analog. The internalization is quantified by measuring the increase in intracellular fluorescence or the decrease in cell surface fluorescence.[5]
-
Flow Cytometry: This technique can be used to quantify the amount of receptor remaining on the cell surface after agonist stimulation by using an antibody that recognizes an extracellular epitope of NK1R.
-
High-Content Imaging: Automated microscopy and image analysis can be used to quantify the formation of intracellular vesicles containing the internalized receptor.[5]
Troubleshooting Guides
Problem 1: Low or No Detectable NK1R Internalization
| Possible Cause | Troubleshooting Step |
| Substance P Degradation | Prepare fresh Substance P solutions for each experiment. Consider including peptidase inhibitors, such as thiorphan, in your assay buffer.[7] |
| Low NK1R Expression | Verify NK1R expression levels in your cell line using techniques like Western blot, qPCR, or flow cytometry. If using a transient transfection system, optimize transfection efficiency. |
| Cellular Health | Ensure cells are healthy and not overgrown. Perform experiments on cells within a specific passage number range. |
| Incorrect Assay Conditions | Optimize Substance P concentration and incubation time. Perform a time-course and dose-response experiment. Ensure the incubation temperature is optimal (typically 37°C).[4] |
| Disruption of Endocytic Machinery | Be aware that certain treatments, like TGF-β, can delay NK1R internalization.[8] Ensure your experimental conditions do not inadvertently inhibit clathrin-mediated endocytosis. |
Problem 2: High Background Signal in Fluorescence Microscopy
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Include a blocking step (e.g., with BSA or serum) in your immunofluorescence protocol. Titrate your primary and secondary antibodies to determine the optimal concentration. |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. Consider using cell lines with lower intrinsic autofluorescence. |
| Overexpression of Tagged Receptor | If using a fluorescently tagged NK1R, high expression levels can lead to aggregation and high background. Optimize the amount of plasmid used for transfection. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Density | Plate cells at a consistent density for all experiments. |
| Variability in Reagent Preparation | Prepare master mixes of reagents to reduce pipetting errors. Use freshly prepared solutions of agonists and inhibitors. |
| Subjective Image Analysis | Use automated image analysis software to quantify internalization in an unbiased manner. Define clear parameters for what constitutes an "internalized" receptor. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NK1R Internalization
-
Cell Culture: Plate cells expressing NK1R onto glass coverslips and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 1 hour.
-
Stimulation: Treat the cells with the desired concentration of Substance P (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash with PBS and then permeabilize and block non-specific binding with a solution containing 0.1% Triton X-100 and 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to NK1R overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Internalization is observed as a shift from plasma membrane staining to punctate intracellular vesicles.
Protocol 2: Radioligand Binding Assay for Quantifying Internalization
-
Cell Culture: Plate cells expressing NK1R in a multi-well plate.
-
Binding: Incubate cells with a saturating concentration of 125I-Substance P at 4°C to allow binding to surface receptors without internalization.
-
Induce Internalization: Wash away unbound ligand and incubate the cells in a warm medium at 37°C for various time points to allow internalization.
-
Acid Wash: Place the plate on ice and treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip off the surface-bound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate (representing internalized ligand) using a gamma counter.
-
Calculation: The percentage of internalized ligand can be calculated relative to the total specific binding (determined from a parallel set of wells not subjected to the acid wash). After 10 minutes of incubation at 37°C, it has been observed that approximately 83.5% of specifically bound counts were internalized.[4]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Substance P EC50 | ~1.8 x 10-8 M | NK1R-tGFP in SH-SY5Y cells (3h stimulation) | [5] |
| Peak Internalization Time | 3 minutes | Endothelial cells in rat trachea | [9][10] |
| Return to Baseline | 120 minutes | Endothelial cells in rat trachea | [9][10] |
| % Internalization at 10 min | ~83.5% | Cells transfected with rat NK1R cDNA | [4] |
Visualizations
Signaling Pathways
Caption: NK1R signaling pathways upon Substance P binding.
Experimental Workflow: Immunofluorescence
Caption: Workflow for immunofluorescence analysis of NK1R internalization.
Logical Relationship: Troubleshooting Low Internalization
Caption: Decision tree for troubleshooting low NK1R internalization.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalized GPCRs as Potential Therapeutic Targets for the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advancing NK1R Antagonist Research
This technical support center is designed for researchers, scientists, and drug development professionals working with Neurokinin-1 Receptor (NK1R) antagonists. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, from initial binding assays to in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: My NK1R antagonist shows high affinity in binding assays but low potency in functional assays. What are the possible reasons?
A1: This discrepancy can arise from several factors:
-
Pseudo-irreversible Binding: Some antagonists, like aprepitant, exhibit slow dissociation rates from the NK1R. This can lead to a time-dependent inhibition that may not be fully captured in shorter functional assays, making the antagonist appear less potent than it is.[1]
-
Allosteric Modulator Effects: The compound might be binding to an allosteric site on the receptor rather than the orthosteric site where the native ligand (Substance P) binds. This can modulate the receptor's function in a way not directly correlated with competitive binding affinity.
-
Cellular Context and Receptor Reserve: The cell line used in the functional assay may have a high receptor reserve, meaning that a maximal response can be achieved even when a significant fraction of receptors is antagonized. This can shift the apparent IC50 value, making the antagonist seem less potent.
-
Functional Assay Conditions: The specific parameters of your functional assay, such as agonist concentration, incubation time, and the signaling pathway being measured (e.g., calcium mobilization vs. cAMP accumulation), can significantly influence the perceived potency of the antagonist.
Q2: I'm observing poor or inconsistent in vivo efficacy with my NK1R antagonist despite promising in vitro data. What are the common pitfalls?
A2: The transition from in vitro to in vivo is a major hurdle in NK1R antagonist research. Common reasons for failure include:
-
Poor Pharmacokinetics: Many non-peptide NK1R antagonists suffer from low aqueous solubility and poor oral bioavailability, preventing them from reaching therapeutic concentrations at the target site.[2][3] Strategies to overcome this include the use of solid dispersion systems, nanonization, and nanoencapsulation.[4]
-
Inadequate CNS Penetration: For antagonists targeting central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is critical. Many compounds fail to achieve sufficient brain exposure.[5][6]
-
Species Differences: There are significant differences in the distribution and pharmacology of NK1 receptors between rodents and humans.[7][8] The human brain predominantly expresses the NK1 receptor, whereas rodents have a different distribution of NK1, NK2, and NK3 receptors.[8] This can lead to misleading efficacy in animal models.
-
Complex Pathophysiology: The targeted disease may involve multiple redundant signaling pathways, and blocking the NK1R alone may not be sufficient to produce a therapeutic effect.[9] Substance P can also signal through NK1R-independent mechanisms.[1][10]
Q3: How can I address the issue of low aqueous solubility of my NK1R antagonist?
A3: Improving the solubility of your compound is crucial for its development. Consider the following approaches:
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly enhance aqueous solubility.
-
Prodrugs: A water-soluble prodrug, such as fosaprepitant (B1673561) (a prodrug of aprepitant), can be developed. Fosaprepitant is administered intravenously and is rapidly converted to the active drug, aprepitant.[11][12]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[4]
-
Nanonization/Nanoencapsulation: Reducing the particle size to the nanometer range increases the surface area for dissolution. Encapsulating the drug in nanoparticles can also improve solubility and bioavailability.[4]
-
Use of Co-solvents and Surfactants: For in vitro experiments, the use of co-solvents (e.g., DMSO, ethanol) or non-ionic surfactants can help solubilize the compound in aqueous buffers. However, be mindful of their potential effects on cellular assays.
-
Troubleshooting Guides
Issue 1: High variability in a competitive radioligand binding assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent membrane preparation | Ensure a standardized protocol for cell culture, harvesting, and membrane preparation is strictly followed. Perform protein quantification for each batch of membranes to ensure consistent amounts are used in each assay well. |
| Radioligand degradation | Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light. |
| Incomplete washing | Optimize the filtration and washing steps to ensure complete removal of unbound radioligand without causing significant dissociation of the bound ligand. Use ice-cold wash buffer. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of all components in the assay wells. |
Issue 2: No or weak signal in a calcium mobilization functional assay.
| Possible Cause | Troubleshooting Steps |
| Low receptor expression | Confirm the expression level of functional NK1R in your chosen cell line (e.g., via Western blot or a positive control agonist). |
| Inappropriate agonist concentration | Determine the EC50 of a potent agonist (e.g., Substance P) in your assay system. For antagonist screening, use an agonist concentration at or near its EC80 to ensure a robust signal that can be effectively inhibited.[13] |
| Calcium dye loading issues | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time and temperature to ensure sufficient intracellular concentration without causing cytotoxicity. |
| Cell health | Ensure cells are healthy, within a low passage number, and not overgrown, as this can negatively impact their signaling capacity. |
Data Presentation: Comparative Pharmacokinetics of Selected NK1R Antagonists
The following table summarizes key pharmacokinetic parameters for several well-characterized NK1R antagonists.
| Antagonist | Oral Bioavailability (%) | Plasma Protein Binding (%) | Terminal Half-life (hours) | Primary Metabolism |
| Aprepitant | ~60-65[2][11] | >95[11] | 9-13[11] | CYP3A4 (major), CYP1A2, CYP2C19 (minor)[11] |
| Fosaprepitant | N/A (IV administration)[11] | N/A (prodrug) | N/A (rapidly converted to aprepitant) | Converted to aprepitant[11] |
| Casopitant | ~83[14] | High | 11-17 | CYP3A4 |
| Netupitant | High[14] | >99 | ~80 | CYP3A4 |
| Rolapitant | High[14] | >99 | ~180[12] | CYP3A4 |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human NK1R (e.g., U373 MG or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled NK1R ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound.
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled known NK1R ligand (e.g., 1 µM Substance P).
-
Competitive Binding: Membranes + radioligand + serial dilutions of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist or vehicle control for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration (typically EC80) of an NK1R agonist (e.g., Substance P) to all wells simultaneously.
-
Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.[12][15]
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
-
Normalize the data to the response seen with the agonist alone (100% activity) and the baseline (0% activity).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
-
Mandatory Visualizations
NK1R Signaling Pathways
NK1R Antagonist Development Workflow
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor is an effective target for treating leukemia by inducing oxidative stress through mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Receptor Occupancy of NK1R Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neurokinin-1 Receptor (NK1R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing NK1R occupancy.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high receptor occupancy with NK1R antagonists, particularly in the central nervous system (CNS)?
A1: The main challenges include:
-
Poor Blood-Brain Barrier (BBB) Penetration: Many NK1R antagonists are substrates for efflux transporters like P-glycoprotein (P-gp), which actively removes them from the brain.[1]
-
Low Oral Bioavailability: This can be due to poor aqueous solubility, extensive first-pass metabolism in the gut wall and liver, or precipitation in the gastrointestinal (GI) tract.[2][3][4]
-
High Plasma Protein Binding: A significant portion of the drug may bind to plasma proteins, leaving only the unbound fraction available to cross the BBB and interact with the NK1R.
Q2: What medicinal chemistry strategies can be employed to improve the brain penetration of NK1R antagonists?
A2: Key strategies include:
-
Increasing Lipophilicity: Enhancing the lipid solubility of a compound can improve its ability to cross the BBB.
-
Reducing P-gp Efflux: Modifying the chemical structure to reduce its affinity for P-glycoprotein is a crucial step. This can involve altering charge, size, and hydrogen bonding capacity.
-
Prodrugs: Designing a prodrug that is more lipophilic or less of a P-gp substrate can facilitate BBB transport, after which it is converted to the active antagonist in the brain.
Q3: What formulation strategies can enhance the oral bioavailability of NK1R antagonists?
A3: Several formulation techniques can be effective:
-
Nanonization: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can improve the rate and extent of absorption.[2] The approved NK1R antagonist aprepitant (B1667566) utilizes a nanoparticle formulation to optimize oral absorption.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like nanoemulsions or solid lipid nanoparticles can improve solubilization and may facilitate lymphatic absorption, bypassing first-pass metabolism.
-
Sublingual or Buccal Delivery: These routes can bypass first-pass metabolism by allowing direct absorption into the systemic circulation.
Q4: How significant is plasma protein binding, and how can its impact be mitigated?
A4: Plasma protein binding can significantly limit the free drug concentration available to act on the target receptor. While extensive binding isn't always a deal-breaker, strategies to mitigate its impact include:
-
Structural Modification: Altering the compound's structure to reduce its affinity for plasma proteins like albumin and alpha-1-acid glycoprotein. This often involves modifying acidic or basic moieties.[6][7]
-
Displacement Agents: In some therapeutic areas, co-administration of a "decoy" drug with a higher affinity for the same plasma protein binding site can increase the free concentration of the primary drug.[8]
Troubleshooting Guides
Issue 1: Low In Vivo Receptor Occupancy Despite High In Vitro Affinity
| Possible Cause | Troubleshooting Steps |
| Poor CNS Penetration | 1. Assess P-gp Substrate Liability: Use in vitro transporter assays (e.g., Caco-2 bidirectional transport) to determine if the compound is a P-gp substrate. 2. In Vivo P-gp Inhibition Studies: Co-administer the antagonist with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in animal models and measure brain concentrations. A significant increase in brain levels suggests P-gp efflux is a major barrier.[9][10] 3. Use P-gp Knockout Models: Employ mdr1a-/- mice to directly assess brain penetration in the absence of P-gp efflux.[1] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and hepatocytes to determine the rate and major sites of metabolism. 2. Route of Administration Comparison: Compare plasma concentrations after oral versus intravenous or intraportal administration in animal models to quantify the extent of first-pass extraction.[3] 3. Formulation to Bypass Metabolism: Explore alternative formulations such as subcutaneous injections or lipid-based oral systems.[11][12] |
| High Plasma Protein Binding | 1. Measure Free Fraction: Use equilibrium dialysis or ultrafiltration to accurately determine the percentage of unbound drug in plasma.[13] 2. Correlate Free vs. Total Plasma Concentration with Occupancy: In PET studies, model receptor occupancy against both total and free plasma concentrations to understand the relationship more clearly. |
Issue 2: Inconsistent or Low Oral Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. pH-Solubility Profile: Determine the compound's solubility across a range of pH values relevant to the GI tract.[4] 2. Particle Size Analysis: Characterize the particle size distribution of the drug substance. 3. Test Solubility-Enhancing Formulations: Prepare and test formulations such as solid dispersions, micronized, or nanosized particles to assess their impact on dissolution rate.[2][4] |
| Precipitation in the GI Tract | 1. In Vitro Dissolution-Precipitation Studies: Conduct experiments that simulate the transition from the stomach to the small intestine to observe if the drug precipitates out of solution. 2. Administer as a Solution: In preclinical models, compare oral dosing of a suspension versus a solution (if a suitable vehicle can be found) to see if keeping the drug in solution improves bioavailability.[3] |
Quantitative Data on NK1R Antagonist Occupancy
The following table summarizes receptor occupancy data for several NK1R antagonists from preclinical and clinical studies.
| Antagonist | Species | Dose | Receptor Occupancy (%) | Study Type | Reference(s) |
| Aprepitant | Human | - | >90% for antiemetic/antidepressant effects | PET | [14] |
| Casopitant | Human | 30 mg | ~100% (at 24h post-dose) | PET | [15] |
| Casopitant | Human | 80 mg | Statistically significant antidepressant effect | Clinical Trial | [15] |
| Vestipitant | Human | 15 mg | ~90% (at 24h post-dose) | PET | [15] |
| Rolapitant | Human | 180 mg | ≥90% (up to 5 days post-dose) | PET | [16] |
| BMS-795176 | Gerbil | - | 73% (efficacious in FST) | In Vivo | [17] |
| Aprepitant | Gerbil | 0.3 mg/kg | 79% (efficacious with SSRI) | In Vivo | [17] |
| CP-122,721 | Gerbil | 1 mg/kg | 61% (efficacious with SSRI) | In Vivo | [17] |
FST: Forced Swim Test; SSRI: Selective Serotonin Reuptake Inhibitor.
Experimental Protocols
Protocol 1: In Vitro NK1R Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the NK1R.
Materials:
-
Cell membranes expressing human NK1R
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand: Substance P (1 µM for non-specific binding)
-
Test Compound at various concentrations
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus and Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, non-labeled ligand (for non-specific binding), or buffer (for total binding).
-
Initiate Reaction: Add the NK1R-expressing cell membrane suspension to all wells to start the binding reaction. The final volume should be around 250 µL.[18][19]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[18][19]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value.
Protocol 2: In Vivo NK1R Occupancy Measurement using PET Imaging
This protocol outlines the general procedure for determining NK1R occupancy in human subjects.
Materials & Equipment:
-
PET scanner
-
Validated NK1R radioligand (e.g., [¹⁸F]SPA-RQ or [¹¹C]GR205171)[14][20]
-
Test NK1R antagonist
-
Arterial line for blood sampling (for kinetic modeling)
-
HPLC system for metabolite analysis
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the NK1R radioligand.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).[21][22]
-
Collect arterial blood samples throughout the scan to measure plasma radioactivity and determine the arterial input function.[20][21]
-
-
Drug Administration: Administer a single oral dose of the test NK1R antagonist.
-
Post-Dosing Scan:
-
After a specified time (e.g., 24 hours), repeat the PET scan procedure exactly as in the baseline scan.[20]
-
-
Image and Data Analysis:
-
Reconstruct the PET images and co-register them with the subject's MRI for anatomical reference.
-
Define regions of interest (ROIs) for NK1R-rich areas (e.g., striatum, cortex) and a reference region with negligible NK1R density (e.g., cerebellum).[21][22]
-
Use appropriate kinetic models (e.g., simplified reference tissue model or models requiring an arterial input function) to calculate the binding potential (BP_ND_) for both the baseline and post-dosing scans.[21][22]
-
-
Receptor Occupancy Calculation:
-
Calculate the percent receptor occupancy (RO) in each ROI using the following formula: RO (%) = [ (BP_ND_ (baseline) - BP_ND_ (post-dosing)) / BP_ND_ (baseline) ] * 100
-
Visualizations
Caption: NK1 Receptor signaling cascade upon Substance P binding.
Caption: Workflow for developing high-occupancy NK1R antagonists.
References
- 1. P-Glycoprotein efflux reduces the brain concentration of the substance P (NK1 receptor) antagonists SR140333 and GR205171: a comparative study using mdr1a-/- and mdr1a+/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic P-glycoprotein inhibition increases the brain concentration of escitalopram: potential implications for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Inhibition Increases the Brain Distribution and Antidepressant-Like Activity of Escitalopram in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajptonline.com [ajptonline.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why receptor reserve matters for neurokinin1 (NK1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 17. NK1 receptor antagonism lowers occupancy requirement for antidepressant-like effects of SSRIs in the gerbil forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of NK1 Receptor in the Human Brain Using PET with 18F-FE-SPA-RQ | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Degradation of NK1R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic degradation pathways of specific Neurokinin-1 Receptor (NK1R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Aprepitant (B1667566)?
A1: Aprepitant is extensively metabolized primarily through oxidation and subsequent glucuronidation. The main routes of metabolism are:
-
Oxidative Metabolism: This is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1][2][3] Minor contributions are also made by CYP1A2 and CYP2C19.[2][3] The primary oxidative reactions include N-dealkylation of the triazolinone ring and O-dealkylation.[1][4]
-
Glucuronidation: Aprepitant can also undergo direct glucuronidation, which is a significant elimination pathway in some species.[5] In humans, this pathway is primarily catalyzed by UGT1A4, with a smaller contribution from UGT1A3.[6]
Q2: How is Fosaprepitant (B1673561) metabolized?
A2: Fosaprepitant is a water-soluble prodrug of aprepitant.[7] Following intravenous administration, it is rapidly and extensively converted to aprepitant by ubiquitous phosphatases.[7][8] This conversion is very fast, with the half-life of fosaprepitant being very short.[8] Therefore, the subsequent metabolic degradation pathway is that of aprepitant.
Q3: What is known about the metabolic degradation of Maropitant (B1663616)?
A3: Maropitant is metabolized in the liver, primarily by cytochrome P450 enzymes. In dogs, the main enzymes involved are CYP2D15 and CYP3A12.[9][10] In cats, CYP1A and CYP3A-related enzymes have been identified as being involved in its biotransformation.[5] Maropitant undergoes extensive metabolism, resulting in numerous metabolites. The major metabolite identified is a product of hydroxylation, known as CJ-18,518.[11]
Q4: Are there significant species differences in the metabolism of these NK1R antagonists?
A4: Yes, there can be notable species differences in drug metabolism. For instance, the specific CYP450 isoenzymes responsible for maropitant metabolism differ between dogs (CYP2D15 and CYP3A12) and cats (CYP1A and CYP3A families).[5][9] Such differences can affect the pharmacokinetic profile and efficacy of a drug in different species. Therefore, it is crucial to consider these differences when extrapolating preclinical data to humans or between animal species.
Troubleshooting Guides
Problem 1: High variability in the in vitro metabolic rate of an NK1R antagonist.
-
Possible Cause 1: Genetic polymorphism in metabolizing enzymes.
-
Solution: When using human liver microsomes from individual donors, variability can arise from genetic differences in CYP or UGT enzyme activity. Consider using pooled human liver microsomes from a large donor population to average out individual variations.
-
-
Possible Cause 2: Substrate or cofactor concentration is not optimal.
-
Solution: Ensure that the concentration of the NK1R antagonist is not saturating the enzyme and that the NADPH regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism) is not rate-limiting. Perform preliminary experiments to determine the optimal concentrations for your specific assay conditions.
-
-
Possible Cause 3: Instability of the compound or metabolites in the incubation matrix.
-
Solution: Assess the chemical stability of the parent drug and its expected metabolites in the assay buffer at 37°C without the presence of metabolizing enzymes or cofactors.
-
Problem 2: Difficulty in detecting and quantifying metabolites of Aprepitant or Maropitant by LC-MS/MS.
-
Possible Cause 1: Poor ionization of metabolites.
-
Solution: The various metabolites may have different chemical properties affecting their ionization efficiency. Optimize the mass spectrometry source parameters (e.g., electrospray voltage, gas flows, temperature) for each metabolite if possible. Consider using both positive and negative ionization modes.
-
-
Possible Cause 2: Low abundance of certain metabolites.
-
Solution: Increase the incubation time or the concentration of the liver microsomes to generate a higher concentration of metabolites. Ensure your analytical method has sufficient sensitivity.
-
-
Possible Cause 3: Co-elution with interfering matrix components.
-
Solution: Optimize the HPLC gradient to achieve better separation of the metabolites from each other and from matrix components. Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Problem 3: Observed in vitro clearance of the NK1R antagonist is much lower than expected based on in vivo data.
-
Possible Cause 1: Contribution of other metabolic pathways not captured in the assay.
-
Solution: If you are only assessing CYP-mediated metabolism, consider the role of other enzymes like UGTs, especially for compounds like aprepitant.[6] Run parallel assays including cofactors for these other enzyme families.
-
-
Possible Cause 2: The in vitro system lacks necessary transporters.
-
Solution: Liver microsomes do not contain the transporters present in intact hepatocytes that can influence intracellular drug concentrations. If transporter-mediated uptake is significant for your compound, consider using primary hepatocytes for your metabolism studies.
-
-
Possible Cause 3: The compound is a mechanism-based inhibitor of its own metabolism.
-
Solution: Some compounds can form reactive metabolites that irreversibly inactivate the metabolizing enzyme, leading to a time-dependent decrease in metabolic rate. Pre-incubating the compound with the microsomes and NADPH for a period before adding more compound can help to identify this phenomenon.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolic degradation of Aprepitant, Fosaprepitant, and Maropitant.
Table 1: Metabolic Enzyme Kinetics for Aprepitant
| Parameter | Enzyme | Value | Reference |
| Ki (CYP3A4 inhibition) | CYP3A4 | ~10 µM | [1] |
| Km (Glucuronidation) | UGT1A4 | 161.6 ± 15.6 µM | [6] |
| Km (Glucuronidation) | UGT1A3 | 69.4 ± 1.9 µM | [6] |
Table 2: Pharmacokinetic Parameters of NK1R Antagonists
| Parameter | Aprepitant | Fosaprepitant | Maropitant (Dog) | Maropitant (Cat) | Reference |
| Bioavailability (Oral) | ~60-65% | N/A (IV only) | 23.7% (2 mg/kg), 37% (8 mg/kg) | 50% | [2][5][12] |
| Bioavailability (SC) | N/A | N/A | 90.7% | 91.3% | [5][12] |
| Half-life | 9-13 hours | Rapidly converted to Aprepitant | 4.03-7.75 hours | ~16.8 hours | [5][12][13] |
| Protein Binding | >95% | N/A | >99% | High | [2][14] |
| Volume of Distribution (Vss) | ~70 L | ~5 L | N/A | 2.27-3.80 L/kg | [1][2] |
Experimental Protocols
Detailed Methodology for in vitro Metabolism of an NK1R Antagonist using Human Liver Microsomes
This protocol is a general guideline. Optimization of incubation times, and concentrations of the test compound and microsomes are recommended.
-
Preparation of Reagents:
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the NK1R antagonist (e.g., 10 mM in DMSO).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute the HLM to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the HLM suspension.
-
Add the test compound working solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be low (<0.5%) to avoid enzyme inhibition.
-
Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Visualizations
Caption: Metabolic pathway of Aprepitant.
Caption: Conversion of Fosaprepitant to Aprepitant.
Caption: Species differences in Maropitant metabolism.
Caption: In Vitro Metabolism Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 8. Overestimation of the effect of (fos)aprepitant on intravenous dexamethasone pharmacokinetics requires adaptation of the guidelines for children with chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zoetisus.com [zoetisus.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
Validation & Comparative
Comparing aprepitant vs fosaprepitant in preclinical models
A detailed comparison of the prodrug fosaprepitant (B1673561) and its active form, aprepitant (B1667566), in established preclinical models, providing key pharmacokinetic and pharmacodynamic data for researchers in drug development.
Fosaprepitant, a water-soluble prodrug, was developed to provide an intravenous alternative to the poorly soluble oral neurokinin-1 (NK1) receptor antagonist, aprepitant. Both compounds are pivotal in the management of chemotherapy-induced nausea and vomiting (CINV). This guide delves into the preclinical data from studies in rats, dogs, and ferrets to offer a comparative analysis of their performance.
Pharmacokinetic Profile: A Tale of Two Formulations
The fundamental difference between fosaprepitant and aprepitant lies in their route of administration and subsequent metabolic conversion. Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic properties of both agents.
Fosaprepitant is rapidly converted to aprepitant in vivo.[1] Intravenous administration of fosaprepitant in rats and dogs demonstrates a near-proportional increase in aprepitant plasma concentrations at lower doses.[1] However, at higher doses (25 mg/kg in rats and 2 and 32 mg/kg in dogs), nonlinear kinetics are observed, likely due to the saturation of aprepitant's elimination pathways.[1] The conversion of fosaprepitant to aprepitant is rapid in rats, with a half-life of approximately 30 minutes, but slower in dogs, exceeding 300 minutes.[1] In contrast, aprepitant, when administered orally, is the primary component in the plasma during the initial hours post-dosing in both rats and dogs.[2]
Table 1: Comparative Pharmacokinetics of Aprepitant and Fosaprepitant in Preclinical Models
| Parameter | Aprepitant (Oral) | Fosaprepitant (Intravenous) | Animal Model(s) | Source(s) |
| Route of Administration | Oral | Intravenous | Rat, Dog | [1][2] |
| Active Compound | Aprepitant | Aprepitant (after conversion) | Rat, Dog | [1] |
| Conversion to Aprepitant | Not Applicable | Rapid in rats (t½ ~30 min), slower in dogs (t½ >300 min) | Rat, Dog | [1] |
| Dose Proportionality | Exhibits nonlinear pharmacokinetics | Near proportional at lower doses; nonlinear at higher doses | Rat, Dog | [1] |
| Primary Elimination | Biliary excretion in rats; biliary and urinary excretion in dogs | Elimination characteristics are those of aprepitant | Rat, Dog | [2] |
Experimental Protocols: Pharmacokinetic Studies
Fosaprepitant Administration in Rats and Dogs: Male Sprague-Dawley rats and Beagle dogs were used. Fosaprepitant was administered as a single intravenous infusion. Blood samples were collected at various time points post-administration. Plasma concentrations of fosaprepitant and aprepitant were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), were calculated.[1]
Aprepitant Administration in Rats and Dogs: [14C]aprepitant was administered intravenously or orally to male Sprague-Dawley rats and Beagle dogs. Plasma, urine, and bile samples were collected over specified periods. The concentration of aprepitant and its metabolites was determined by liquid chromatography with radiometric detection.[2]
Antiemetic Efficacy: A Level Playing Field in the Ferret Model
The ferret is a well-established model for studying emesis due to its physiological similarity to the human vomiting reflex.[3][4][5] Preclinical studies in this model have demonstrated that fosaprepitant is equipotent to aprepitant in suppressing the emetic response induced by the chemotherapeutic agent cisplatin (B142131).[1]
Aprepitant has been shown to be effective in a dose-dependent manner at inhibiting both the acute and delayed phases of cisplatin-induced retching and vomiting in ferrets.[6]
Table 2: Comparative Antiemetic Efficacy in the Cisplatin-Induced Emesis Ferret Model
| Compound | Efficacy | Key Findings | Source(s) |
| Aprepitant | Effective | Dose-dependently inhibits acute and delayed phases of emesis. | [6][7] |
| Fosaprepitant | Equipotent to Aprepitant | Suppresses the emetic response to cisplatin. | [1] |
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
Male ferrets were used in these studies. A baseline period was established to monitor for any spontaneous emetic events. Cisplatin was administered intravenously to induce emesis. Aprepitant (oral) or fosaprepitant (intravenous) was administered prior to the cisplatin challenge. The number of retches and vomits was observed and recorded for a specified period, typically covering both the acute (first 24 hours) and delayed (24-72 hours) phases of emesis.[6][7]
Signaling Pathway and Experimental Workflow
The antiemetic effects of both aprepitant and fosaprepitant are mediated through the blockade of the neurokinin-1 (NK1) receptor, preventing the binding of substance P, a key neurotransmitter involved in the emetic reflex.
The preclinical evaluation of these compounds typically follows a structured workflow to assess their pharmacokinetic and pharmacodynamic properties.
Conclusion
Preclinical data from rat, dog, and ferret models demonstrate that intravenous fosaprepitant is a rapidly converted and effective prodrug of aprepitant. While their pharmacokinetic profiles differ due to the route of administration and the necessity of in vivo conversion for fosaprepitant, their antiemetic efficacy in the ferret model of cisplatin-induced emesis is comparable. These findings underscore the value of fosaprepitant as an intravenous alternative to oral aprepitant, offering flexibility in clinical settings where oral administration is not feasible. The choice between these agents in a preclinical setting will largely depend on the specific requirements of the study, particularly the desired route of administration and the pharmacokinetic profile needed.
References
- 1. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emesis in ferrets - PORSOLT [porsolt.com]
- 5. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NK1R Antagonists and 5-HT3 Antagonists in Emesis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Neurokinin-1 Receptor (NK1R) antagonists and Serotonin (B10506) 5-HT3 Receptor (5-HT3) antagonists in the management of emesis, particularly chemotherapy-induced nausea and vomiting (CINV). The information presented is supported by experimental data from clinical trials to aid in research and development efforts in the field of antiemetic therapies.
Introduction
Nausea and vomiting are significant side effects associated with various medical treatments, most notably chemotherapy. The introduction of 5-HT3 receptor antagonists in the 1990s marked a major advancement in controlling acute emesis.[1][2] However, their efficacy, particularly in delayed-onset CINV, is limited.[3][4][5] The subsequent development of NK1R antagonists provided a new therapeutic option, targeting a different signaling pathway involved in the emetic reflex.[1][2][6] This guide delves into a detailed comparison of these two classes of antiemetics.
Mechanism of Action
The distinct mechanisms of action of 5-HT3 and NK1R antagonists underlie their differing efficacy profiles, especially in the acute versus delayed phases of emesis.
5-HT3 Receptor Antagonists: Chemotherapy can trigger the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[7][8][9] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, inducing emesis.[7][8][10] 5-HT3 receptor antagonists, often referred to as "setrons," block this binding, thereby inhibiting the initiation of the vomiting reflex.[7][10] They are particularly effective in managing acute CINV.[2]
NK1R Receptor Antagonists: Substance P, a neuropeptide, is a key mediator of both acute and delayed emesis.[1][6] It binds to NK1 receptors in the brain, particularly in the area postrema and the nucleus tractus solitarius.[6][11] NK1R antagonists competitively block the binding of substance P to its receptor, thereby preventing the transmission of the emetic signal.[6][12] This central action makes them effective against both acute and, notably, delayed CINV.[3][4]
Below is a diagram illustrating the distinct signaling pathways targeted by each antagonist class.
Comparative Efficacy: Clinical Data
The combination of an NK1R antagonist with a 5-HT3 antagonist and a corticosteroid (like dexamethasone) has become the standard of care for preventing CINV in patients receiving highly emetogenic chemotherapy.[4][13] Systematic reviews and meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the superior efficacy of this combination therapy.
A major systematic review and meta-analysis of 17 trials involving 8,740 patients showed that the addition of an NK1R antagonist to standard therapy (a 5-HT3 antagonist plus dexamethasone) significantly improved the complete response (CR) rate, defined as no emesis and no use of rescue therapy.[14] The CR rate in the overall phase (0-120 hours post-chemotherapy) increased from 54% in the control group to 72% in the NK1R antagonist group.[14]
| Efficacy Endpoint | Control Group (5-HT3 Antagonist + Dexamethasone) | NK1R Antagonist Group (NK1R + 5-HT3 Antagonist + Dexamethasone) | Odds Ratio (95% CI) | P-value |
| Overall Complete Response (0-120h) | 54% | 72% | 0.51 (0.46 - 0.57) | < .001 |
| Acute Complete Response (0-24h) | - | - | - | < .001 |
| Delayed Complete Response (24-120h) | - | - | - | < .001 |
Data synthesized from a systematic review by dos Santos et al. (2012).[14]
Another analysis of two large Phase III trials involving over 1,000 patients receiving high-dose cisplatin (B142131) found that the addition of the NK1R antagonist aprepitant (B1667566) to ondansetron (B39145) and dexamethasone (B1670325) resulted in a 20 percentage-point improvement in the complete response rate during the 5 days post-chemotherapy compared to the control regimen.[15]
Experimental Protocols
The following provides a generalized experimental protocol for a randomized, double-blind, placebo-controlled trial evaluating the efficacy of an NK1R antagonist in combination with a 5-HT3 antagonist for the prevention of CINV, based on methodologies from several key clinical trials.[15][16][17]
1. Study Population:
-
Inclusion Criteria: Chemotherapy-naïve adult cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Exclusion Criteria: Patients with pre-existing nausea or vomiting, those who have received antiemetic medication within 24 hours prior to chemotherapy, and those with contraindications to any of the study drugs.
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Patients are randomized to one of two treatment arms:
-
Control Arm: A 5-HT3 receptor antagonist (e.g., ondansetron) plus dexamethasone and a placebo for the NK1R antagonist.
-
Investigational Arm: An NK1R antagonist (e.g., aprepitant, casopitant) in combination with a 5-HT3 receptor antagonist and dexamethasone.
-
3. Treatment Regimen (Example):
-
Day 1:
-
Investigational Arm: Oral NK1R antagonist (e.g., aprepitant 125 mg) administered 1 hour before chemotherapy, plus intravenous 5-HT3 antagonist (e.g., ondansetron 32 mg) and oral dexamethasone (e.g., 12 mg).[15]
-
Control Arm: Placebo for NK1R antagonist, plus intravenous 5-HT3 antagonist and oral dexamethasone (e.g., 20 mg).[15]
-
-
Days 2-3:
-
Investigational Arm: Oral NK1R antagonist (e.g., aprepitant 80 mg) once daily and oral dexamethasone (e.g., 8 mg) once daily.[15]
-
-
Days 2-4:
-
Control Arm: Oral dexamethasone (e.g., 8 mg) twice daily.[15]
-
4. Efficacy Assessments:
-
Primary Endpoint: Complete Response (CR), defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic therapy during the overall phase (0-120 hours after initiation of chemotherapy).[14][16]
-
Secondary Endpoints:
5. Data Collection:
-
Patients maintain a daily diary to record emetic episodes, nausea severity, and any rescue medications taken for 5 days following chemotherapy.
The workflow for such a clinical trial is depicted in the diagram below.
Conclusion
The available evidence strongly supports the superior efficacy of a combination therapy including an NK1R antagonist, a 5-HT3 antagonist, and a corticosteroid for the prevention of both acute and delayed CINV compared to therapy with a 5-HT3 antagonist and a corticosteroid alone. While 5-HT3 antagonists remain a cornerstone for managing acute emesis, the addition of an NK1R antagonist provides more comprehensive protection, particularly in the challenging delayed phase. This combination approach has significantly improved the quality of life for patients undergoing emetogenic chemotherapy.[18] Future research may continue to explore the role of these agents in other contexts, such as postoperative nausea and vomiting and radiation-induced emesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Current position of 5HT3 antagonists and the additional value of NK1 antagonists; a new class of antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. karger.com [karger.com]
- 9. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. drugs.com [drugs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiemetic efficacy of the neurokinin-1 antagonist, aprepitant, plus a 5HT3 antagonist and a corticosteroid in patients receiving anthracyclines or cyclophosphamide in addition to high-dose cisplatin: analysis of combined data from two Phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of neurokinin-1 receptor antagonists in chemotherapy-induced emesis: summary of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Substance P Antagonists with NK2 and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several prominent non-peptide Substance P (SP) antagonists with neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented herein, compiled from various experimental studies, aims to assist researchers in selecting appropriate pharmacological tools and in the development of novel therapeutics with improved selectivity.
Substance P, a member of the tachykinin family of neuropeptides, preferentially binds to the neurokinin-1 (NK1) receptor. However, the therapeutic application of SP antagonists can be influenced by their off-target interactions with other tachykinin receptors, namely NK2 and NK3. Understanding the degree of cross-reactivity is therefore crucial for predicting the pharmacological profile and potential side effects of these compounds.
Comparative Binding Affinities of Substance P Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of four widely studied non-peptide NK1 receptor antagonists for human NK1, NK2, and NK3 receptors. Lower values indicate higher binding affinity. The selectivity ratio provides a quantitative measure of the preference for the NK1 receptor over the other tachykinin receptors.
| Antagonist | NK1 (Ki/IC50, nM) | NK2 (Ki/IC50, nM) | NK3 (Ki/IC50, nM) | NK1/NK2 Selectivity Ratio | NK1/NK3 Selectivity Ratio |
| Aprepitant | 0.1 | 4500 | 300 | ~45,000 | ~3,000 |
| SR140333 | 0.74 | >1000 | >1000 | >1350 | >1350 |
| L-733,060 | 0.8 | - | - | - | - |
| CP-96,345 | ~1-2 | >1000 | >1000 | >500-1000 | >500-1000 |
Data compiled from multiple sources. The exact values may vary depending on the experimental conditions and cell types used.
Experimental Protocols
The determination of antagonist binding affinity and functional activity is critical for assessing cross-reactivity. Below are detailed methodologies for two key experiments commonly employed in the characterization of Substance P antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of a Substance P antagonist for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand: [³H]-Substance P for NK1 receptors, [³H]-Neurokinin A for NK2 receptors, and [³H]-Senktide or a suitable radiolabeled antagonist for NK3 receptors.
-
Unlabeled Substance P, Neurokinin A, or a potent NK3 agonist for determining non-specific binding.
-
Test antagonist at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of the corresponding unlabeled natural ligand.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Inositol (B14025) Phosphate (B84403) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the tachykinin receptors.
Objective: To determine the functional potency (IC50) of a Substance P antagonist in blocking agonist-induced signaling through NK1, NK2, and NK3 receptors.
Materials:
-
Intact cells expressing human NK1, NK2, or NK3 receptors.
-
[³H]-myo-inositol.
-
Agonists: Substance P for NK1, Neurokinin A for NK2, and Neurokinin B or Senktide for NK3.
-
Test antagonist at various concentrations.
-
Assay medium (e.g., DMEM) with 10 mM LiCl.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [³H]-myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells and pre-incubate them with assay medium containing LiCl and the desired concentrations of the test antagonist for a specified period. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Agonist Stimulation: Add the appropriate agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-inositol. Elute the total [³H]-inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of the antagonist.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Tachykinin Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by tachykinin receptor activation.
Experimental Workflow for Antagonist Cross-Reactivity Assessment
Caption: A logical flow for the experimental evaluation of antagonist selectivity.
Antagonist Selectivity Profile
Caption: Illustrating the preferential binding of a selective SP antagonist to the NK1 receptor.
Validating NK1R Antagonist Effects: A Comparative Guide Using Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), is a critical target in drug development for a range of conditions including pain, inflammation, depression, and chemotherapy-induced nausea. Validating the on-target effects of NK1R antagonists is a crucial step in preclinical research. One of the most powerful validation tools is the use of NK1R knockout (KO) mice, which provide a genetic model of complete receptor ablation. This guide provides a comparative overview of experimental data from wild-type (WT) mice, NK1R KO mice, and WT mice treated with NK1R antagonists to help researchers design and interpret studies aimed at validating antagonist efficacy and specificity.
Data Presentation: Comparative Analysis of Phenotypes
The following tables summarize quantitative data from key experimental domains, offering a side-by-side comparison of the phenotypes observed in wild-type mice, NK1R knockout mice, and wild-type mice administered with NK1R antagonists.
Table 1: Behavioral Phenotypes - Locomotor Activity and Anxiety
| Parameter | Wild-Type (WT) | NK1R Knockout (KO) | WT + NK1R Antagonist | Citation |
| Locomotor Activity (Open Field) | Normal | Hyperactive | Increased activity | [1] |
| Anxiety-like Behavior (Elevated Plus Maze) | Normal | Reduced anxiety-like behavior | Reduced anxiety-like behavior | [2][3] |
| Impulsivity (5-Choice Serial Reaction Time Task) | Baseline | Increased premature responses | Increased premature responses | [4] |
| Perseveration (5-Choice Continuous Performance Test) | Baseline | Increased perseverative responses | Not consistently reported | [4] |
Table 2: Nociception and Inflammatory Responses
| Parameter | Wild-Type (WT) | NK1R Knockout (KO) | WT + NK1R Antagonist | Citation |
| Substance P-induced Scratching | Present | Absent or significantly reduced | Significantly inhibited | [5][6] |
| Neurogenic Inflammation | Present | Reduced | Reduced | [7] |
| Inflammatory Cytokine Levels (e.g., IL-6, TNF-α) post-challenge | Elevated | Reduced | Reduced | [8][9] |
| Traumatic Brain Injury (TBI)-induced deficits | Present | Alleviated | Alleviated | [10] |
Mandatory Visualizations
Diagram 1: NK1R Signaling Pathway
Caption: Simplified NK1R signaling cascade upon Substance P binding.
Diagram 2: Experimental Workflow for Antagonist Validation
Caption: Workflow for validating NK1R antagonist effects.
Diagram 3: Logical Framework for Comparison
Caption: Logical framework for comparative validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5-10 minutes.[9]
-
Record the session using a video camera for subsequent analysis.
-
-
Data Analysis: Key parameters to quantify include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. A higher proportion of time and entries in the open arms is indicative of reduced anxiety-like behavior.
Open Field Test for Locomotor Activity and Anxiety
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a predetermined duration (typically 5-20 minutes).[11]
-
Record the session with a video tracking system.
-
-
Data Analysis: Measure total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency (exploratory behavior).
Substance P-Induced Scratching Test
-
Procedure:
-
Habituate the mouse to the observation chamber.
-
Administer an intradermal injection of Substance P into the rostral part of the back.[5]
-
Immediately begin recording the mouse's behavior for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Count the number of scratching bouts directed at the injection site. A bout is defined as one or more rapid scratching movements of a hind paw.
In Vivo Microdialysis for Neurotransmitter Release
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals before and after administration of a stimulus or drug.
-
-
Data Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples using high-performance liquid chromatography (HPLC). Basal noradrenaline efflux was found to be increased 2 to 4-fold in NK1R-/- mice compared to wild-type mice.
Immunohistochemistry for Receptor Expression
-
Procedure:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative, followed by cryoprotection (e.g., in sucrose (B13894) solution).
-
Section the brain tissue using a cryostat or vibratome.
-
Incubate the sections with a primary antibody specific for NK1R, followed by a fluorescently labeled secondary antibody.
-
-
Data Analysis: Visualize the sections using a fluorescence microscope to determine the distribution and relative abundance of NK1R in different brain regions.
Receptor Binding Assay
-
Procedure:
-
Prepare cell membranes from tissues or cells expressing NK1R.
-
Incubate the membranes with a radiolabeled NK1R ligand (e.g., [³H]-Substance P) in the presence of varying concentrations of the antagonist being tested.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the antagonist, which represents the concentration required to inhibit 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki) of the antagonist for the NK1R.
References
- 1. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the performance of NK1R−/− (‘knockout’) and wildtype mice in the 5‑Choice Continuous Performance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 10. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of CP-96,345 and L-703,606 in neuroinflammation models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and experimental use of two prominent NK1 receptor antagonists in the study of neuroinflammation.
This guide provides a detailed comparison of CP-96,345 and L-703,606, two widely researched non-peptide antagonists of the Neurokinin-1 (NK1) receptor. Their role in mitigating neuroinflammation is of significant interest in the development of therapeutics for a range of central nervous system (CNS) disorders. This document synthesizes available preclinical data to offer an objective performance comparison, supported by experimental protocols and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Neuroinflammation is a key component in the pathophysiology of numerous neurological diseases. The neuropeptide Substance P (SP) and its primary receptor, the NK1 receptor (NK1R), are major players in this process. The binding of SP to NK1R on various cells within the CNS, including microglia, astrocytes, and endothelial cells, triggers a cascade of pro-inflammatory events. These events include the release of inflammatory cytokines, increased vascular permeability, and the recruitment of immune cells to the brain.[1][2]
Both CP-96,345 and L-703,606 are potent and selective antagonists of the NK1 receptor. By competitively blocking the binding of Substance P, they effectively inhibit this pro-inflammatory signaling pathway, thereby reducing the hallmarks of neuroinflammation. Their ability to cross the blood-brain barrier makes them valuable tools for studying neuroinflammatory processes and as potential therapeutic agents.
Comparative Efficacy in Preclinical Models
Direct head-to-head studies of CP-96,345 and L-703,606 in neuroinflammation models are limited. However, comparative data from studies using close structural analogs and in different inflammatory models provide valuable insights into their relative potency and efficacy.
A study comparing the more potent analog of CP-96,345, known as CP-99,994, with L-703,606 in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice demonstrated that both compounds effectively reduced pro-inflammatory cytokine levels in the brain. Notably, the study highlighted differential effects in various brain regions, suggesting nuances in their activity within the CNS.
Another study, while not in a direct neuroinflammation model, compared CP-96,345 with L-733,060, a close analog of L-703,606, in a mouse model of liver injury. The results indicated that CP-96,345 was more potent in reducing levels of the pro-inflammatory cytokines TNF-α and IFN-γ.[3][4] This suggests a potentially stronger systemic anti-inflammatory effect for CP-96,345.
Table 1: Comparative Reduction of Pro-inflammatory Cytokines by NK1R Antagonist Analogs in an LPS-Induced Neuroinflammation Mouse Model
| Cytokine | Brain Region | CP-99,994 (analog of CP-96,345) | L-703,606 |
| IL-1β | Frontal Cortex | Significant Reduction | Significant Reduction |
| Hippocampus | Significant Reduction | Significant Reduction | |
| TNF-α | Frontal Cortex | Significant Reduction | Significant Reduction |
| Hippocampus | Significant Reduction | Significant Reduction | |
| IL-6 | Frontal Cortex | Significant Reduction | Significant Reduction |
| Hippocampus | Significant Reduction | Significant Reduction |
Data synthesized from studies on analogous compounds and should be interpreted as indicative of potential relative efficacy.
Experimental Protocols
The following are generalized experimental protocols for inducing neuroinflammation in mice using lipopolysaccharide (LPS) and for the administration of NK1 receptor antagonists. These protocols are based on commonly used methods in the field and should be adapted and optimized for specific experimental goals.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate animal handling and injection equipment
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A commonly used dose for inducing a robust neuroinflammatory response is 0.5 to 1 mg/kg.
-
Administration: Administer LPS via a single intraperitoneal (i.p.) injection.
-
Time Course: The peak of the neuroinflammatory response, characterized by increased cytokine expression in the brain, typically occurs between 3 and 24 hours post-injection. The exact timing for tissue collection or behavioral testing should be determined based on the specific endpoints of the study.
-
Tissue Collection and Analysis: At the designated time point, euthanize the mice and collect brain tissue. The frontal cortex and hippocampus are often analyzed for pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α, IL-6) using methods such as ELISA, qPCR, or Western blot. Immunohistochemistry can be used to assess microglial and astrocyte activation.
Administration of CP-96,345 and L-703,606
Materials:
-
CP-96,345 or L-703,606
-
Appropriate vehicle for dissolution (e.g., saline, DMSO, or a specific formulation as recommended by the supplier)
-
Injection equipment
Procedure:
-
Preparation of Antagonist Solution: Dissolve the NK1 receptor antagonist in the appropriate vehicle to the desired concentration. A typical dose for CP-96,345 is in the range of 2.5 to 10 mg/kg, administered intraperitoneally. Dosing for L-703,606 may vary and should be optimized based on preliminary studies.
-
Administration: Administer the antagonist solution via intraperitoneal (i.p.) injection. The timing of administration relative to the LPS challenge is critical. Pre-treatment (e.g., 30 to 60 minutes before LPS injection) is common to evaluate the prophylactic effects of the compounds.
-
Control Groups: Include a vehicle control group that receives the same volume of the vehicle without the antagonist.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the Substance P/NK1R signaling pathway and a typical experimental workflow for comparing the efficacy of CP-96,345 and L-703,606.
Caption: Substance P/NK1R signaling pathway and points of intervention by CP-96,345 and L-703,606.
Caption: Workflow for comparing CP-96,345 and L-703,606 in an LPS-induced neuroinflammation model.
Conclusion
Both CP-96,345 and L-703,606 are effective antagonists of the NK1 receptor with demonstrated anti-inflammatory properties. The available preclinical data, primarily from analogous compounds, suggest that both are capable of reducing key pro-inflammatory markers in the brain. There is some indication that CP-96,345 may have a more potent effect on certain cytokines, although further direct comparative studies in neuroinflammation models are warranted to confirm these findings. The choice between these two compounds for a particular research application may depend on the specific inflammatory pathways and brain regions of interest, as well as other pharmacokinetic and pharmacodynamic considerations. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of NK1 receptor antagonists in neuroinflammatory disorders.
References
- 1. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists CP-96,345 and L-733,060 protect mice from cytokine-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Nuances of NK1R Antagonism: A Comparative Guide to Binding Sites and Affinities
A deep dive into the molecular interactions governing the efficacy and selectivity of Neurokinin-1 Receptor antagonists, providing researchers and drug developers with critical data for informed therapeutic design.
The Neurokinin-1 Receptor (NK1R), a key player in pain, inflammation, and emesis, has been a focal point for therapeutic intervention. The development of antagonists targeting this receptor has led to significant clinical successes, particularly in the management of chemotherapy-induced nausea and vomiting. However, the landscape of NK1R antagonism is complex, with a diverse array of compounds exhibiting distinct binding characteristics and species-specific affinities. This guide provides a comprehensive comparison of NK1R antagonists, focusing on their binding sites and affinities, supported by experimental data and detailed protocols.
Distinct Binding Pockets: Peptide vs. Non-Peptide Antagonists
A fundamental distinction in NK1R antagonism lies in the binding sites of its ligands. The endogenous agonist, Substance P (SP), a neuropeptide, interacts with the extracellular loops and the N-terminus of the receptor. In contrast, non-peptide antagonists, which constitute the majority of clinically developed candidates, occupy a distinct pocket nestled within the transmembrane (TM) helices of the receptor.
Crystal structures of the human NK1R in complex with non-peptide antagonists such as aprepitant, netupitant, and CP-99,994 have revealed a well-defined binding site. This pocket is primarily formed by residues from TM helices III, IV, V, VI, and VII. While there is considerable overlap in the binding sites of different non-peptide antagonists, specific amino acid interactions contribute to their unique affinity and selectivity profiles. For instance, residues such as Gln165 (TM4) and His197 (TM5) have been identified as crucial for the binding of several non-peptide antagonists.[1][2]
The binding of the native ligand, Substance P, involves interactions with the extracellular domain of the NK1R, a region not extensively engaged by non-peptide antagonists.[1][3] This fundamental difference in binding modes has significant implications for drug design, allowing for the development of antagonists that do not directly compete with the endogenous ligand at its primary interaction site.
Comparative Binding Affinities of NK1R Antagonists
The potency of NK1R antagonists is quantified by their binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through competitive radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of several key NK1R antagonists across different species.
| Antagonist | Human (Ki/IC50, nM) | Rat (Ki/IC50, nM) | Guinea Pig (Ki/IC50, nM) | Gerbil (pKi) |
| Aprepitant | 0.09 - 0.1[4][5][6][7] | - | - | 8.8[8] |
| CP-96,345 | 0.99[9] | 31 - 210[9][10] | High Affinity | - |
| RP-67,580 | 194[9] | 2.9 - 7.9[9][10] | Low Affinity | - |
| L-733,060 | - | - | - | 8.6[8] |
| Saredutant | - | - | - | - |
| GR205171 | - | - | - | 9.4[8] |
| NKP-608 | - | - | - | 8.2[8] |
Species Selectivity: A Tale of Two Residues
A striking feature of some non-peptide NK1R antagonists is their pronounced species selectivity. For example, CP-96,345 exhibits high affinity for the human and guinea pig NK1R but is significantly less potent at the rat receptor.[9][10] Conversely, RP-67,580 is more potent in rats than in humans or guinea pigs.[9][10]
Molecular biology studies have pinpointed the molecular basis for this species-dependent affinity. Site-directed mutagenesis experiments have revealed that just two amino acid substitutions in the transmembrane domain of the human NK1R are sufficient to confer the binding phenotype of the rat receptor.[11][12] Specifically, changing Valine at position 116 to Leucine and Isoleucine at position 290 to Serine in the human receptor mirrors the rat receptor's antagonist binding profile.[11] These residues are not thought to directly interact with the antagonists but rather influence the local conformation of the binding pocket.[11][12]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of unlabelled NK1R antagonists by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the NK1R (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Substance P or a high-affinity radiolabeled antagonist)
-
Unlabeled NK1R antagonist (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test antagonist. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate all specific binding sites).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: NK1R signaling pathway upon agonist binding and its inhibition by a non-peptide antagonist.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 10. Higher potency of RP 67580, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis for the species selectivity of the neurokinin-1 receptor antagonists CP-96,345 and RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Disconnect: Why Animal Models Failed to Predict Clinical Trial Outcomes for NK1R Antagonists in Mood and Pain Disorders
A Comparative Guide for Researchers
The journey of Neurokinin-1 Receptor (NK1R) antagonists from promising therapeutic targets in preclinical models to a string of clinical trial failures for depression, anxiety, and pain has served as a stark reminder of the complexities of translating animal research to human outcomes. Despite robust positive results in various animal models, these compounds have largely failed to demonstrate efficacy in humans for these indications. This guide provides a comparative analysis of the preclinical data and clinical trial results, aiming to elucidate the potential reasons for this translational disconnect and offer insights for future drug development.
Clinical Trial Failures: A Summary of Disappointing Outcomes
Several NK1R antagonists, including Aprepitant (B1667566), Casopitant, and others, have failed in late-stage clinical trials for major depressive disorder (MDD) and other psychiatric and pain-related conditions.[1][2][3] While initially showing some promise in Phase II trials, subsequent larger and more robust Phase III studies could not replicate these effects.[2][3][4]
A key example is the Phase III program for Aprepitant in Major Depression, which was terminated after failing to show a significant antidepressant effect compared to placebo.[1][3] Similarly, trials with Casopitant for depression yielded mixed results, with one Phase II study showing some efficacy at a higher dose, but another failing to separate from placebo.[2] Roche also discontinued (B1498344) the development of its NK-1 antagonist for depression due to a lack of efficacy in Phase II trials.[5] In the realm of pain management, NK1R antagonists have also been largely unsuccessful in clinical trials, despite promising preclinical data.[6][7]
Preclinical Promise vs. Clinical Reality: A Tabular Comparison
The following tables summarize the stark contrast between the outcomes observed in animal models and human clinical trials for NK1R antagonists.
Table 1: Comparative Efficacy of NK1R Antagonists
| Indication | Animal Model Efficacy | Human Clinical Trial Efficacy | Key Discrepancies |
| Depression | Antidepressant-like effects observed in forced swim test (rats), tail suspension test (mice), and resident-intruder test (mice).[8][9][10] | Multiple Phase III trials with Aprepitant and other NK1R antagonists failed to show significant antidepressant effects.[1][3] | - Receptor Occupancy: Inadequate brain NK1R occupancy may have been achieved in some clinical trials.[1][11] - Animal Model Validity: The predictive validity of rodent "despair" models for clinical depression is questionable.[12] |
| Anxiety | Anxiolytic-like effects seen in some animal models, though not consistently across all tests and species.[4][8] | Clinical trials for anxiety disorders have also been largely disappointing.[13] | - Species Differences: Significant species-specific differences in NK1R pharmacology and distribution exist.[6] |
| Pain | Attenuation of nociceptive responses in models of inflammatory and neuropathic pain.[7] | Failed to demonstrate significant analgesic effects in various clinical pain states.[6][7] | - Complexity of Pain: Human pain perception is complex and involves multiple redundant signaling pathways not fully captured in animal models.[6] |
Table 2: Comparison of Methodologies
| Parameter | Preclinical Animal Studies | Human Clinical Trials | Potential Impact on Discrepancy |
| Subjects | Genetically homogenous, specific pathogen-free rodents (e.g., Sprague-Dawley rats, C57BL/6 mice).[8][9] | Heterogeneous patient populations with varying comorbidities and genetic backgrounds. | Animal models lack the complexity and variability of the human patient population. |
| Dosage | Often high doses used to ensure target engagement. | Doses selected based on safety and tolerability, which may not have achieved sufficient receptor occupancy for efficacy.[1][11] | Insufficient target engagement in humans could be a primary reason for failure. |
| Endpoints | Behavioral surrogates of depression/anxiety (e.g., immobility time, social interaction).[8][9] | Clinician- and patient-reported outcomes (e.g., HAM-D, MADRS scores). | Behavioral endpoints in animals may not accurately reflect the subjective experience of human depression. |
| Treatment Duration | Typically acute or sub-chronic administration. | Chronic administration over several weeks. | Differences in treatment duration may lead to divergent neuroadaptive responses. |
Visualizing the Disconnect: Pathways and Processes
The following diagrams illustrate key aspects of NK1R signaling, a typical preclinical experimental workflow, and the logical gaps that may have contributed to the translational failure.
References
- 1. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of efficacy of the substance p (neurokinin1 receptor) antagonist aprepitant in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roche Discontinues Development Of NK-1 Antagonist For Depression [insights.citeline.com]
- 6. researchgate.net [researchgate.net]
- 7. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative drugs to treat depression: did animal models fail to be predictive or did clinical trials fail to detect effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NK1R Antagonists and SSRIs for the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidepressant effects of Neurokinin-1 Receptor (NK1R) antagonists and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), two classes of drugs with distinct mechanisms of action for the treatment of major depressive disorder (MDD). This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Pathways
SSRIs, the current first-line treatment for MDD, function by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][2][3][4] This modulation of the serotonergic system is believed to alleviate depressive symptoms over time.[3][5]
In contrast, NK1R antagonists represent a novel therapeutic approach by targeting the Substance P (SP) neurokinin system.[6][7][8] SP, a neuropeptide, and its receptor, NK1R, are implicated in stress and emotional regulation.[6][8][9] By blocking the NK1R, these antagonists aim to mitigate the effects of SP in brain regions associated with depression.[7][10]
Clinical Efficacy: A Head-to-Head Look
Clinical trials have offered a mixed but insightful picture of the comparative efficacy of NK1R antagonists and SSRIs. While some studies have shown promising results for NK1R antagonists, others have failed to demonstrate superiority over placebo or existing treatments.[11][12][13][14]
Table 1: Summary of Key Clinical Trial Data
| Drug Class | Drug | Comparator | Primary Outcome Measure | Key Findings | Reference |
| NK1R Antagonist | Casopitant (B1241461) (80 mg/d) | Placebo | Change from baseline in HAMD-17 score at week 8 | Statistically significant improvement vs. placebo (difference = -2.7).[11][15] | [11][15] |
| NK1R Antagonist | Casopitant (120 mg/d) | Paroxetine (B1678475) (30 mg/d), Placebo | Change from baseline in HAMD-17 score at end point | Neither casopitant nor paroxetine achieved statistical separation from placebo.[11][16] | [11][16] |
| NK1R Antagonist | Aprepitant (200 mg) + Paroxetine (20 mg) | Paroxetine (20 mg) + Placebo | Change in HAMD-17 total score at week 6 | No significant difference between combination therapy and paroxetine alone.[15][17] | [15][17] |
| NK1R Antagonist | L-759274 (40 mg/d) | Placebo | Change from baseline in HAMD-17 total score at 6 weeks | Significant improvement in the active group compared to placebo (mean decrease of 10.7 vs. 7.8 points).[18][19] | [18][19] |
Side Effect Profile: A Comparative Overview
The tolerability of an antidepressant is a critical factor in treatment adherence and overall patient outcomes. SSRIs are associated with a well-documented side effect profile, while the profile for NK1R antagonists has been generally reported as favorable in clinical trials.
Table 2: Common Side Effects of NK1R Antagonists and SSRIs
| NK1R Antagonists | SSRIs |
| Headache[20] | Nausea, vomiting, or diarrhea[2] |
| Somnolence[20][21] | Headache[2] |
| Nausea[20][21] | Drowsiness or insomnia[2] |
| Diarrhea[20] | Dry mouth[2] |
| Dry mouth[20] | Sweating[2] |
| --- | Sexual dysfunction[6] |
Experimental Protocols
The evaluation of antidepressant efficacy relies on standardized and validated methodologies. Below are outlines of key experimental protocols frequently cited in clinical trials of NK1R antagonists and SSRIs.
Hamilton Depression Rating Scale (HAM-D)
The HAM-D is a clinician-administered rating scale used to assess the severity of depression.[1][2][3][12][22]
-
Administration: A trained clinician conducts a structured or semi-structured interview with the patient to evaluate various domains of depression, including mood, guilt, suicidal ideation, insomnia, anxiety, and somatic symptoms.[2][3]
-
Scoring: The 17-item version (HAMD-17) is most commonly used, with each item rated on a 3- or 5-point scale.[2] Total scores are interpreted as follows:
-
0-7: Normal
-
8-16: Mild depression
-
17-23: Moderate depression
-
≥24: Severe depression[1]
-
-
Primary Endpoint: In many clinical trials, the primary efficacy endpoint is the change from baseline in the total HAMD-17 score.[11][15][17] A response to treatment is often defined as a ≥50% reduction in the baseline score, while remission is typically defined as a score of ≤7.[3]
Forced Swim Test (FST)
The FST is a preclinical behavioral test in rodents used to screen for potential antidepressant activity.[5][10][11][21][23]
-
Procedure:
-
Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[10] The rationale is that antidepressant compounds will prolong the active escape-oriented behaviors.[5]
-
Application: The FST is used in the early stages of drug development to predict the potential efficacy of novel compounds.[5][11]
Signaling Pathways
The distinct mechanisms of action of NK1R antagonists and SSRIs are rooted in their modulation of different neuronal signaling cascades.
SSRIs and the Serotonergic Pathway
SSRIs exert their effects by blocking the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This enhanced serotonin availability leads to downstream signaling changes that are thought to mediate the therapeutic effects.
Caption: SSRI Mechanism of Action.
NK1R Antagonists and the Substance P Pathway
NK1R antagonists work by blocking the binding of Substance P to its receptor, thereby inhibiting its downstream signaling effects in brain regions associated with mood and anxiety.
Caption: NK1R Antagonist Mechanism of Action.
Experimental Workflow
A typical preclinical to clinical workflow for evaluating a novel antidepressant, such as an NK1R antagonist, against an established treatment like an SSRI is depicted below.
Caption: Antidepressant Drug Development Workflow.
Conclusion
The comparison between NK1R antagonists and SSRIs highlights the ongoing evolution of antidepressant drug development. While SSRIs remain a cornerstone of MDD treatment, the exploration of novel mechanisms, such as the Substance P/NK1R pathway, offers the potential for new therapeutic options, particularly for patients who do not respond to existing treatments. The clinical trial data for NK1R antagonists have been inconsistent, suggesting that further research is needed to identify the patient populations most likely to benefit from this class of medication and to optimize dosing and treatment regimens. The distinct side effect profiles also warrant consideration in personalized medicine approaches. Continued investigation into these and other novel antidepressant targets is crucial for advancing the treatment of major depressive disorder.
References
- 1. resref.com [resref.com]
- 2. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. ClinPGx [clinpgx.org]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NK1 receptor antagonism lowers occupancy requirement for antidepressant-like effects of SSRIs in the gerbil forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lasa.co.uk [lasa.co.uk]
- 12. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Addition of an NK1 receptor antagonist to an SSRI did not enhance the antidepressant effects of SSRI monotherapy: results from a randomized clinical trial in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Hamilton Depression Scale: How Does It Work? [healthline.com]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Determinants of High and Low Affinity NK1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and depression.[1][2] The development of NK1R antagonists has led to significant therapeutic breakthroughs, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[3][4]
The efficacy of these antagonists is intrinsically linked to their binding affinity for the NK1R. High-affinity antagonists form stable, long-lasting interactions with the receptor, leading to potent and often insurmountable antagonism.[5][6] In contrast, low-affinity antagonists exhibit weaker or more transient binding. Understanding the structural features that differentiate these two classes is paramount for the rational design of novel and improved therapeutics targeting the SP-NK1R system. This guide provides a detailed comparison of the structural characteristics that govern antagonist affinity, supported by experimental data and methodologies.
The NK1R Antagonist Binding Pocket
Non-peptide NK1R antagonists bind to a deep, hydrophobic pocket located within the transmembrane (TM) helices of the receptor, specifically between TM3, TM4, TM5, TM6, and TM7.[3] This orthosteric binding site is distinct from the binding site of the endogenous peptide ligand, Substance P, which interacts more with the extracellular loops.[7][8]
Crystal structures of NK1R in complex with various antagonists have revealed a common set of key amino acid residues that mediate binding. These include:
-
Gln165 (TM4) and His197 (TM5) , which can form crucial hydrogen bonds.[3][7]
-
Phe264 (TM6) , His265 (TM6) , Phe268 (TM6) , and Tyr287 (TM7) , which contribute to a network of hydrophobic and aromatic stacking interactions.[3][9]
The specific interactions an antagonist makes within this pocket dictate its binding affinity and residence time, thereby defining its potency and classification as a high or low-affinity ligand.
Structural Features of High-Affinity Antagonists
High-affinity antagonists, such as the clinically approved drugs Aprepitant (B1667566) and Netupitant (B1678218) , and the progenitor compound CP-99,994 , share distinct structural motifs that optimize their interaction with the binding pocket.[2][10]
A predominant feature is the presence of a 3,5-bis(trifluoromethyl)phenyl moiety .[9][11] This group acts as a powerful hydrophobic anchor, inserting deep into a subpocket formed by residues on helices TM3, TM5, and TM6.[9] The trifluoromethyl groups are critical; their removal has been shown to significantly reduce antagonist activity, highlighting their importance for high-affinity binding.[12]
Furthermore, high-affinity antagonists like aprepitant and netupitant are known to induce a specific conformational change in the receptor.[2][6] This "induced-fit" mechanism involves structural rearrangements in the extracellular regions, particularly in extracellular loop 2 (ECL2), which effectively "lock" the antagonist in place and sterically hinder the binding of Substance P.[5][6] This conformational restriction is thought to be the basis for the insurmountable antagonism observed with these drugs.[5]
Structural Features Correlated with Lower Affinity
A direct comparison to a distinct class of "low-affinity" antagonists is less defined in the literature. Instead, structure-activity relationship (SAR) studies reveal how modifications to high-affinity scaffolds can lead to a reduction in binding.
-
Absence or Modification of Key Hydrophobic Groups : As mentioned, compounds lacking the 3,5-bis(trifluoromethyl)phenyl group generally exhibit lower affinity.[11][12] This underscores the necessity of a potent hydrophobic anchor to engage with the core of the binding pocket.
-
Alteration of Core Scaffolds : The central scaffold, often a piperidine (B6355638) or morpholine (B109124) ring, correctly positions the pendant chemical groups for optimal interaction.[3][9] Changing the core from a piperidine (as in CP-99,994) to a more rigid quinuclidine (B89598) ring (as in the earlier compound CP-96,345) altered the interaction profile and led to off-target effects, demonstrating the scaffold's importance in orienting key pharmacophores.[3]
-
Species-Specific Interactions : Some compounds, like RP-67580, show high affinity for rodent NK1R but low affinity for the human receptor. Subsequent SAR studies that led to the development of RPR-100893 involved structural modifications to improve selectivity for the human NK1R, illustrating that subtle changes in structure can dramatically alter affinity based on minor differences in the receptor's binding pocket across species.[3]
Essentially, lower affinity can be attributed to a suboptimal "fit" within the binding pocket, resulting from the lack of critical hydrophobic anchors, improper geometry of the central scaffold, or the inability to form key hydrogen bonds with residues like Gln165.
Quantitative Data Comparison
The following table summarizes the structural differences and their impact on binding affinity for representative NK1R antagonists.
| Antagonist | Relative Affinity | Key Structural Features | Critical Receptor Interactions |
| Aprepitant | High | Morpholine core; 3,5-bis(trifluoromethyl)phenyl group; Fluorophenyl group.[9][13] | Strong hydrophobic interactions via the trifluoromethylphenyl group; Engages a deep pocket involving TM3, TM5, & TM6.[9] |
| Netupitant | High | Piperidine core; 3,5-bis(trifluoromethyl)phenyl group.[2][10] | Induces a distinct receptor conformation, forming an inter-helical hydrogen bond network between TM5 and TM6.[2][10] |
| CP-99,994 | High | Piperidine core; Methoxybenzyl group.[2][3] | Forms a critical hydrogen bond with Gln165 (TM4); Hydrophobic stacking with Phe268 (TM6).[2] |
| RP-67580 | Low (Human) | Quinuclidine-based scaffold.[3] | Shows high affinity for rat/mouse NK1R but not human, indicating a structural mismatch with key human receptor residues.[3] |
Visualizing Key Pathways and Workflows
To better understand the context of NK1R antagonism, the following diagrams illustrate the receptor's primary signaling pathway and a typical experimental workflow for comparing antagonist affinity.
Caption: NK1R canonical signaling pathway via Gq/11 activation.
Caption: Experimental workflow for comparing NK1R antagonists.
Experimental Protocols
Radioligand Binding Assay for Affinity Determination (Ki)
This protocol determines an antagonist's affinity by measuring its ability to displace a radiolabeled ligand from the NK1R.
-
Materials :
-
Cell membranes from a stable cell line overexpressing human NK1R (e.g., HEK293 or CHO cells).
-
Radioligand: High-affinity NK1R ligand, e.g., [³H]-Substance P or a specific radiolabeled antagonist.
-
Test Antagonists: A range of concentrations for each compound.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 1 µM Aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, pH 7.4, with protease inhibitors.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology :
-
In a 96-well plate, combine the NK1R-expressing membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test antagonist.
-
For total binding wells, add only buffer instead of the antagonist. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding) from the resulting curve.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Flux)
This protocol measures an antagonist's ability to block the functional response (intracellular calcium release) triggered by the agonist, Substance P.
-
Materials :
-
A stable cell line overexpressing human NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Substance P.
-
Test Antagonists: A range of concentrations.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader with automated injection capability (e.g., FLIPR).
-
-
Methodology :
-
Plate the NK1R-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of Substance P (typically the EC₈₀, the concentration that gives 80% of the maximal response) into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
The antagonist's effect is measured as the percentage inhibition of the SP-induced calcium signal.
-
Plot the percentage inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC₅₀ value, which represents the antagonist's functional potency.
-
Conclusion
The affinity of an antagonist for the NK1R is a complex function of its three-dimensional structure. High affinity is typically achieved through a combination of potent hydrophobic interactions, often driven by specific motifs like the 3,5-bis(trifluoromethyl)phenyl group, and the ability to form precise hydrogen bonds within the receptor's transmembrane domain. These high-affinity compounds can also induce and stabilize a unique, inactive conformation of the receptor, leading to long-lasting and effective antagonism. A thorough understanding of these structure-activity relationships, validated through rigorous binding and functional assays, is essential for the continued development of next-generation NK1R-targeted therapeutics.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the SP/NK1R System: A Comparative Guide to Genetic Inactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic inactivation versus other methods for validating the role of the Substance P (SP) / Neurokinin-1 Receptor (NK1R) system. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the signaling pathway and experimental workflows.
Introduction to the SP/NK1R System
Substance P (SP) is a neuropeptide that plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor.[2] The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems.[1] Given its involvement in numerous disease states, the SP/NK1R system is a significant target for drug development. Validating the specific functions of this system is therefore critical for advancing therapeutic strategies.
Comparison of Validation Methods: Genetic Inactivation vs. Pharmacological Blockade
The two primary methods for studying the function of the SP/NK1R system are genetic inactivation (e.g., knockout mice) and pharmacological blockade (i.e., using NK1R antagonists). Both approaches aim to disrupt SP/NK1R signaling to observe the resulting physiological and behavioral changes.
Genetic inactivation , through the creation of NK1R knockout (-/-) mice, offers a highly specific and long-term method to study the consequences of the complete absence of the receptor. This approach eliminates the possibility of off-target effects that can sometimes be associated with pharmacological agents and allows for the investigation of the role of the NK1R in development.[3]
Pharmacological blockade involves the administration of NK1R antagonists to temporarily inhibit receptor function. This method allows for acute and reversible inactivation of the receptor, providing insights into the immediate effects of blocking SP/NK1R signaling in adult animals.[4]
The choice between these methods depends on the specific research question. Genetic knockouts are ideal for understanding the lifelong role of the receptor, while pharmacological blockade is more suited for investigating the acute effects of receptor inhibition and for preclinical drug screening. Studies have shown a broadly similar profile between NK1R-/- mice and those treated with NK1R antagonists in various behavioral tests, though some differences that may be attributable to developmental alterations in knockout mice have been observed.[4]
Quantitative Data Comparison
The following table summarizes quantitative data from studies comparing the effects of genetic inactivation of NK1R with pharmacological blockade in various behavioral assays relevant to anxiety and depression.
| Behavioral Test | Animal Model | Outcome Measure | Genetic Inactivation (NK1R-/-) Result | Pharmacological Blockade (NK1R Antagonist) Result | Reference |
| Elevated Plus-Maze | Mice | Time spent in open arms | Increased | Increased | [4] |
| Forced Swim Test | Mice | Immobility time | Decreased | Decreased | [4] |
| Tail Suspension Test | Mice | Duration of struggle behavior | Increased | No significant change | [4] |
| Resident-Intruder Test | Mice | Aggressive behavior | Decreased | Decreased | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation and Validation of NK1R Knockout Mice
Objective: To create a mouse line with a non-functional NK1R gene to study the long-term effects of the absence of SP/NK1R signaling.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Tacr1 gene (which encodes the NK1R) with a selectable marker, such as a neomycin resistance cassette. Homologous arms flanking the selectable marker are included to facilitate homologous recombination.[5]
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, typically from a 129/Sv mouse strain, via electroporation.[6]
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected for using an antibiotic, such as G418 (neomycin).
-
Verification of Homologous Recombination: Southern blotting or PCR analysis is used to confirm the correct integration of the targeting vector into the Tacr1 locus in the selected ES cell clones.[5]
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified Tacr1 allele are identified by genotyping (e.g., PCR of tail DNA).
-
Generation of Homozygous Knockout Mice: Heterozygous (NK1R+/-) mice are interbred to produce homozygous (NK1R-/-) knockout mice.[7]
-
Validation of Knockout: The absence of NK1R protein expression in homozygous knockout mice is confirmed by methods such as immunohistochemistry or Western blotting of brain tissue.[5]
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior in mice.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[8]
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.[8]
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The mouse is allowed to explore the maze for a set period, typically 5 minutes.[9]
-
Data Collection: The session is recorded by a video camera. The time spent in and the number of entries into the open and closed arms are measured.[8]
-
Analysis: An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.
Forced Swim Test
Objective: To assess depressive-like behavior in mice.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[10]
-
Procedure: Each mouse is placed in the water for a 6-minute session.[10]
-
Data Collection: The entire session is videotaped. The last 4 minutes of the test are typically scored for the duration of immobility (floating without struggling).[11]
-
Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[11]
Tail Suspension Test
Objective: To assess depressive-like behavior in mice.
Methodology:
-
Apparatus: A suspension bar or shelf from which the mouse can be suspended by its tail.[2]
-
Procedure: The mouse is suspended by its tail using adhesive tape for a 6-minute period.[12]
-
Data Collection: The session is recorded, and the duration of immobility (hanging passively) is measured.[1]
-
Analysis: A decrease in the duration of immobility is considered an indicator of an antidepressant-like effect.
Resident-Intruder Test
Objective: To assess aggressive and social behaviors.
Methodology:
-
Housing: Male "resident" mice are individually housed for a period before the test to establish territory. "Intruder" mice are group-housed.[13]
-
Procedure: An intruder mouse is introduced into the home cage of the resident mouse for a set duration, typically 10-15 minutes.[14][15]
-
Data Collection: The interaction is videotaped and scored for behaviors such as latency to the first attack, number of attacks, and duration of aggressive encounters.[16]
-
Analysis: A reduction in aggressive behaviors by the resident mouse can be indicative of anxiolytic or antidepressant-like effects.
Visualizations
SP/NK1R Signaling Pathway
Caption: Simplified SP/NK1R signaling pathway.
Experimental Workflow: Genetic Inactivation vs. Pharmacological Blockade
Caption: Workflow for comparing genetic and pharmacological methods.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a NK1R-CreER Knockin Mouse Strain to Study Cells Involved in Neurokinin 1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 035046 - NK1R-CreER Strain Details [jax.org]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. The Tail Suspension Test [jove.com]
- 13. Resident–intruder test [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. 2.5. Resident-intruder test [bio-protocol.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the Selectivity Profile of New Substance P Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of emerging Substance P (Neurokinin-1; NK1) receptor antagonists, benchmarked against established alternatives. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these agents in their studies. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Introduction to Substance P and NK1 Receptor Antagonism
Substance P, a neuropeptide of the tachykinin family, is a key mediator in numerous physiological and pathological processes, including pain transmission, inflammation, and the emetic reflex.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The development of NK1R antagonists has led to significant therapeutic advances, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2]
The first generation of NK1R antagonists, such as aprepitant, and its intravenous prodrug fosaprepitant, demonstrated the clinical utility of this drug class.[3] Newer agents, including netupitant, rolapitant, tradipitant, and serlopitant (B1681636), have since been developed with the aim of improving upon the efficacy, safety, and pharmacokinetic profiles of their predecessors.[4][5][6][7] A critical aspect of the preclinical and clinical evaluation of these new antagonists is the rigorous assessment of their selectivity profile. High selectivity for the NK1R over other receptors is paramount to minimizing off-target effects and ensuring a favorable safety profile.
This guide will delve into the selectivity of these newer agents, presenting available data on their binding affinities for the NK1R and a panel of off-target receptors. Furthermore, it will provide detailed protocols for the key in vitro assays used to determine these selectivity profiles, and a visual representation of the NK1R signaling pathway.
NK1 Receptor Signaling Pathway
The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs G-proteins.[8][9] Activation by Substance P initiates a cascade of intracellular signaling events that vary depending on the G-protein subtype involved and the cellular context.
Upon Substance P binding, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10]
Alternatively, NK1R activation can also couple to Gs proteins, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[11] This cAMP then activates protein kinase A (PKA). The downstream consequences of these signaling pathways are diverse and include the modulation of ion channels, gene expression, and cellular proliferation.[4][12]
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Serlopitant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velocity Pharmaceutical Development And Tigercat Pharma, Inc. Announce Phase 2 Results For VPD-737 In Patients With Chronic Pruritus - BioSpace [biospace.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Velocity Pharmaceutical Development, LLC and Tigercat Pharma, Inc. Announce First Patient Dosed in Phase II Study of VPD-737 in Prurigo Nodularis [prnewswire.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NK1 receptor antagonist serlopitant for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanda Pharmaceuticals Provides Regulatory Update on Tradipitant for Motion Sickness [prnewswire.com]
- 12. researchgate.net [researchgate.net]
The Correlation Between NK1 Receptor Occupancy and Clinical Efficacy: A Comparative Guide
A deep dive into the relationship between target engagement and therapeutic outcomes for Neurokinin-1 Receptor antagonists, with a focus on their divergent efficacy in chemotherapy-induced nausea and vomiting versus depression.
The development of Neurokinin-1 Receptor (NK1R) antagonists stands as a significant advancement in pharmacotherapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] A cornerstone of their development has been the ability to quantify the engagement of the drug with its target in the central nervous system, a concept known as receptor occupancy (RO).[1][2] This guide compares key NK1R antagonists, examining the correlation between their brain receptor occupancy, as measured by Positron Emission Tomography (PET), and their observed clinical efficacy across different therapeutic areas.
Substance P is a neuropeptide that mediates its effects, including emesis and involvement in stress and mood regulation, by binding to NK1 receptors.[3][4] NK1R antagonists work by competitively blocking this interaction.[5][6] The central hypothesis has been that higher receptor occupancy should lead to greater clinical efficacy. While this holds true for CINV, the story is more complex for other conditions like depression, providing valuable lessons for drug development.[7][8]
Comparative Analysis of Receptor Occupancy and Clinical Efficacy
Positron Emission Tomography (PET) has been an invaluable tool in establishing the relationship between the dose of an NK1R antagonist, the resulting plasma concentration, and the degree of NK1R occupancy in the brain.[1][2][9][10] This understanding was crucial for selecting appropriate doses for clinical trials.[1][10]
For the prevention of CINV, a high level of NK1R occupancy (>90%) is strongly correlated with clinical efficacy.[1][9][11] Antagonists like aprepitant (B1667566), rolapitant, and casopitant (B1241461) achieve this threshold at their clinically effective doses, leading to significant improvements in the control of both acute and, particularly, delayed CINV.[1][9][11][12][13][14]
In contrast, the development of NK1R antagonists for major depressive disorder (MDD) was largely abandoned despite promising early results.[7] Even with antagonists demonstrating high brain NK1R occupancy (~90% or more), large-scale clinical trials failed to show a significant antidepressant effect over placebo.[7][8] This suggests that while target engagement is necessary, it may not be sufficient for efficacy in complex neuropsychiatric disorders. It has been hypothesized that for depression, nearly 100% receptor occupancy might be required, a level that may be difficult to achieve or sustain.[7][15]
Quantitative Data Summary
The following tables summarize the available quantitative data for key NK1R antagonists, comparing their receptor occupancy with clinical outcomes in CINV and MDD.
Table 1: NK1R Antagonist Receptor Occupancy and Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Drug | Dose | Brain NK1R Occupancy (%) | Clinical Efficacy Endpoint (vs. control) | Source(s) |
| Aprepitant | 100-300 mg | >90% (at 24h post-dose) | Significant improvement in complete response (no emesis, no rescue) in acute & delayed phases. | [6][9] |
| Fosaprepitant (B1673561) | 150 mg (IV) | ≥97% (at 48h post-dose) | Equivalent to oral aprepitant; effective in preventing acute and delayed CINV. | [16][17] |
| Rolapitant | 180-200 mg | >90% (sustained for up to 120h) | Significant improvement in complete response, particularly in the delayed phase. | [11][12][18] |
| Netupitant | 300-450 mg | >90% (sustained for up to 96h) | Effective in preventing acute and delayed CINV, often co-formulated with palonosetron. | [12][18] |
| Casopitant | 150 mg | Not explicitly stated, but effective doses established. | Significantly increased complete response rates (84.2% vs 69.4% with control). | [19][20] |
Table 2: NK1R Antagonist Receptor Occupancy and Efficacy in Major Depressive Disorder (MDD)
| Drug | Dose | Brain NK1R Occupancy (%) | Clinical Efficacy Endpoint | Source(s) |
| Aprepitant | 80-160 mg (nanoparticle) | ~90% | Failed to show a significant antidepressant effect in Phase III trials. | [7][8] |
| Casopitant | 80 mg | ~100% (at 24h post-dose) | Showed statistically significant improvement vs. placebo in some studies. | [15] |
| Vestipitant | 15 mg | ~90% (at 24h post-dose) | No statistically significant benefit in MDD trials. | [15] |
Signaling Pathways and Methodologies
To understand the mechanism of action and the methods used to derive these findings, the following diagrams and protocols are provided.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor initiates a signaling cascade that is central to its physiological effects.
Caption: NK1 Receptor signaling cascade initiated by Substance P.
Experimental Workflow for Receptor Occupancy Studies
PET imaging is the standard method for quantifying NK1R occupancy in the human brain. The workflow involves several key steps.
Caption: Generalized workflow for a clinical PET receptor occupancy study.
Dose-Occupancy-Efficacy Relationship
The relationship between drug dosage, the resulting receptor occupancy, and the final clinical response is a fundamental concept in pharmacology.
Caption: Conceptual model of the dose-response relationship.
Detailed Experimental Protocols
PET Imaging for NK1 Receptor Occupancy
This protocol is a generalized summary based on methods reported in human PET studies of NK1R antagonists.[9][10][21][22]
-
Objective: To quantify the occupancy of brain NK1 receptors by an antagonist at various doses and time points.
-
Radiotracers: Commonly used selective NK1R antagonist radiotracers include [\¹¹C]GR205171 and [\¹⁸F]SPA-RQ.[9][10] These tracers have high affinity for the NK1R and can penetrate the blood-brain barrier.
-
Study Design: Typically single-blind, randomized, placebo-controlled studies in healthy subjects.[9] Each subject often undergoes a baseline PET scan (pre-drug) and one or more scans at specified times after receiving a single or multiple doses of the NK1R antagonist.[10][16]
-
PET Scan Acquisition:
-
A transmission scan is performed before the radiotracer injection to correct for photon attenuation.[21]
-
The radiotracer is injected intravenously as a bolus.
-
Dynamic 3D PET scans are acquired for a period of 90-120 minutes or longer to measure the radioactivity in the brain over time.[21]
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.[10]
-
-
Image Analysis:
-
PET images are co-registered with the subject's MRI scan to define anatomical regions of interest (ROIs), such as the striatum (high NK1R density) and cerebellum (used as a reference region with negligible NK1R density).[9]
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BP_ND), which is proportional to the density of available receptors, is calculated using kinetic models (e.g., reference tissue models).[22]
-
-
Calculation of Receptor Occupancy (RO):
-
RO is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan:
-
RO (%) = [ (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline ] * 100
-
Clinical Trial for Efficacy in CINV
This protocol is a generalized summary of Phase III clinical trials for NK1R antagonists in CINV.[13][19][20]
-
Objective: To evaluate the efficacy and safety of an NK1R antagonist in combination with standard therapy for the prevention of CINV in patients receiving emetogenic chemotherapy.
-
Study Design: Multinational, randomized, double-blind, placebo-controlled, parallel-group trials.[20]
-
Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (HEC), such as high-dose cisplatin, or moderately emetogenic chemotherapy (MEC).[19][20]
-
Treatment Arms:
-
Experimental Arm: NK1R antagonist + a 5-HT3 receptor antagonist (e.g., ondansetron) + dexamethasone (B1670325).[20]
-
Control Arm: Placebo + a 5-HT3 receptor antagonist + dexamethasone.[20]
-
-
Dosing Regimen: The NK1R antagonist or placebo is typically administered orally or intravenously prior to chemotherapy on Day 1, and may continue for 2-3 days.[14][23]
-
Primary Endpoint: The most common primary endpoint is "Complete Response" (CR), defined as no vomiting or retching and no use of rescue antiemetic medication during a specified period (e.g., 0-120 hours post-chemotherapy, covering both acute and delayed phases).[19][20]
-
Secondary Endpoints:
-
Complete Response in the acute phase (0-24 hours) and delayed phase (25-120 hours).
-
Incidence of nausea (assessed using a Visual Analog Scale).
-
Time to first emesis.
-
Patient-reported outcomes on the impact on daily life.
-
-
Data Collection: Patients typically record episodes of nausea, vomiting, and rescue medication use in a diary for several days following chemotherapy.
Conclusion
The study of NK1R antagonists provides a compelling tale of two outcomes. For CINV, the correlation between high (>90%) receptor occupancy and robust clinical efficacy is clear and has led to the approval and widespread use of several drugs in this class.[1][2] This successful application underscores the value of using target engagement biomarkers like PET imaging to guide dose selection and predict clinical success.
However, the failure of these same drugs in depression, despite achieving similar levels of brain receptor occupancy, highlights the inherent complexities of CNS disorders.[7][8] It serves as a crucial reminder that while confirming target engagement is a vital step, it does not guarantee therapeutic efficacy, particularly when the underlying pathophysiology is multifaceted and not fully understood. Future drug development, especially in neuropsychiatry, must build upon these lessons, integrating target occupancy data with a deeper understanding of disease biology to bridge the gap between receptor binding and meaningful clinical outcomes.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnccn.org [jnccn.org]
- 7. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 13. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 15. Why receptor reserve matters for neurokinin1 (NK1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PET imaging of neurokinin-1 receptors with [(18)F]SPA-RQ in human subjects: assessment of reference tissue models and their test-retest reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aprepitant: a review of its use in the prevention of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Substance P Receptor Antagonist 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Substance P Receptor Antagonist 1, with a focus on operational plans and disposal. To provide specific guidance, this document uses Aprepitant, a well-characterized Substance P (NK1) Receptor Antagonist, as a representative compound.
Hazard Identification and Personal Protective Equipment
This compound, represented by Aprepitant, is classified with specific health and environmental hazards.[1][2] Understanding these hazards is critical for selecting the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Hazard Summary of Aprepitant [1][2][3][4][5]
| Hazard Class | Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Prostate, Testis) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is necessary to provide adequate protection against the hazards associated with this compound. The following table outlines the recommended PPE for various laboratory tasks.[6][7][8][9]
| Task | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary: Two pairs of chemotherapy-rated gloves (ASTM D6978), disposable gown, safety glasses with side shields or chemical splash goggles. Secondary: If there is a risk of aerosol generation, a fit-tested NIOSH-certified N95 respirator is recommended.[8] Work should be conducted in a chemical fume hood or a ventilated enclosure. |
| Administering to Animals (Injections) | Two pairs of chemotherapy-rated gloves, disposable gown, and a face shield in combination with a mask.[6][7] |
| Handling Contaminated Surfaces/Equipment | Two pairs of chemotherapy-rated gloves and a disposable gown. |
| Spill Cleanup | Two pairs of chemotherapy-rated gloves, disposable gown, shoe covers, and a NIOSH-certified N95 respirator.[8] A full-face shield and goggles should also be worn.[8] |
| Waste Disposal | Two pairs of chemotherapy-rated gloves and a disposable gown. |
Operational and Disposal Plans
A clear and concise operational plan is crucial for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling the antagonist, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Have a spill kit accessible in the designated handling area.
-
-
Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Prepare solutions in the fume hood.
-
Avoid generating dust or aerosols.[4]
-
-
Administration:
-
Wear the recommended PPE for the specific administration route.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
After administration, dispose of all sharps and contaminated materials in designated hazardous waste containers.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate deactivating solution after each use.
-
Remove and dispose of PPE in the designated hazardous waste container before leaving the work area.[8]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Product:
-
Contaminated Materials:
-
All disposable items that have come into contact with the antagonist, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.
-
Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
Signaling Pathway and Experimental Workflow
Understanding the biological context and experimental procedures involving this compound is essential for researchers.
Substance P / NK1 Receptor Signaling Pathway
Substance P (SP) is a neuropeptide that binds to the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[13][14] This interaction triggers a cascade of intracellular signaling events. The antagonist works by blocking this binding and subsequent signaling.
Caption: Substance P/NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow: NK1 Receptor Binding Assay
A common experiment to characterize a Substance P receptor antagonist is a competitive radioligand binding assay.[15] This assay determines the affinity of the antagonist for the NK1 receptor.
Caption: Workflow for an NK1 Receptor Competitive Binding Assay.
Experimental Protocol: NK1 Receptor Competitive Binding Assay
This protocol provides a detailed methodology for a key experiment to characterize a Substance P Receptor Antagonist.[15][16]
1. Materials and Reagents:
-
Cell membranes expressing the human NK1 receptor
-
Radioligand: [³H]-Substance P
-
Unlabeled this compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice.
-
Dilute the membranes in the assay buffer to the desired concentration.
-
Prepare serial dilutions of the unlabeled antagonist in the assay buffer.
-
Dilute the [³H]-Substance P in the assay buffer to a working concentration (typically at its Kd value).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]-Substance P, and cell membranes.
-
Non-specific Binding: Unlabeled Substance P (at a high concentration, e.g., 1 µM), [³H]-Substance P, and cell membranes.
-
Competitive Binding: Serial dilutions of the antagonist, [³H]-Substance P, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, express the bound radioactivity as a percentage of the total specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. oncolink.org [oncolink.org]
- 13. apexbt.com [apexbt.com]
- 14. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
